Product packaging for Epibrassinolide(Cat. No.:CAS No. 72962-43-7)

Epibrassinolide

Cat. No.: B613842
CAS No.: 72962-43-7
M. Wt: 480.7 g/mol
InChI Key: IXVMHGVQKLDRKH-QHBHMFGVSA-N
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Description

Brassinolide is a highly active, naturally occurring brassinosteroid, first isolated from rape ( Brassica napus ) pollen . As a plant steroid hormone, it functions at nanomolar concentrations to regulate critical processes including stem elongation, cell division and elongation, pollen tube growth, xylem differentiation, and seed germination . Its mechanism of action involves binding to the extracellular domain of the BRI1 (Brassinosteroid Insensitive 1) receptor, a leucine-rich repeat receptor kinase in the plasma membrane . This binding initiates a phosphorylation-mediated signal transduction cascade that ultimately inactivates the BIN2 kinase. Consequently, transcription factors like BZR1 and BES1 are dephosphorylated, move to the nucleus, and modulate the expression of genes central to growth and stress responses . Key regulated genes include those for xyloglucan endotransglycosylases (XETs), which modify cell walls for expansion, and proton pumps that drive cell elongation via acid growth . Brassinolide is integral to studying plant development, with research applications in enhancing crop yield and quality, increasing resistance to abiotic stresses (e.g., drought, cold, salinity) and biotic stresses like fungal infections, and modulating the biosynthesis of valuable secondary metabolites . Recent studies demonstrate its efficacy in significantly increasing fruit and oil yield, stimulating the production of bioactive compounds like phenolic and flavonoids, and altering fatty acid profiles in various crops . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O6 B613842 Epibrassinolide CAS No. 72962-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVMHGVQKLDRKH-QHBHMFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassinolide
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CAS No.

78821-43-9, 72962-43-7
Record name Epibrassinolide
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Record name 24-Epibrassinolide
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Record name (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one; 24-epibrassinolide
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Record name (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
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Record name 24-EPIBRASSINOLIDE
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Record name Brassinolide
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Melting Point

274 - 275 °C
Record name Brassinolide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is the mechanism of action of epibrassinolide in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Epibrassinolide (B600385) in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (EBR), a highly active brassinosteroid (BR), is a pivotal plant steroid hormone that orchestrates a wide array of physiological and developmental processes. Its mechanism of action involves a sophisticated cell-surface receptor-mediated signaling cascade, distinct from the nuclear receptors of animal steroids. This guide provides a detailed technical overview of the EBR signaling pathway, from perception at the plasma membrane to the regulation of gene expression in the nucleus. It outlines the key molecular components, their interactions, and the resulting downstream effects on plant growth, development, and stress responses. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound

24-Epibrassinolide (EBR) is one of the most biologically active members of the brassinosteroid family, a class of polyhydroxylated steroidal phytohormones.[1][2] First identified as a growth-promoting substance in rape pollen, EBR and other brassinosteroids are now understood to be essential for a multitude of processes, including cell elongation and division, vascular differentiation, seed germination, and fertility.[1][3] Beyond its role in normal development, EBR is a potent modulator of plant responses to environmental challenges, conferring tolerance to a range of abiotic stresses such as drought, salinity, heat, and cold.[4] Its ability to stimulate metabolic processes and regulate key enzymes makes it a subject of intense research for its potential applications in enhancing crop resilience and productivity.

The Core Signaling Pathway: From Perception to Nuclear Action

The EBR signal transduction pathway is a well-characterized cascade initiated at the cell surface, which ultimately modulates the activity of key transcription factors in the nucleus. The core mechanism involves a series of protein phosphorylation and dephosphorylation events.

2.1 Signal Perception at the Cell Surface The process begins when EBR binds to the extracellular domain of its primary receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1) , a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the plasma membrane. In the absence of EBR, the kinase activity of BRI1 is suppressed by an inhibitor protein, BRI1 KINASE INHIBITOR 1 (BKI1) .

2.2 Receptor Complex Activation The binding of EBR to BRI1 induces a conformational change, leading to the dissociation of BKI1 and the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) . This association triggers a sequence of transphosphorylation events between the cytoplasmic kinase domains of BRI1 and BAK1, leading to the full activation of the BRI1 receptor complex.

2.3 Cytoplasmic Phosphorylation Cascade Activated BRI1 phosphorylates members of the BR-SIGNALING KINASE (BSK) family. Phosphorylated BSKs then activate a phosphatase known as BRI1 SUPPRESSOR 1 (BSU1) .

2.4 Inhibition of the Master Negative Regulator The central negative regulator of the pathway is BRASSINOSTEROID INSENSITIVE 2 (BIN2) , a GSK3-like kinase. In the absence of an EBR signal, BIN2 is active and phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) . This phosphorylation promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm and subsequent degradation, thus keeping BR-responsive genes turned off.

The activated BSU1 phosphatase directly targets and dephosphorylates a specific phosphotyrosine residue on BIN2, which inactivates it.

2.5 Nuclear Accumulation of Transcription Factors The inactivation of BIN2 allows for the accumulation of unphosphorylated BZR1 and BES1. These active forms of the transcription factors translocate into the nucleus, where they bind to specific DNA sequences (BR-response elements, or BRREs) in the promoters of target genes, thereby activating or repressing their expression. This modulation of gene expression orchestrates the wide-ranging physiological responses attributed to EBR.

Epibrassinolide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1_inactive BRI1 EBR->BRI1_inactive BKI1 BKI1 BRI1_inactive->BKI1 Inhibition BRI1_active BRI1-BAK1 (Active Complex) BRI1_inactive->BRI1_active Dimerization BSK BSK BAK1 BAK1 BAK1->BRI1_active BRI1_active->BKI1 Release BRI1_active->BSK Phosphorylates BSK_P BSK-P BSU1 BSU1 BSK_P->BSU1 Activates BSU1_active BSU1 (Active) BIN2 BIN2 (Active) BSU1_active->BIN2 Dephosphorylates (Inhibits) BIN2_inactive BIN2 (Inactive) BZR1 BZR1/BES1 (Unphosphorylated) BIN2->BZR1 Phosphorylates BZR1_P BZR1/BES1-P (Cytoplasmic/Inactive) BZR1_P->BZR1 Dephosphorylation (by PP2A) Proteasome Degradation BZR1_P->Proteasome Degradation BZR1_n BZR1/BES1 (Active) BZR1->BZR1_n Translocation DNA BRRE BZR1_n->DNA Binds Gene_exp Gene Expression (Growth, Stress Tolerance) DNA->Gene_exp Regulates

Caption: The this compound (EBR) signaling pathway in plants.

Downstream Cellular and Physiological Responses

The nuclear activity of BZR1/BES1 initiates widespread changes in gene expression, leading to diverse and profound effects on the plant.

  • Cell Growth and Elongation: EBR promotes the expression of genes encoding cell wall-modifying enzymes (e.g., xyloglucan (B1166014) endotransglucosylases/hydrolases) and those involved in auxin biosynthesis and transport, leading to robust cell expansion and overall plant growth.

  • Photosynthesis: Treatment with EBR has been shown to increase chlorophyll (B73375) content by up-regulating genes involved in its biosynthesis and down-regulating degradation genes. It can also enhance CO2 assimilation by regulating key photosynthetic enzymes. For instance, the transcription factor MYBR17, which responds to EBR signals, binds to the promoter of the light-harvesting antenna protein gene Lhcb5 to upregulate its expression in maize.

  • Abiotic Stress Tolerance: A significant function of EBR is to bolster plant defenses against environmental stress. This is achieved by:

    • Strengthening Antioxidant Systems: EBR application enhances the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), which scavenge harmful reactive oxygen species (ROS) generated during stress.

    • Promoting Osmolyte Accumulation: It increases the synthesis of osmoregulatory substances such as proline and soluble sugars, which help maintain cellular turgor and protect macromolecules under drought or salinity.

    • Crosstalk with Other Hormones: The EBR signaling pathway interacts with other hormone pathways, including those of abscisic acid (ABA) and ethylene, to fine-tune stress responses.

Quantitative Impact of this compound Application

The physiological effects of EBR have been quantified in numerous studies across different plant species and stress conditions. The tables below summarize key findings.

Table 1: Effect of 0.05 mM EBR on Tobacco under Drought Stress

Parameter % Change vs. Drought Stress Alone
Leaf Thickness +28%
Proline Content +29%
Soluble Sugars +14%
Superoxide Dismutase (SOD) Activity +22%
Peroxidase (POD) Activity +11%
Catalase (CAT) Activity +5%
Auxin (IAA) Content +21%

| Brassinolide Content | +131% |

Table 2: Effect of EBR on Various Species under Abiotic Stress

Species & Stress EBR Concentration Observed Effect % Change Reference
Cotton & Cold 0.2 mg/L Identified 4,001 differentially expressed genes 2,591 up, 1,409 down
Quinoa & Drought 0.5 µM Reduction in H₂O₂ content (leaves) -31.6% to -59.0%
Quinoa & Drought 0.5 µM Reduction in O₂⁻˙ content (leaves) -28.4% to -35.6%
Apple & Salt Not Specified Increased Net Photosynthesis (Pₙ) +75% (vs. salt alone)

| Apple & Salt | Not Specified | Increased Total ¹⁵N Accumulation | +56.5% (vs. salt alone) | |

Key Experimental Protocols

Understanding the EBR mechanism has been facilitated by several key molecular biology techniques. Detailed protocols are available in specialized publications such as the "Methods in Molecular Biology" series. Below are outlines of foundational experimental approaches.

5.1 Protocol: Brassinosteroid (BR) Binding Assay This assay is used to demonstrate direct binding of the hormone to its receptor, such as BRI1.

  • Protein Expression: Express and purify the extracellular domain of the receptor protein (e.g., BRI1) using a suitable system (e.g., insect or bacterial cells).

  • Radiolabeling: Synthesize a radiolabeled version of the brassinosteroid (e.g., [³H]brassinolide).

  • Binding Reaction: Incubate a fixed amount of the purified receptor protein with increasing concentrations of the radiolabeled BR in a binding buffer at 4°C.

  • Competition Assay (for specificity): In parallel reactions, include a large excess of unlabeled (cold) BR to compete for binding sites.

  • Separation: Separate the protein-bound BR from free BR. This can be achieved by methods like gel filtration or filter-binding assays (e.g., using nitrocellulose membranes that bind protein).

  • Quantification: Measure the radioactivity of the protein-bound fraction using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of labeled BR to determine binding affinity (Kd). A significant reduction in binding in the competition assay confirms specificity.

5.2 Protocol: Yeast One-Hybrid (Y1H) Assay This method is used to test for physical interactions between a transcription factor (e.g., BZR1) and a specific DNA sequence (e.g., a promoter region).

  • Bait Construction: Clone multiple copies of the target DNA sequence (e.g., the BRRE from a gene promoter) upstream of a reporter gene (e.g., HIS3 or lacZ) in a yeast integration vector.

  • Yeast Strain Generation: Transform a suitable yeast strain with the linearized bait vector. Successful integration creates a stable "bait" reporter strain.

  • Prey Construction: Clone the coding sequence of the transcription factor of interest (the "prey") into a yeast activation domain (AD) fusion vector (e.g., pGADT7).

  • Transformation: Transform the bait yeast strain with the prey plasmid.

  • Selection and Screening: Plate the transformed yeast on a selective medium. If the prey protein binds to the bait DNA, the activation domain will be brought to the promoter, driving the expression of the reporter gene.

    • For a HIS3 reporter, yeast will grow on a medium lacking histidine.

    • For a lacZ reporter, colonies will turn blue in the presence of X-gal.

  • Controls: Co-transform the bait strain with an empty prey vector (negative control) and a known interacting pair (positive control) to validate the results.

Y1H_Workflow cluster_bait 1. Bait Construction cluster_prey 2. Prey Construction cluster_yeast 3. Yeast Transformation & Selection Bait_DNA Promoter Sequence (e.g., BRRE) Bait_Vector Bait Vector Bait_DNA->Bait_Vector Reporter_Gene Reporter Gene (HIS3, lacZ) Reporter_Gene->Bait_Vector Yeast Yeast Cell Bait_Vector->Yeast Transform TF_CDS Transcription Factor CDS (e.g., BZR1) Prey_Vector Prey Vector TF_CDS->Prey_Vector AD Activation Domain (AD) AD->Prey_Vector Prey_Vector->Yeast Co-transform Interaction Binding Occurs: AD activates Reporter Yeast->Interaction Interaction NoInteraction No Binding: Reporter is OFF Yeast->NoInteraction No Interaction Result_Growth Result: Growth / Blue Color Interaction->Result_Growth Result_NoGrowth Result: No Growth / White Color NoInteraction->Result_NoGrowth

Caption: Experimental workflow for a Yeast One-Hybrid (Y1H) assay.

Conclusion

The mechanism of action for this compound is a paradigm for steroid hormone signaling from the cell surface in plants. It involves a rapid and tightly regulated phosphorylation cascade that translates the perception of the hormone at the plasma membrane into a robust transcriptional response within the nucleus. This pathway, centered on the BRI1 receptor and the BZR1/BES1 transcription factors, is fundamental to plant architecture and provides a critical mechanism for adaptation to environmental stress. A thorough understanding of this pathway, aided by the molecular tools described herein, offers significant opportunities for the rational design of strategies to improve crop performance and resilience in a changing global climate.

References

epibrassinolide signaling pathway in arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Epibrassinolide (B600385) Signaling Pathway in Arabidopsis thaliana

Introduction

Brassinosteroids (BRs) are a class of plant-specific steroid hormones essential for a wide range of developmental processes, including cell elongation, division, vascular differentiation, and stress responses.[1][2] this compound (EBR) is one of the most biologically active forms of brassinosteroids. In the model organism Arabidopsis thaliana, the signaling pathway initiated by BRs is one of the most thoroughly characterized signal transduction cascades in plants. It provides a clear paradigm of cell-surface receptor kinase signaling, proceeding from ligand perception at the plasma membrane through a cytoplasmic phosphorylation cascade to the regulation of gene expression in the nucleus.[3][4] This technical guide provides a detailed overview of the core this compound signaling pathway, presents key quantitative data, outlines fundamental experimental protocols used in its study, and visualizes the pathway and workflows for clarity.

Core Signaling Pathway

The this compound signaling pathway is a linear cascade that ultimately controls the activity of the BZR1 and BES1 family of transcription factors.[5] The pathway can be conceptually divided into three stages: perception at the cell surface, a cytoplasmic phosphorylation cascade, and transcriptional regulation in the nucleus.

Perception at the Plasma Membrane

In the absence of BRs, the pathway is inactive. The receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) is held in a quiescent state, partly through its interaction with a negative regulator, BRI1 KINASE INHIBITOR 1 (BKI1).

The signaling cascade is initiated by the binding of this compound to the extracellular leucine-rich repeat (LRR) domain of BRI1. This binding event triggers a series of conformational changes and interactions:

  • BRI1-BAK1 Heterodimerization: Ligand-bound BRI1 associates with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3). While a small pool of BRI1 and BAK1 may be constitutively associated, BR binding significantly enhances this interaction.

  • Transphosphorylation: The formation of the active BRI1-BAK1 complex initiates a sequence of transphosphorylation events on their intracellular kinase domains. BRI1 phosphorylates BAK1, and in turn, activated BAK1 phosphorylates BRI1, which fully activates BRI1's kinase activity toward downstream substrates.

  • Dissociation of Inhibitors: Upon BRI1 activation, the negative regulator BKI1 is phosphorylated and dissociates from the receptor complex.

Cytoplasmic Phosphorylation Cascade

The activated BRI1-BAK1 receptor complex at the plasma membrane initiates a cytoplasmic signaling cascade designed to inactivate the central negative regulator of the pathway, the kinase BIN2.

  • Activation of BSKs and CDG1: Activated BRI1 phosphorylates plasma membrane-associated BR-SIGNALING KINASES (BSKs) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1). For instance, BRI1 phosphorylates BSK1 on serine-230, causing its activation and release from the receptor complex.

  • Activation of BSU1 Phosphatase: Activated BSKs and CDG1 then phosphorylate and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1). BSKs may function partly as scaffolds, while CDG1 appears to be more directly responsible for stimulating BSU1's phosphatase activity through phosphorylation.

  • Inactivation of BIN2 Kinase: The central negative regulator of the pathway is BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase. In the absence of BRs, BIN2 is constitutively active and phosphorylates the key transcription factors BZR1 and BES1, marking them for degradation or cytoplasmic retention. Activated BSU1 directly dephosphorylates a specific phosphotyrosine residue (pTyr200) on BIN2, leading to its inactivation.

Nuclear Events and Transcriptional Regulation

The inactivation of BIN2 allows for the accumulation of active, dephosphorylated transcription factors in the nucleus.

  • Dephosphorylation of BZR1 and BES1: With BIN2 inactivated, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) are dephosphorylated by Protein Phosphatase 2A (PP2A).

  • Nuclear Accumulation and DNA Binding: Dephosphorylated BZR1 and BES1 are the active forms. They accumulate in the nucleus, where they can bind to specific DNA motifs (BR Response Elements or E-boxes) in the promoters of target genes to either activate or repress their expression.

  • Regulation of Gene Expression: BZR1 and BES1 regulate thousands of downstream genes, leading to the characteristic physiological responses to brassinosteroids, such as cell elongation and division.

Epibrassinolide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1_inactive BRI1 BRI1_BAK1_active BRI1-P BAK1-P BRI1_inactive->BRI1_BAK1_active BAK1_inactive BAK1 BAK1_inactive->BRI1_BAK1_active BKI1 BKI1 BRI1_BAK1_active->BKI1 Dissociates BSK BSK BRI1_BAK1_active->BSK Phosphorylates BKI1->BRI1_inactive Inhibits BSK_P BSK-P BSU1 BSU1 BSK_P->BSU1 Phosphorylates BSU1_P BSU1-P BIN2_active BIN2 BSU1_P->BIN2_active Dephosphorylates (Inactivates) BZR1_BES1_P BZR1/BES1-P BIN2_active->BZR1_BES1_P Phosphorylates (Inhibits) PP2A PP2A BZR1_BES1 BZR1/BES1 BZR1_BES1_P->BZR1_BES1 Inactive to Active PP2A->BZR1_BES1 Dephosphorylates DNA Target Genes BZR1_BES1->DNA Regulates Transcription EBR EBR EBR->BRI1_inactive Binds

Caption: The core this compound (EBR) signaling pathway in Arabidopsis thaliana.

Quantitative Data Presentation

Quantitative analyses have been crucial for understanding the dynamics and stoichiometry of the BR signaling pathway.

ParameterComponent(s)Quantitative ValueReference
Receptor Interaction BRI1-BAK1~7% of the BRI1 pool constitutively interacts with BAK1 in the plasma membrane.
Kinase Activity Enhancement BRI1 kinase activityTransphosphorylation by BAK1 enhances BRI1's ability to phosphorylate substrates by at least 3-fold.
Protein-Protein Binding Affinity 14-3-3 proteins with BRI1, BKI1, BZR1Binds to phosphorylated motifs with mid- to low-micromolar affinity.
Transcriptional Regulation BES1 Target Genes1,609 putative direct target genes identified via ChIP-chip.
Transcriptional Regulation BZR1 Target Genes3,410 putative direct target genes identified via ChIP analysis.
BIN2 Substrate Identification BIN2-proximal proteins482 proteins identified as proximal to BIN2 via TurboID; over one-third are considered substrates.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and molecular biology techniques. Detailed below are the core methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interaction

This protocol is used to determine if two proteins, such as BRI1 and BAK1, interact within the plant cell.

  • Objective: To demonstrate the physical association between a "bait" protein (e.g., tagged BAK1-GFP) and a "prey" protein (e.g., BRI1) in plant extracts.

  • Core Principle: An antibody targeting a tag on the bait protein is used to pull down the bait and any associated proteins from a cell lysate. The pulled-down complex is then analyzed by western blotting for the presence of the prey protein.

  • Methodology:

    • Plant Material: Grow Arabidopsis thaliana seedlings expressing a tagged version of the bait protein (e.g., 35S:BAK1-GFP). Treat seedlings with EBR or a mock solution as required.

    • Protein Extraction: Harvest and freeze tissue in liquid nitrogen. Grind to a fine powder and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, protease and phosphatase inhibitor cocktails).

    • Immunoprecipitation:

      • Centrifuge the lysate to pellet debris and collect the supernatant.

      • Add anti-GFP antibody-conjugated magnetic beads to the supernatant.

      • Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to bind the tagged bait protein.

    • Washing: Use a magnetic stand to capture the beads. Discard the supernatant and wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform western blotting using primary antibodies against the bait (anti-GFP) and the prey (anti-BRI1).

CoIP_Workflow start Start: Transgenic Plants (e.g., BAK1-GFP) extraction 1. Protein Extraction (Lysis Buffer) start->extraction incubation 2. Incubation with Anti-GFP Beads extraction->incubation wash 3. Washing Steps (Remove non-specific binders) incubation->wash elution 4. Elution (Boil in Sample Buffer) wash->elution analysis 5. SDS-PAGE & Western Blot (Probe for BAK1-GFP & BRI1) elution->analysis end End: Detect Interaction analysis->end

Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

In Vitro Kinase Assay

This assay is used to demonstrate direct phosphorylation of a substrate by a kinase.

  • Objective: To determine if a kinase (e.g., BIN2) can directly transfer a phosphate (B84403) group to a substrate protein (e.g., BZR1).

  • Core Principle: Recombinant kinase and substrate proteins are incubated together in the presence of radiolabeled ATP ([γ-³²P]ATP). Phosphorylation of the substrate is detected by autoradiography.

  • Methodology:

    • Protein Expression and Purification: Express and purify recombinant kinase (e.g., GST-BIN2) and substrate (e.g., MBP-BZR1) from E. coli.

    • Kinase Reaction:

      • In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

      • Initiate the reaction by adding ATP mix containing cold ATP and [γ-³²P]ATP.

      • Incubate at 30°C for 30 minutes.

    • Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analysis:

      • Separate the reaction products by SDS-PAGE.

      • Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

      • Dry the gel and expose it to an X-ray film or a phosphor screen to detect the radioactive signal (³²P). A band corresponding to the molecular weight of the substrate indicates direct phosphorylation.

Kinase_Assay_Workflow start Start: Purified Recombinant Kinase (BIN2) & Substrate (BZR1) reaction 1. Combine Proteins in Kinase Buffer start->reaction atp 2. Add [γ-³²P]ATP to Initiate Reaction reaction->atp incubation 3. Incubate at 30°C atp->incubation stop 4. Stop Reaction (Add SDS Sample Buffer) incubation->stop analysis 5. SDS-PAGE & Autoradiography stop->analysis end End: Detect Phosphorylated Substrate analysis->end

Caption: Workflow for a typical in vitro kinase assay using radiolabeled ATP.

Yeast Two-Hybrid (Y2H) Assay

Y2H is a powerful molecular biology technique used to discover protein-protein interactions.

  • Objective: To identify novel protein interactions by screening a cDNA library or to confirm a suspected interaction between two known proteins (e.g., BIN2 and BES1).

  • Core Principle: The assay relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein is fused to the BD, and the "prey" protein (or a library of proteins) is fused to the AD. If bait and prey interact, they bring the BD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, LacZ) in yeast.

  • Methodology:

    • Plasmid Construction: Clone the bait protein cDNA into a BD vector and the prey protein cDNA into an AD vector.

    • Yeast Transformation: Co-transform a suitable yeast strain with both the BD-bait and AD-prey plasmids.

    • Selection:

      • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

      • Plate the successful transformants on a selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His).

    • Analysis: Growth on the selective medium indicates a positive interaction. The interaction can be further confirmed by a β-galactosidase assay if a LacZ reporter is used.

Y2H_Workflow start Start: Bait (e.g., BIN2) and Prey (e.g., BES1) cDNAs cloning 1. Clone into BD and AD Vectors start->cloning transform 2. Co-transform Yeast Strain cloning->transform select_plasmid 3. Select for Plasmids (e.g., on SD/-Trp/-Leu plates) transform->select_plasmid select_interaction 4. Select for Interaction (e.g., on SD/-Trp/-Leu/-His plates) select_plasmid->select_interaction analysis 5. Analyze Growth select_interaction->analysis end End: Growth Indicates Interaction analysis->end

Caption: The workflow for a yeast two-hybrid (Y2H) assay to test protein interaction.

Conclusion

The this compound signaling pathway in Arabidopsis thaliana is a cornerstone of our understanding of plant hormone signaling. From the initial perception by the BRI1/BAK1 receptor complex at the cell surface to the nuanced transcriptional control exerted by BZR1 and BES1 in the nucleus, the pathway is a model of precision and regulatory complexity. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate this critical pathway, explore its crosstalk with other signaling networks, and potentially leverage this knowledge for crop improvement and the development of novel plant growth regulators.

References

An In-depth Technical Guide to the Biosynthesis and Metabolism of Epibrassinolide in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones essential for a wide array of physiological processes in plants, including cell elongation and division, vascular differentiation, and stress responses. 24-Epibrassinolide (B1217166) (EBL), a highly bioactive brassinosteroid, is an active byproduct of brassinolide biosynthesis.[1][2] Understanding its biosynthesis, metabolism, and signaling is critical for developing strategies to enhance crop yield and resilience. This technical guide provides a comprehensive overview of the core pathways, detailed experimental protocols for BR analysis, and quantitative data on EBL presence in various plant tissues.

Biosynthesis of 24-Epibrassinolide

The biosynthesis of C28-brassinosteroids, including 24-epibrassinolide, originates from the plant sterol campesterol (B1663852). The pathway is complex, involving numerous oxidation and hydroxylation steps primarily catalyzed by cytochrome P450 (CYP450) enzymes.[3] Two major routes have been identified: the campestanol-dependent and campestanol-independent pathways.

1.1. Biosynthetic Pathways

  • Campestanol-Dependent Pathway: In what was considered the classical pathway, campesterol is first converted to campestanol. This conversion involves the enzyme DET2, a steroid 5α-reductase.[3] Campestanol then undergoes a series of hydroxylation and oxidation reactions. This pathway can be further divided into the early C-6 oxidation and late C-6 oxidation pathways, with the latter being more prominent in most plants.[3]

  • Campestanol-Independent Pathway (Shortcut Pathway): More recent evidence suggests that the primary substrate for the key enzyme DWF4 is campesterol itself, rather than campestanol. In this revised pathway, C-22 hydroxylation of campesterol occurs before the 5α-reduction step, representing a more direct route. This "shortcut" is now considered a main biosynthetic route. The pathway ultimately leads to the production of castasterone (B119632), which is then converted to brassinolide. It is not definitively known whether 24-epibrassinolide is generated directly from castasterone or from brassinolide.

The key enzymatic steps are catalyzed by a series of CYP450s, including DWF4 (C-22 hydroxylase), CPD (C-23 hydroxylase), and CYP85A1/A2 (C-6 oxidase).

Epibrassinolide Biosynthesis Pathway Simplified C28-Brassinosteroid Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 (5α-reductase) Intermediates1 ...Intermediates... Campesterol->Intermediates1 DWF4 (C-22 Hydroxylase) (Shortcut Pathway) Campestanol->Intermediates1 DWF4, CPD, etc. (CYP450s) Castasterone Castasterone Intermediates1->Castasterone CYP85A1/A2 This compound 24-Epibrassinolide Castasterone->this compound Baeyer-Villiger Oxidation (putative)

Caption: Simplified biosynthetic pathway of 24-Epibrassinolide from campesterol.

Metabolism and Inactivation

The biological activity of brassinosteroids is tightly regulated by metabolic processes that inactivate them. While the specific catabolic pathways for EBL are not as well-defined as its biosynthesis, several general inactivation mechanisms for brassinosteroids have been identified in plants. These include:

  • Hydroxylation: Additional hydroxyl groups can be added to the steroid nucleus or side chain, often reducing bioactivity.

  • Glycosylation: The attachment of sugar moieties to hydroxyl groups is a common method of inactivation, increasing water solubility and targeting the molecule for sequestration or degradation.

  • Side-chain cleavage: The aliphatic side chain can be cleaved, leading to a loss of function.

  • Epimerization and Sulfation: Other modifications that alter the stereochemistry or add sulfate (B86663) groups can also lead to inactivation.

Brassinosteroid Signaling Pathway

The cellular effects of EBL are mediated by a well-characterized signal transduction pathway initiated at the cell surface. This is distinct from animal steroid signaling, which typically involves intracellular receptors.

  • Perception: EBL binds to the extracellular domain of the leucine-rich repeat receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).

  • Complex Formation: Ligand binding induces the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to transphosphorylation and full activation of the receptor complex.

  • Signal Transduction Cascade: The activated BRI1 kinase initiates a phosphorylation cascade. It phosphorylates downstream cytoplasmic kinases, which in turn leads to the activation of a phosphatase called BRI1 SUPPRESSOR 1 (BSU1).

  • Inactivation of the Repressor: BSU1 dephosphorylates and inactivates BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the pathway.

  • Activation of Transcription Factors: In the absence of EBL, active BIN2 phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), causing their retention in the cytoplasm and targeting them for degradation. When BIN2 is inactivated, unphosphorylated BZR1 and BES1 accumulate in the nucleus.

  • Gene Expression: In the nucleus, BZR1 and BES1 bind to specific DNA sequences in the promoters of BR-responsive genes, regulating their expression and bringing about the physiological responses associated with EBL.

Brassinosteroid Signaling Pathway cluster_0 BR Absent (-EBL) cluster_1 BR Present (+EBL) BRI1_off BRI1 BIN2_on BIN2 (Active) BZR1_p p-BZR1/BES1 (Phosphorylated) BIN2_on->BZR1_p P Cytoplasm_ret Cytoplasmic Retention & Degradation BZR1_p->Cytoplasm_ret Gene_off Gene Expression Repressed EBL EBL BRI1_on BRI1/BAK1 (Active Complex) EBL->BRI1_on BSU1 BSU1 (Phosphatase) BRI1_on->BSU1 P BIN2_off BIN2 (Inactive) BSU1->BIN2_off Dephosphorylates BZR1_n BZR1/BES1 (Active) BIN2_off->BZR1_n No P Nucleus Nucleus BZR1_n->Nucleus Gene_on Gene Expression Activated Nucleus->Gene_on

Caption: The brassinosteroid signaling pathway in the absence and presence of EBL.

Quantitative Data

The endogenous concentration of brassinosteroids in plant tissues is extremely low, necessitating highly sensitive analytical techniques for their quantification. A study utilizing ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) reported the following concentrations of 24-epibrassinolide in various crop tissues:

Plant TissueSpeciesEBL Concentration (µg/kg Fresh Weight)Citation
PlumuleZea mays (Maize)1.253 ± 0.213
FlowerBrassica napus (Rapeseed)0.637 ± 0.202
LeafTagetes erecta (Marigold)0.432 ± 0.071

Experimental Protocols

Accurate analysis of EBL and other brassinosteroids is foundational to research in this field. The following section outlines a generalized, reliable protocol for the extraction, purification, and quantification of EBL from plant tissues, based on established methods.

5.1. Protocol: Extraction and Quantification of EBL

Objective: To extract, purify, and quantify endogenous 24-epibrassinolide from crop tissues using solid-phase extraction and UPLC-MS/MS.

Materials and Reagents:

  • Plant tissue (e.g., leaves, flowers, shoots), flash-frozen in liquid nitrogen.

  • Extraction Solvent: Methanol (B129727)/formic acid solution. An alternative is 60% acetonitrile.

  • Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., ODS C18). Other protocols may use a two-step purification.

  • UPLC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm × 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • 24-Epibrassinolide analytical standard.

  • Standard laboratory equipment: homogenizer, centrifuge, evaporator, vials.

Methodology:

  • Homogenization and Extraction:

    • Accurately weigh ~0.5 g of frozen plant tissue.

    • Homogenize the tissue in a pre-chilled mortar with liquid nitrogen to a fine powder.

    • Add the appropriate volume of cold extraction solvent (e.g., methanol-formic acid solution) and continue to homogenize.

    • Transfer the homogenate to a centrifuge tube, vortex, and incubate (e.g., overnight at 4°C or sonicate).

    • Centrifuge at high speed (e.g., 8,000-10,000 rpm) at 4°C for 10-15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the crude extract (supernatant) onto the cartridge.

    • Wash the cartridge with a low-concentration organic solvent (e.g., aqueous methanol) to remove polar interferences.

    • Elute the brassinosteroids with a higher concentration of organic solvent (e.g., 80-100% methanol).

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Quantification by UPLC-MS/MS:

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase mixture.

    • Inject the sample into the UPLC-MS/MS system.

    • Separation: Perform chromatographic separation on the C18 column using a gradient elution program with Mobile Phase A and B.

    • Detection: Operate the mass spectrometer in positive ion electrospray ionization mode (+ESI).

    • Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring for the specific precursor-to-product ion transitions of EBL.

    • Quantification: Create a standard curve using serial dilutions of the EBL analytical standard. Calculate the concentration of EBL in the sample by comparing its peak area to the standard curve.

EBL Analysis Workflow Start Plant Tissue Sampling (Flash Freeze) Homogenize Homogenization in Extraction Solvent Start->Homogenize Extract Centrifugation & Supernatant Collection Homogenize->Extract Purify Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Extract->Purify Concentrate Evaporation & Reconstitution Purify->Concentrate Analyze UPLC-MS/MS Analysis (+ESI, MRM Mode) Concentrate->Analyze Quantify Data Analysis & Quantification Analyze->Quantify End Final Concentration Reported Quantify->End

References

The Role of Epibrassinolide in Plant Response to Abiotic Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiotic stresses, including drought, salinity, extreme temperatures, and heavy metal toxicity, pose significant threats to global agricultural productivity and food security. Plants, being sessile organisms, have evolved intricate mechanisms to perceive and respond to these environmental challenges. Phytohormones play a pivotal role in orchestrating these adaptive responses. Among them, brassinosteroids (BRs), a class of polyhydroxylated steroidal hormones, have emerged as crucial regulators of plant growth, development, and stress tolerance. 24-Epibrassinolide (EBL), a highly active and commercially available brassinosteroid, has garnered considerable attention for its potent ability to ameliorate the detrimental effects of various abiotic stressors on plants.[1][2][3] This technical guide provides a comprehensive overview of the role of EBL in enhancing plant resilience to abiotic stress, with a focus on the underlying signaling pathways, quantitative physiological and biochemical changes, and detailed experimental methodologies.

Core Mechanisms of Epibrassinolide-Mediated Stress Tolerance

Exogenous application of EBL has been demonstrated to enhance tolerance to a wide array of abiotic stresses by modulating a complex network of physiological and biochemical processes.[1][2] The primary mechanisms include:

  • Enhancement of the Antioxidant Defense System: Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. EBL application upregulates the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX), which work in concert to scavenge ROS and mitigate oxidative stress.

  • Accumulation of Osmolytes: To maintain cellular turgor and protect macromolecules under osmotic stress (induced by drought and salinity), plants accumulate compatible solutes known as osmolytes. EBL treatment promotes the synthesis and accumulation of osmolytes like proline and soluble sugars, thereby improving osmotic adjustment.

  • Protection of Photosynthetic Machinery: Photosynthesis is highly sensitive to abiotic stress. EBL helps maintain the integrity and function of the photosynthetic apparatus by protecting chlorophyll (B73375) from degradation, enhancing the efficiency of photosystems, and upregulating the activity of key photosynthetic enzymes.

  • Regulation of Ion Homeostasis: Under salt stress, the influx of toxic ions like Na+ disrupts cellular ionic balance. EBL helps maintain a favorable K+/Na+ ratio by regulating ion transporters, thereby mitigating ion toxicity.

  • Induction of Stress-Responsive Genes and Proteins: EBL application triggers transcriptional reprogramming, leading to the upregulation of genes encoding stress-protective proteins, such as heat shock proteins (HSPs) under heat stress, and other stress-related transcription factors.

  • Crosstalk with Other Phytohormones: EBL interacts with other hormone signaling pathways, notably with abscisic acid (ABA), auxins (IAA), and cytokinins, to fine-tune the plant's response to stress.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of exogenous EBL application on various physiological and biochemical parameters in different plant species under various abiotic stresses.

Table 1: Effect of this compound on Growth Parameters under Abiotic Stress

Plant SpeciesAbiotic StressEBL ConcentrationObserved Effect% ChangeReference
Maize (Zea mays)Salinity (120 mM NaCl)0.2 µMPlant Height+18%
Maize (Zea mays)Salinity (120 mM NaCl)0.2 µMBiomass+19%
Tobacco (Nicotiana tabacum)Drought0.05 mMLeaf Thickness+28%
Cucumber (Cucumis sativus)Low Temperature0.1 µMPlant Height-15.55% vs -41.66% in stressed
Cucumber (Cucumis sativus)Low Temperature0.1 µMRoot Length-11.23% vs -50.71% in stressed

Table 2: Effect of this compound on Photosynthetic Parameters under Abiotic Stress

Plant SpeciesAbiotic StressEBL ConcentrationParameter% ChangeReference
Maize (Zea mays)Salinity (120 mM NaCl)0.2 µMLeaf Area+35%
Prunella vulgarisDrought0.1 µmol·L⁻¹Total Chlorophyll Content+55.68%
Prunella vulgarisDrought0.1 µmol·L⁻¹Net Photosynthetic Rate+45.88%
Tomato (Solanum lycopersicum)Salinity (300 mM NaCl)Not SpecifiedNet Photosynthetic RateMitigated 42.37% decrease

Table 3: Effect of this compound on Antioxidant Enzyme Activities under Abiotic Stress

Plant SpeciesAbiotic StressEBL ConcentrationEnzyme% IncreaseReference
Tobacco (Nicotiana tabacum)Drought0.05 mMSOD22%
Tobacco (Nicotiana tabacum)Drought0.05 mMPOD11%
Tobacco (Nicotiana tabacum)Drought0.05 mMCAT5%
Prunella vulgarisDrought0.1 µmol·L⁻¹SOD10.78%
Prunella vulgarisDrought0.1 µmol·L⁻¹POD45.86%
Prunella vulgarisDrought0.1 µmol·L⁻¹CAT48.44%
Prunella vulgarisDrought0.1 µmol·L⁻¹APX40.58%
Peach (Prunus persica)Drought1 µMSOD, CAT, POD, APX, GRIncreased activity

Table 4: Effect of this compound on Osmolytes and Oxidative Damage Markers under Abiotic Stress

Plant SpeciesAbiotic StressEBL ConcentrationParameter% ChangeReference
Tobacco (Nicotiana tabacum)Drought0.05 mMProline+29%
Tobacco (Nicotiana tabacum)Drought0.05 mMSoluble Sugars+14%
Prunella vulgarisDrought0.1 µmol·L⁻¹Soluble Sugar+53.38%
Prunella vulgarisDrought0.1 µmol·L⁻¹Proline+45.95%
Prunella vulgarisDrought0.1 µmol·L⁻¹Malondialdehyde (MDA)-28.37%
Peach (Prunus persica)Drought1 µMMalondialdehyde (MDA)Decreased

Signaling Pathways

The perception of EBL at the cell surface initiates a signaling cascade that culminates in the regulation of gene expression and physiological responses.

Brassinosteroid Signaling Pathway

The canonical BR signaling pathway begins with the binding of EBL to the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) at the plasma membrane. This binding event triggers a series of phosphorylation and dephosphorylation events. In the absence of EBL, the glycogen (B147801) synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), is active and phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation. Upon EBL perception, the activated BRI1-BAK1 complex initiates a phosphorylation cascade that leads to the inhibition of BIN2. This allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus, where they bind to specific DNA motifs (BRRE and E-box) in the promoters of target genes, thereby regulating their expression and mediating BR-responsive physiological changes.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBL This compound BRI1 BRI1 EBL->BRI1 binds BAK1 BAK1 BRI1->BAK1 activates BIN2_active BIN2 (Active) BAK1->BIN2_active inhibits BZR1_P BZR1-P BIN2_active->BZR1_P phosphorylates BES1_P BES1-P BIN2_active->BES1_P phosphorylates BIN2_inactive BIN2 (Inactive) BZR1 BZR1 BZR1_P->BZR1 dephosphorylates Degradation1 Degradation1 BZR1_P->Degradation1 Degradation BES1 BES1 BES1_P->BES1 dephosphorylates Degradation2 Degradation2 BES1_P->Degradation2 Degradation BZR1_n BZR1 BZR1->BZR1_n BES1_n BES1 BES1->BES1_n Target_Genes Target Genes BZR1_n->Target_Genes regulates BES1_n->Target_Genes regulates Stress_Response Abiotic Stress Tolerance Target_Genes->Stress_Response leads to

Core Brassinosteroid Signaling Pathway.
Crosstalk with Abiotic Stress Signaling (ABA)

EBL-mediated stress tolerance involves intricate crosstalk with other hormone signaling pathways, particularly with the abscisic acid (ABA) pathway, a central regulator of abiotic stress responses. A key point of convergence is the BIN2 kinase. Under stress conditions, ABA levels rise, activating SnRK2 kinases, which in turn phosphorylate and activate ABA-responsive transcription factors (ABFs), leading to the expression of stress-responsive genes. BIN2 can phosphorylate and activate SnRK2s, thereby positively regulating the ABA signaling pathway. Conversely, activated BZR1/BES1 can repress the expression of key ABA signaling components like ABI3 and ABI5. This complex interplay allows for a finely tuned response to environmental cues, balancing growth and stress tolerance.

References

Epibrassinolide: A Technical Guide to its Role as a Plant Growth Regulator and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibrassinolide (B600385) (EBL), a prominent member of the brassinosteroid family of plant hormones, plays a critical role in a wide array of physiological and developmental processes in plants. This technical guide provides an in-depth overview of this compound's function as a plant growth regulator, its natural distribution, and the molecular mechanisms that underpin its activity. Detailed experimental protocols for the extraction, quantification, and assessment of its physiological effects are presented, alongside a comprehensive summary of its quantitative impact on various plant species. Furthermore, this guide illustrates the key signaling and biosynthetic pathways modulated by this compound, offering a valuable resource for researchers in plant biology, agriculture, and pharmacology.

Introduction

This compound is a naturally occurring polyhydroxylated steroidal phytohormone that is essential for normal plant growth and development.[1] First identified as a growth-promoting substance in rape pollen, it has since been found in numerous plant organs and species.[1] Functionally, this compound is involved in regulating cell elongation and division, seed germination, and senescence.[1][2] Moreover, it has been shown to enhance plant resilience to a variety of environmental stressors, both biotic and abiotic.[3] This guide delves into the technical aspects of this compound, providing a comprehensive resource for its study and application.

Natural Occurrence and Quantitative Data

This compound is found in trace amounts throughout the plant kingdom, with concentrations varying significantly between species and tissues. Generally, younger tissues and reproductive organs contain higher levels of this hormone. The low endogenous concentrations, typically in the range of nanograms to picograms per gram of fresh weight, necessitate highly sensitive analytical techniques for accurate quantification.

Table 1: Natural Occurrence of 24-Epibrassinolide in Various Plant Tissues

Plant SpeciesTissueConcentration (µg/kg fresh weight)Reference
Zea mays (Maize)Plumule1.253 ± 0.213
Brassica napus (Rapeseed)Flower0.637 ± 0.202
Tagetes erecta (Marigold)Leaf0.432 ± 0.071
Vicia faba (Broad Bean)Seed and PollenReported Occurrence
Gypsophila perfoliataReported Occurrence

Table 2: Dose-Dependent Effects of Exogenous this compound on Plant Growth Parameters

Plant SpeciesParameterEBL ConcentrationEffect (% change from control)Reference
Solanum lycopersicum (Tomato)Shoot Fresh Mass10⁻⁸ M+33% (45 days), +40% (60 days)
Root Fresh Mass10⁻⁸ M+28% (45 days), +36% (60 days)
Shoot Dry Mass10⁻⁸ M+36% (45 days), +41% (60 days)
Root Dry Mass10⁻⁸ M+28% (45 days), +37% (60 days)
Net Photosynthetic Rate10⁻⁸ M+31% (45 days), +38% (60 days)
Calendula officinalis L.Plant Height0.5 µMMaximum height observed
Number of Flowers0.5 µMMaximum number observed
Zea mays L. (Maize)Plumule Length5.2 x 10⁻¹⁵ MSimilar to control, higher conc. inhibitory
Triticum aestivum (Wheat)Plant Height, Spike Length, Dry WeightsNot specifiedSignificant enhancement under drought

Biosynthesis and Signaling Pathways

The physiological effects of this compound are governed by its intricate biosynthesis and signaling pathways.

Biosynthesis Pathway

This compound is synthesized from the sterol campesterol (B1663852) through a series of oxidation and reduction reactions catalyzed by cytochrome P450 enzymes. The biosynthesis primarily follows two interconnected routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway, which converge to produce castasterone, the immediate precursor to brassinolide and its epimers like 24-epibrassinolide.

Epibrassinolide_Biosynthesis cluster_early Early C-6 Oxidation Pathway cluster_late Late C-6 Oxidation Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Typhasterol Typhasterol Campestanol->Typhasterol Teasterone Teasterone Cathasterone->Teasterone Teasterone->Typhasterol Castasterone Castasterone Typhasterol->Castasterone This compound This compound Castasterone->this compound

This compound Biosynthesis Pathway.
Signaling Pathway

The this compound signaling cascade is initiated at the cell surface and culminates in the regulation of gene expression in the nucleus. The signal is perceived by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). In the absence of this compound, the kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). The binding of this compound to BRI1 triggers a phosphorylation cascade that leads to the inactivation of BIN2. This allows for the dephosphorylation of BZR1 and BES1, which then translocate to the nucleus to regulate the expression of target genes involved in growth and development.

Epibrassinolide_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBL This compound BRI1 BRI1 EBL->BRI1 binds BAK1 BAK1 BRI1->BAK1 dimerizes with BIN2_inactive BIN2 (inactive) BAK1->BIN2_inactive leads to inactivation of BIN2_active BIN2 (active) BZR1_P BZR1-P (inactive) BIN2_active->BZR1_P phosphorylates BZR1 BZR1 (active) BZR1_P->BZR1 dephosphorylates to Gene_Expression Target Gene Expression BZR1->Gene_Expression regulates EBL_Extraction_Workflow start Plant Tissue Sample homogenize Homogenize in Methanol/Formic Acid start->homogenize extract Overnight Extraction at 4°C homogenize->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge purify Solid-Phase Extraction (SPE) centrifuge->purify analyze UHPLC-MS/MS Analysis purify->analyze end Quantification of this compound analyze->end

References

The Orchestration of Plant Life: An In-depth Technical Guide to the Interaction of Epibrassinolide with Other Phytohormones

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Epibrassinolide (B600385) (EBL), a highly active brassinosteroid, is a pivotal regulator of plant growth and development. Its influence, however, is not a solo performance but rather a complex interplay with other key phytohormones. Understanding the synergistic and antagonistic relationships between this compound and hormones such as auxins, cytokinins, gibberellins (B7789140), abscisic acid, and ethylene (B1197577) is crucial for a comprehensive grasp of plant physiology and for the development of novel strategies in agriculture and drug development. This technical guide provides a detailed examination of these interactions, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to illuminate the intricate hormonal network governed by this compound.

This compound and Auxin: A Synergistic Partnership in Growth and Development

The interaction between this compound and auxin, primarily indole-3-acetic acid (IAA), is largely synergistic, promoting cell elongation, division, and vascular differentiation.[1] This collaboration is fundamental for processes like lateral root development and leaf morphogenesis.[2][3]

Quantitative Data on this compound-Auxin Interaction

The synergistic effects of EBL and auxin on plant growth have been quantified in various studies. For instance, in Vigna radiata, the combined application of EBL and IAA has been shown to significantly enhance growth parameters compared to individual treatments.[4]

Plant SpeciesTreatmentParameterObservationReference
Vigna radiata10⁻⁸ M EBL + 10⁻⁸ M IAAShoot LengthSignificant increase compared to control and individual hormone treatments.[4]
Vigna radiata10⁻⁸ M EBL + 10⁻⁸ M IAARoot LengthSignificant increase compared to control and individual hormone treatments.
Vigna radiata10⁻⁸ M EBL + 10⁻⁸ M IAALeaf AreaSignificant increase compared to control and individual hormone treatments.
Arabidopsis thaliana50 nM Brassinolide (BL)DR5::GUS Expression130% increase after 48 hours, indicating enhanced auxin response.
Experimental Protocols
  • Plant Material and Growth Conditions: Vigna radiata seeds are surface-sterilized and sown in pots containing an appropriate growth medium. Plants are grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Hormone Application: At a specific developmental stage (e.g., 30 days after sowing), plants are treated with foliar sprays of 10⁻⁸ M EBL, 10⁻⁸ M IAA, or a combination of both. A control group is sprayed with distilled water.

  • Data Collection: After a defined period (e.g., 15 days post-treatment), morphological parameters such as shoot length, root length, and leaf area are measured.

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.

  • Plant Material: Arabidopsis thaliana plants carrying the DR5::GUS reporter construct are used.

  • Treatment: Seedlings are grown in liquid medium and treated with various concentrations of brassinolide (e.g., 50 nM) or a mock solution for different durations (e.g., 24 and 48 hours).

  • GUS Staining and Activity Assay: Histochemical GUS staining is performed to visualize the spatial expression pattern of the auxin response. For quantitative analysis, a fluorometric GUS assay is conducted using protein extracts from whole seedlings.

  • Data Analysis: GUS activity is normalized to the total protein concentration and expressed as a ratio relative to the mock-treated control.

Signaling Pathway

The crosstalk between this compound and auxin signaling pathways involves the regulation of gene expression. Brassinosteroids can induce the expression of several auxin-responsive genes, including members of the IAA gene family.

EBL_Auxin_Interaction cluster_BR Brassinosteroid Signaling cluster_Auxin Auxin Signaling cluster_Nucleus Nucleus EBL This compound BRI1 BRI1 (Receptor Kinase) EBL->BRI1 Binds BZR1 BZR1/BES1 (Transcription Factors) BRI1->BZR1 Activates Auxin_Responsive_Genes Auxin Responsive Genes (e.g., IAA5, IAA19) BZR1->Auxin_Responsive_Genes Promotes Transcription IAA Auxin (IAA) TIR1_AFB TIR1/AFB (Receptor) IAA->TIR1_AFB Binds Aux_IAA Aux/IAA (Repressors) TIR1_AFB->Aux_IAA Promotes degradation ARF ARF (Transcription Factors) Aux_IAA->ARF Represses ARF->Auxin_Responsive_Genes Promotes Transcription Cell_Elongation Cell Elongation & Growth Auxin_Responsive_Genes->Cell_Elongation

This compound and Auxin Signaling Crosstalk.

This compound and Cytokinins: A Coordinated Regulation of Plant Growth

This compound and cytokinins interact to regulate various aspects of plant development, including cell division and shoot growth. EBL has been shown to influence cytokinin levels, suggesting a finely tuned interplay between these two hormone classes.

Quantitative Data on this compound-Cytokinin Interaction

Studies in wheat have demonstrated that EBL treatment can lead to a significant increase in cytokinin content.

Plant SpeciesTreatmentHormone MeasuredObservationReference
Triticum aestivum (Wheat)0.4 µM EBLTotal Cytokinins (CKs)~2-fold accumulation in roots and shoots.
Hordeum vulgare (Barley)1 µM EBL (in white light)trans-zeatin, isopentenyladenineSignificant increase.
Hordeum vulgare (Barley)1 µM EBL + green lightcis-zeatinNegative effect.
Experimental Protocols
  • Plant Material and Treatment: Four-day-old wheat (Triticum aestivum L.) seedlings are treated with 0.4 µM 24-epibrassinolide (B1217166) (EBR). Control seedlings are treated with the solvent solution.

  • Sample Collection: Root and shoot tissues are harvested at various time points after treatment.

  • Cytokinin Extraction and Purification: Plant material is homogenized in a cold extraction buffer (e.g., modified Bieleski buffer). The extract is then purified using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.

  • Quantification by U-HPLC-MS/MS: The purified samples are analyzed by ultra-high performance liquid chromatography coupled to tandem mass spectrometry (U-HPLC-MS/MS) to identify and quantify different cytokinin species.

Signaling Pathway

This compound can modulate cytokinin levels by affecting the expression and activity of cytokinin oxidase (CKX), an enzyme responsible for cytokinin degradation. Inhibition of CKX activity by EBL leads to an accumulation of active cytokinins.

EBL_Cytokinin_Interaction cluster_BR Brassinosteroid Signaling cluster_Cytokinin Cytokinin Metabolism cluster_Response Physiological Response EBL This compound BR_Signaling_Cascade BR Signaling Cascade EBL->BR_Signaling_Cascade CKX Cytokinin Oxidase (CKX) BR_Signaling_Cascade->CKX Inhibits expression & activity CK_Biosynthesis Cytokinin Biosynthesis Active_CK Active Cytokinins CK_Biosynthesis->Active_CK Active_CK->CKX Substrate Cell_Division_Growth Cell Division & Shoot Growth Active_CK->Cell_Division_Growth CK_Degradation Cytokinin Degradation CKX->CK_Degradation

This compound's Influence on Cytokinin Metabolism.

This compound and Gibberellins: Cooperative Regulation of Growth and Development

This compound and gibberellins (GAs) often act synergistically to promote processes such as seed germination, stem elongation, and flowering.

Quantitative Data on this compound-Gibberellin Interaction

The cooperative effect of EBL and gibberellic acid (GA₃) has been observed in the in vitro pollen germination of grapevine.

Plant SpeciesTreatmentParameterObservationReference
Vitis vinifera 'Cardinal'25 mg L⁻¹ GA₃ + 0.01 mg L⁻¹ EBLPollen Germination~50% germination, significantly higher than control (32.38%).
Arabidopsis thaliana1 µM EBL on GA-deficient mutantGene ExpressionPartial or complete reversion of expression for 40% of misregulated genes.
Experimental Protocols
  • Pollen Collection: Fresh pollen is collected from the anthers of grapevine flowers.

  • Germination Medium: A basal germination medium is prepared containing 1% agar (B569324) and 20% sucrose.

  • Hormone Treatments: The basal medium is supplemented with different concentrations of GA₃ (e.g., 25, 50, 100 mg L⁻¹) and EBL (e.g., 0.001, 0.01, 0.1 mg L⁻¹), both individually and in combination.

  • Incubation: Pollen is sown on the prepared media in petri dishes and incubated at a constant temperature (e.g., 26±1°C) for a specific duration (e.g., 24 hours).

  • Germination Assessment: The percentage of germinated pollen grains (defined by the emergence of a pollen tube) is determined by microscopic observation.

Signaling Pathway

The signaling pathways of brassinosteroids and gibberellins converge at the level of key transcriptional regulators. DELLA proteins, which are negative regulators of GA signaling, can physically interact with and inhibit the activity of BZR1 and BES1, the primary transcription factors in the BR signaling pathway. Gibberellins promote the degradation of DELLA proteins, thereby releasing the inhibition on BZR1/BES1 and allowing for the expression of growth-related genes.

EBL_GA_Interaction cluster_BR Brassinosteroid Signaling cluster_GA Gibberellin Signaling cluster_Nucleus Nucleus EBL This compound BRI1 BRI1 EBL->BRI1 BZR1_BES1 BZR1/BES1 (Active) BRI1->BZR1_BES1 Activates Growth_Genes Growth-Promoting Genes BZR1_BES1->Growth_Genes Promotes Transcription GA Gibberellin GID1 GID1 (Receptor) GA->GID1 DELLA DELLA (Repressor) GID1->DELLA Promotes degradation DELLA->BZR1_BES1 Inhibits Stem_Elongation Stem Elongation Growth_Genes->Stem_Elongation

Convergence of this compound and Gibberellin Signaling.

This compound and Abscisic Acid: An Antagonistic Relationship in Stress Responses

This compound and abscisic acid (ABA) often exhibit antagonistic effects, particularly in the context of stress responses and seed germination. While ABA is a key stress hormone that generally inhibits growth, EBL promotes growth and can mitigate the effects of certain abiotic stresses.

Quantitative Data on this compound-Abscisic Acid Interaction

Under stress conditions, the interplay between EBL and ABA can lead to altered physiological and hormonal profiles.

Plant SpeciesConditionTreatmentParameterObservationReference
Sorghum bicolorWater Stress0.1 ppm EBL + 50 ppm ABAGrowth RateIncreased more than with ABA alone.
TomatoWater Stress3 µM EBLProline Content7-fold increase after second drought period.
TomatoCalcium Deficiency0.01 µmol L⁻¹ EBLBlossom-End Rot (BER)Reduced incidence by 6.6% to 9.0%.
CucumberNaHCO₃ Stress0.2 µmol L⁻¹ EBREndogenous ABAReduction in ABA concentration.
Experimental Protocols
  • Plant Material and Growth: Tomato plants (cv. Vilma) are grown in pots under controlled chamber conditions.

  • Drought and Hormone Treatment: Plants are subjected to water deficit by withholding watering. Foliar sprays of 150 µM ABA or 3 µM EBL are applied at the onset of the drought period.

  • Physiological and Hormonal Analysis: Leaf samples are collected at different time points during dehydration and rehydration. Parameters such as proline content, malondialdehyde (MDA) levels (as an indicator of oxidative stress), and endogenous phytohormone concentrations (including ABA and its metabolites) are measured using appropriate biochemical assays and LC-MS/MS.

Signaling Pathway

The antagonism between BR and ABA signaling can occur through direct protein-protein interactions. For instance, BIN2, a negative regulator in the BR signaling pathway, can phosphorylate and stabilize ABI5, a key transcription factor in ABA signaling, thereby enhancing ABA responses. This compound, by inhibiting BIN2, can thus suppress ABA-mediated responses like seed germination inhibition.

EBL_ABA_Interaction cluster_BR Brassinosteroid Signaling cluster_ABA Abscisic Acid Signaling cluster_Nucleus Nucleus EBL This compound BRI1 BRI1 EBL->BRI1 BIN2 BIN2 (Kinase) BRI1->BIN2 Inhibits ABI5 ABI5 (Transcription Factor) BIN2->ABI5 Phosphorylates & Stabilizes ABA Abscisic Acid PYR_PYL_RCAR PYR/PYL/RCAR (Receptor) ABA->PYR_PYL_RCAR PYR_PYL_RCAR->ABI5 Activates ABA_Responsive_Genes ABA-Responsive Genes ABI5->ABA_Responsive_Genes Promotes Transcription Seed_Germination_Inhibition Seed Germination Inhibition ABA_Responsive_Genes->Seed_Germination_Inhibition

Antagonistic Interaction between this compound and ABA Signaling.

This compound and Ethylene: A Concentration-Dependent Relationship

The interaction between this compound and ethylene is complex and highly dependent on the concentration of EBL. Low concentrations of EBL can inhibit ethylene biosynthesis, while high concentrations can stimulate it. This dual effect highlights the intricate regulatory role of EBL in ethylene-mediated processes such as the "triple response" in etiolated seedlings.

Quantitative Data on this compound-Ethylene Interaction

The dose-dependent effect of EBL on ethylene production has been quantified in several studies.

Plant SpeciesEBL ConcentrationObservation on Ethylene ProductionReference
Arabidopsis thaliana10 or 100 nMGreatly reduced.
Arabidopsis thaliana≥ 500 nMStrongly enhanced.
Pisum sativum> 2 µMIncreased ethylene production correlated with growth inhibition.
Experimental Protocols
  • Plant Material and Growth: Pea (Pisum sativum) seeds are germinated and grown in the dark to obtain etiolated seedlings.

  • Hormone Treatment: Seedlings are treated with a range of concentrations of 24-epibrassinolide.

  • Ethylene Collection: Treated seedlings are placed in airtight containers (e.g., sealed Erlenmeyer flasks) and incubated in the dark for a specific period (e.g., 24 hours).

  • Ethylene Quantification by Gas Chromatography: A sample of the headspace gas from the sealed containers is injected into a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID) to measure the ethylene concentration.

Signaling Pathway

The dual effect of this compound on ethylene biosynthesis is mediated at the transcriptional level. At low concentrations, the BR-activated transcription factors BZR1 and BES1 can bind to the promoters of ACS (1-aminocyclopropane-1-carboxylic acid synthase) genes, which encode the rate-limiting enzyme in ethylene biosynthesis, and repress their expression. At high concentrations, EBL can promote ethylene production through a different mechanism, possibly involving the stabilization of ACS proteins.

EBL_Ethylene_Interaction cluster_BR Brassinosteroid Signaling cluster_Ethylene Ethylene Biosynthesis cluster_Response Physiological Response EBL_low Low [EBL] BZR1_BES1 BZR1/BES1 EBL_low->BZR1_BES1 Activates EBL_high High [EBL] ACS_protein ACS Protein EBL_high->ACS_protein Promotes (e.g., stabilization) ACS_genes ACS Genes BZR1_BES1->ACS_genes Represses Transcription ACS_genes->ACS_protein Transcription & Translation Ethylene Ethylene ACS_protein->Ethylene Catalyzes Triple_Response Triple Response Ethylene->Triple_Response

References

Epibrassinolide Perception at the Cell Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms governing the perception of epibrassinolide (B600385), a potent brassinosteroid, at the plant cell membrane. It details the core components of the signaling pathway, presents quantitative binding data, and offers comprehensive experimental protocols for key assays used in brassinosteroid research.

Core Signaling Cascade

This compound perception is initiated at the cell surface by the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1] Upon binding of this compound to the extracellular domain of BRI1, a series of conformational changes are induced, leading to the activation of its cytoplasmic kinase domain. This activation triggers the dissociation of the inhibitory protein BRI1 KINASE INHIBITOR 1 (BKI1) and facilitates the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), another LRR-RLK.

The formation of the BRI1-BAK1 complex initiates a trans-phosphorylation cascade, where BRI1 and BAK1 phosphorylate each other, leading to the full activation of the receptor complex. This activated complex then phosphorylates downstream substrates, such as BR-SIGNALING KINASE 1 (BSK1), propagating the signal into the cytoplasm and ultimately leading to changes in gene expression that regulate plant growth and development.

Quantitative Analysis of Brassinosteroid-Receptor Interactions

The binding affinity of various brassinosteroids to the extracellular domains of BRI1 and its homologs has been quantitatively assessed using techniques such as Grating-Coupled Interferometry (GCI). The dissociation constant (Kd) is a key parameter for characterizing the strength of this interaction, with a lower Kd value indicating a higher binding affinity.

ReceptorLigandKd (nM)Reference
AtBRI1Brassinolide10.3 ± 0.6[2]
AtBRI124-Epibrassinolide29.8 ± 1.2[2]
AtBRI1Castasterone14.2 ± 0.5[2]
AtBRI124-Epicastasterone48.3 ± 2.1[2]
AtBRL1Brassinolide12.1 ± 0.8
AtBRL124-Epibrassinolide35.7 ± 2.1
AtBRL3Brassinolide25.4 ± 1.5
AtBRL324-Epibrassinolide80.1 ± 4.5
AtBRL228-Homocastasterone136 ± 11

Experimental Protocols

Co-Immunoprecipitation of BRI1 and BAK1

This protocol details the co-immunoprecipitation of BRI1 and BAK1 from plant tissues to study their interaction upon this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings expressing tagged versions of BRI1 (e.g., BRI1-FLAG) and BAK1 (e.g., BAK1-HA).

  • Liquid nitrogen.

  • Extraction buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) Triton X-100, 1 mM EDTA, 1 mM PMSF, and 1x protease inhibitor cocktail.

  • Antibody-coupled magnetic beads (e.g., anti-FLAG M2 magnetic beads).

  • Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5% (v/v) Triton X-100.

  • Elution buffer: 100 mM glycine-HCl pH 2.5.

  • Neutralization buffer: 1 M Tris-HCl pH 8.0.

  • SDS-PAGE and western blotting reagents.

Procedure:

  • Grow transgenic Arabidopsis seedlings and treat with either a mock solution or a solution containing the desired concentration of this compound for a specified time.

  • Harvest approximately 1-2 g of seedling tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in 2 mL of ice-cold extraction buffer per gram of tissue.

  • Incubate the lysate on a rotator for 30 minutes at 4°C to solubilize membrane proteins.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a Bradford assay.

  • Incubate the cleared lysate with antibody-coupled magnetic beads (e.g., anti-FLAG beads for BRI1-FLAG) for 2-4 hours at 4°C on a rotator.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elute the immunoprecipitated proteins by incubating the beads with 50 µL of elution buffer for 5 minutes at room temperature.

  • Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer.

  • Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the tags of both BRI1 and BAK1.

In Vitro Kinase Assay of BRI1

This protocol describes an in vitro kinase assay to measure the autophosphorylation of BRI1 and its ability to phosphorylate a substrate, such as BSK1, in response to this compound.

Materials:

  • Recombinant purified cytoplasmic domain of BRI1 (BRI1-CD) and a substrate protein (e.g., BSK1).

  • Kinase reaction buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

  • [γ-³²P]ATP (or cold ATP for non-radioactive detection).

  • This compound solution.

  • SDS-PAGE and autoradiography or immunoblotting reagents.

Procedure:

  • Set up the kinase reactions in a total volume of 25 µL.

  • To each reaction, add 1 µg of recombinant BRI1-CD and, if applicable, 2 µg of the substrate protein (e.g., BSK1).

  • Add this compound to the desired final concentration (or a mock solution for the control).

  • Pre-incubate the reaction mixture for 10 minutes at room temperature to allow for ligand binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µCi (or cold ATP to 100 µM).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • For radioactive assays, dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

  • For non-radioactive assays, transfer the proteins to a PVDF membrane and perform immunoblotting with a phospho-specific antibody.

Visualizations

Epibrassinolide_Signaling_Pathway EBL This compound BRI1_inactive BRI1 (inactive) EBL->BRI1_inactive Binding BKI1 BKI1 BRI1_inactive->BKI1 Association BRI1_BAK1 BRI1-BAK1 Complex (active) BRI1_inactive->BRI1_BAK1 Heterodimerization BAK1 BAK1 BAK1->BRI1_BAK1 BSK1 BSK1 BRI1_BAK1->BSK1 BSK1_P BSK1-P BSK1->BSK1_P Downstream Downstream Signaling Cascade BSK1_P->Downstream

Caption: this compound signaling at the cell membrane.

CoIP_Workflow start Plant Tissue with tagged BRI1 and BAK1 lysis Cell Lysis and Protein Extraction start->lysis ip Immunoprecipitation with anti-tag beads lysis->ip wash Wash beads to remove non-specific binders ip->wash elution Elution of bound proteins wash->elution analysis SDS-PAGE and Western Blot Analysis elution->analysis

Caption: Workflow for Co-Immunoprecipitation.

Kinase_Assay_Workflow start Recombinant BRI1-CD and Substrate reaction_setup Set up kinase reaction with or without this compound start->reaction_setup atp_addition Initiate reaction with [γ-³²P]ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation stop_reaction Stop reaction with SDS loading buffer incubation->stop_reaction analysis SDS-PAGE and Autoradiography stop_reaction->analysis

Caption: Workflow for an in vitro Kinase Assay.

References

genetic regulation of epibrassinolide biosynthesis and signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic Regulation of Epibrassinolide (B600385) Biosynthesis and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes throughout the plant life cycle.[1][2] These processes include cell elongation and division, vascular differentiation, seed germination, photomorphogenesis, and stress responses.[3][4][5] this compound (EBL) is one of the most biologically active forms of brassinosteroids. The biosynthesis and signaling pathways of BRs are tightly regulated at the genetic level to maintain hormonal homeostasis, which is critical for optimal plant growth and development. Understanding the intricate molecular mechanisms governing EBL biosynthesis and signaling is crucial for developing strategies to enhance crop yield and resilience. This guide provides a comprehensive overview of the core genetic and molecular components involved in these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of brassinosteroids is a complex process originating from the sterol campesterol (B1663852). The pathway involves a series of oxidation and reduction reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and reductases. The main pathway is often referred to as the late C-6 oxidation pathway, where C-6 oxidation is one of the final steps in the formation of brassinolide, the most active BR.

Key Biosynthetic Genes and Enzymes

Several key enzymes, and the genes encoding them, have been identified as critical for the brassinosteroid biosynthetic pathway, primarily through studies in the model plant Arabidopsis thaliana.

  • DWF4 (Dwarf4): Encodes a cytochrome P450 enzyme (CYP90B1) that catalyzes the rate-limiting step in BR biosynthesis, the C-22α hydroxylation of campesterol and its downstream intermediates.

  • DET2 (De-etiolated2): Encodes a steroid 5α-reductase responsible for the conversion of campest-4-en-3-one (B1243875) to 5α-campestan-3-one.

  • CPD (Constitutive Photomorphogenesis and Dwarfism): Encodes a C-23α hydroxylase (CYP90A1) that acts on multiple intermediates in the pathway.

  • ROT3/CYP90D1 (Rotundifolia3): Encodes a C-23 hydroxylase.

  • CYP85A1/A2: These genes encode enzymes that catalyze the final C-6 oxidation step, converting castasterone (B119632) to brassinolide.

Transcriptional Regulation of Biosynthesis

BR biosynthesis is meticulously regulated at the transcriptional level, primarily through a negative feedback mechanism. When BR levels are high, the signaling pathway is activated, leading to the suppression of key biosynthetic genes like DWF4 and CPD.

The central players in this feedback regulation are the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1) .

  • Negative Feedback by BZR1: In its active, dephosphorylated state, BZR1 binds to the promoters of DWF4 and CPD, repressing their transcription. This feedback inhibition is a critical mechanism for maintaining BR homeostasis. A gain-of-function mutation in BZR1 leads to a dwarf phenotype due to reduced endogenous BR levels.

  • Positive Regulation: Other transcription factors positively regulate BR biosynthesis.

    • PIF4 and PIF5 (PHYTOCHROME INTERACTING FACTOR 4 and 5): These basic helix-loop-helix (bHLH) transcription factors directly bind to the promoters of DWF4 and BR6ox2 (CYP85A2) to promote their expression.

    • COG1 (COG_WHEEL1): This Dof-type transcription factor acts upstream of PIF4 and PIF5, promoting their transcription and thereby indirectly upregulating BR biosynthesis.

    • TCP1 and CESTA: These bHLH transcription factors also positively regulate BR biosynthesis by directly promoting the expression of DWF4 and CPD, respectively.

G cluster_pathway Biosynthesis Pathway cluster_regulation Transcriptional Regulation Campesterol Campesterol Intermediates1 Intermediates Campesterol->Intermediates1 DWF4, DET2, CPD Castasterone Castasterone Intermediates1->Castasterone This compound This compound (EBL) Castasterone->this compound CYP85A2 BZR1_active Active BZR1 This compound->BZR1_active Signaling Pathway DWF4 DWF4 (CYP90B1) DET2 DET2 CPD CPD (CYP90A1) CYP85A2 CYP85A2 BZR1_active->DWF4 BZR1_active->CPD PIF4_PIF5 PIF4 / PIF5 PIF4_PIF5->DWF4 PIF4_PIF5->CYP85A2 COG1 COG1 COG1->PIF4_PIF5 TCP1 TCP1 TCP1->DWF4

References

Methodological & Application

Application Notes and Protocols for Epibrassinolide Seed Treatment to Enhance Crop Emergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing epibrassinolide (B600385) (EBR), a potent brassinosteroid, as a seed treatment to improve crop emergence and early seedling establishment. The information compiled herein is based on peer-reviewed scientific literature and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of EBR in various crop species.

Introduction

This compound is a naturally occurring plant hormone that plays a crucial role in a wide array of physiological processes, including cell elongation, division, and differentiation.[1] As a seed treatment, EBR has demonstrated significant potential in enhancing seed germination, improving seedling vigor, and promoting uniform crop emergence, particularly under suboptimal environmental conditions.[2][3][4] Its mode of action involves intricate signaling pathways that interact with other key phytohormones like gibberellins (B7789140) (GA) and abscisic acid (ABA) to modulate seed dormancy and germination.[5]

Key Applications and Benefits

This compound seed treatment can be applied to:

  • Enhance Germination Rate and Speed: EBR treatment can lead to faster and more synchronized germination.

  • Improve Seedling Vigor: Treated seeds often produce more robust seedlings with increased biomass.

  • Mitigate Abiotic Stress: EBR has been shown to improve emergence and seedling growth under various stress conditions, including salinity, heat, and drought.

  • Increase Crop Stand Uniformity: By promoting consistent emergence, EBR can contribute to a more uniform crop stand, which is crucial for optimizing yield.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound seed treatment on various crop emergence parameters as reported in the scientific literature.

Table 1: Effect of this compound Seed Treatment on Germination Percentage and Rate

Crop SpeciesEBR ConcentrationTreatment ConditionImprovement in Germination Percentage (%)Improvement in Germination Rate/SpeedReference
Rice (Oryza sativa)0.05 µmol/LHeat Stress (38°C)24.87%110.48% (Germination Potential)
Maize (Zea mays)0.2 µMSalt Stress (100 mM NaCl)Significant increaseReduced mean germination time
Soybean (Glycine max)0.5 mL of solutionSalt Stress (up to 15.63 dSm)Significant enhancement at various salt levelsReduced germination average time
Wheat (Triticum aestivum)5 mL of solutionSalt Stress (up to 15.63 dSm)Significant reversal of inhibitory effectsIncreased velocity of germination
Brassica juncea100 nMPesticide StressN/AEnhanced seedling length and biomass

Table 2: Effect of this compound Seed Treatment on Seedling Growth Parameters

Crop SpeciesEBR ConcentrationTreatment ConditionImprovement in Seedling Length/Height (%)Improvement in Seedling Dry Weight/Biomass (%)Reference
Brassica juncea100 nMPesticide Stress179.21%137.93%
Maize (Zea mays)0.2 µM + 100 mg/L ZnO-NPsSalt Stress (100 mM NaCl)N/A104.37% (Increase in grain fresh weight)
Rice (Oryza sativa)0.05 µmol/LHeat Stress (38°C)N/A21.38% (Increase in soluble protein content)

Signaling Pathways

This compound influences seed germination and emergence through a complex signaling cascade that involves perception at the cell membrane and subsequent regulation of gene expression.

Brassinosteroid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1 BRI1 (Receptor Kinase) EBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_BES1_P BZR1/BES1-P (Phosphorylated/Inactive) BIN2->BZR1_BES1_P Phosphorylates PP2A PP2A (Phosphatase) BIN2->PP2A Inhibition is relieved BZR1_BES1 BZR1/BES1 (Active) Gene_Expression Target Gene Expression BZR1_BES1->Gene_Expression Regulates PP2A->BZR1_BES1 Dephosphorylates Germination_Growth Seed Germination & Seedling Growth Gene_Expression->Germination_Growth

Caption: Brassinosteroid signaling pathway in seed germination.

This pathway illustrates that EBR binds to the BRI1 receptor, leading to the inhibition of the BIN2 kinase. This allows for the accumulation of active, dephosphorylated BZR1/BES1 transcription factors, which then move to the nucleus to regulate genes responsible for promoting germination and growth.

Experimental Protocols

This section provides detailed protocols for conducting experiments to evaluate the effect of this compound seed treatment on crop emergence.

Protocol for this compound Seed Treatment (Seed Priming)

Materials:

  • High-quality seeds of the desired crop species

  • 24-Epibrassinolide (EBR) stock solution (e.g., 1 mM in ethanol)

  • Distilled water

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Filter paper or paper towels

  • Drying oven or a well-ventilated area

Procedure:

  • Preparation of EBR Solutions: Prepare working solutions of EBR at the desired concentrations (e.g., 0.01, 0.1, 1.0 µM) by diluting the stock solution with distilled water. Include a control solution with the same concentration of ethanol (B145695) as the highest EBR concentration to account for any solvent effects.

  • Seed Surface Sterilization (Optional but Recommended): To prevent microbial contamination, surface sterilize the seeds by immersing them in a 1-5% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by thorough rinsing with sterile distilled water (3-5 times).

  • Seed Soaking (Priming):

    • Place a known weight or number of seeds in a beaker.

    • Add the prepared EBR solution to the beaker, ensuring all seeds are fully submerged. The volume of the solution should be approximately 5-10 times the volume of the seeds.

    • Gently stir the seeds in the solution for a predetermined duration (e.g., 8-12 hours) at room temperature in the dark.

  • Rinsing and Drying:

    • After the soaking period, decant the EBR solution.

    • Rinse the seeds thoroughly with distilled water to remove any excess EBR.

    • Spread the seeds on filter paper or paper towels and allow them to air-dry back to their original moisture content in a well-ventilated area or a drying oven at a low temperature (e.g., 25-30°C).

Seed_Treatment_Workflow Start Start: High-Quality Seeds Sterilization Surface Sterilization (e.g., 5% NaOCl) Start->Sterilization Rinsing1 Rinse with Distilled Water Sterilization->Rinsing1 Soaking Seed Soaking (Priming) in EBR Solution Rinsing1->Soaking Rinsing2 Rinse with Distilled Water Soaking->Rinsing2 Drying Air-dry to Original Moisture Content Rinsing2->Drying End End: Treated Seeds Ready for Sowing Drying->End

Caption: Experimental workflow for this compound seed treatment.

Protocol for Germination and Emergence Assay

Materials:

  • Treated and control seeds

  • Petri dishes with filter paper, or germination trays/pots with sterile soil/sand

  • Growth chamber or incubator with controlled temperature and light conditions

  • Distilled water

Procedure:

  • Sowing:

    • Petri Dish Method: Place two layers of filter paper in each Petri dish and moisten with a known volume of distilled water. Evenly space a predetermined number of seeds (e.g., 25-50) on the filter paper.

    • Soil/Sand Method: Fill germination trays or pots with sterile soil or sand. Sow the seeds at a uniform depth (e.g., 1-2 cm).

  • Incubation: Place the Petri dishes or trays in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod). Ensure the substrate remains moist throughout the experiment.

  • Data Collection:

    • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). Germination is typically defined by the emergence of the radicle to a certain length (e.g., 2 mm).

    • At the end of the experiment, measure seedling growth parameters such as shoot length, root length, and fresh/dry weight.

Evaluation of Crop Emergence Parameters

Several indices can be used to evaluate the effect of EBR on crop emergence.

  • Final Germination Percentage (FGP): (Total number of germinated seeds / Total number of seeds sown) x 100

  • Mean Germination Time (MGT): Σ (n * d) / Σn, where 'n' is the number of seeds germinated on day 'd'.

  • Germination Rate Index (GRI) or Speed of Germination: Calculated based on daily germination counts. Higher values indicate faster germination.

  • Vigor Index (VI): FGP x Seedling length (or dry weight)

Concluding Remarks

This compound seed treatment is a promising technology for enhancing crop emergence and early seedling growth. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of EBR in various agricultural systems. It is recommended to optimize the EBR concentration and treatment duration for each crop species and cultivar to achieve the best results. Further research into the molecular mechanisms and field-level performance will continue to refine the application of this potent plant growth regulator.

References

Mitigating Chilling Injury in Postharvest Fruits with Epibrassinolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of epibrassinolide (B600385) (EBR) as a postharvest treatment to reduce chilling injury (CI) in various fruits. The information is compiled from recent scientific literature and is intended to guide researchers in designing and conducting experiments to explore the efficacy and mechanisms of EBR in preserving fruit quality during cold storage.

Introduction

Chilling injury is a significant postharvest physiological disorder that affects many tropical and subtropical fruits when they are stored at low but non-freezing temperatures. This disorder leads to various detrimental effects, including peel pitting, discoloration, internal browning, failure to ripen, and increased susceptibility to decay, ultimately resulting in substantial economic losses. This compound, a naturally occurring plant steroid hormone, has emerged as a promising agent for alleviating CI in a range of fruits. It enhances chilling tolerance by modulating various physiological and biochemical processes, including antioxidant defense systems, membrane stability, and proline metabolism.

Data Presentation: Efficacy of this compound Treatment

The following tables summarize the quantitative effects of postharvest this compound treatment on key parameters related to chilling injury in different fruits.

Table 1: Effect of this compound on Chilling Injury Index and Electrolyte Leakage

FruitCultivarEBR Concentration (µM)Storage ConditionsChilling Injury Index Reduction (%)Electrolyte Leakage Reduction (%)Reference
Blood OrangeSanguinello105°C for 42 daysSignificant reduction in visual symptomsLower percentage compared to control[1][2][3]
Flat Peach-54°C for 35 daysLower internal browning index-[4]
MandarinArrayana5 mg L⁻¹4°C for 40 days62.6% lower than controlSignificantly reduced[5]
Tomato--0°C for 8 days15.6% lower than control-
Eggplant-101°C for 15 days57% decrease compared to control on day 15Significantly inhibited
Banana--8°C for 12 daysLower CI indexReduced relative electrolyte leakage
Pomegranate-5, 10, 155°C for 84 daysAmeliorated CI-

Table 2: Effect of this compound on Fruit Quality Parameters

FruitCultivarEBR Concentration (µM)Storage ConditionsEffect on FirmnessEffect on Weight LossOther Notable EffectsReference
Blood OrangeSanguinello105°C for 42 daysMaintainedReducedHigher total phenolics and anthocyanins
Flat Peach-54°C for 35 daysDelayed decreaseReduced-
MandarinArrayana5 mg L⁻¹4°C for 40 daysReduced loss by 18.9%ReducedMaintained soluble solids and titratable acidity
Eggplant-101°C for 15 days-InhibitedInhibited pulp browning

Table 3: Effect of this compound on Antioxidant Enzyme Activities

FruitCultivarEBR Concentration (µM)Storage ConditionsSuperoxide (B77818) Dismutase (SOD)Catalase (CAT)Peroxidase (POD)Reference
Flat Peach-5, 15, 254°C for 35 daysMaintained activityMaintained activityMaintained activity
Pomegranate-5, 10, 155°C for 84 daysHigher activityHigher activityHigher activity
Eggplant-101°C for 15 daysSuppressed increase-Suppressed increase

Experimental Protocols

This section provides detailed methodologies for key experiments related to the postharvest treatment of fruits with this compound.

Protocol 1: Preparation and Application of this compound Solution

Objective: To prepare and apply this compound solutions to postharvest fruit.

Materials:

  • 24-Epibrassinolide (EBR) powder

  • Ethanol (B145695) (as a solvent)

  • Distilled water

  • Tween-80 (as a surfactant)

  • Beakers and graduated cylinders

  • Magnetic stirrer

  • pH meter

Procedure:

  • Stock Solution Preparation:

    • Dissolve a precise amount of EBR powder in a small volume of ethanol to prepare a concentrated stock solution (e.g., 1 mM).

    • Store the stock solution at -20°C in a dark container.

  • Working Solution Preparation:

    • Calculate the required volume of the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10 µM).

    • In a beaker, add the calculated volume of the EBR stock solution to a larger volume of distilled water.

    • Add a surfactant, such as Tween-80 (typically at 0.01-0.05% v/v), to improve the wetting of the fruit surface.

    • Adjust the final volume with distilled water.

    • Gently stir the solution using a magnetic stirrer until it is homogeneous.

  • Fruit Treatment:

    • Select healthy, uniform fruits, free from blemishes and diseases.

    • Immerse the fruits in the prepared EBR working solution for a specified duration (e.g., 10 minutes).

    • A control group of fruits should be immersed in a solution containing the same concentration of ethanol and surfactant without EBR.

    • After immersion, air-dry the fruits at room temperature before placing them into cold storage.

Protocol 2: Assessment of Chilling Injury Index

Objective: To visually assess and quantify the severity of chilling injury on the fruit surface.

Procedure:

  • Remove fruit samples from cold storage at specified time intervals.

  • Visually inspect the entire surface of each fruit for symptoms of chilling injury, such as pitting, browning, and water-soaked lesions.

  • Score the severity of CI on each fruit using a predefined rating scale. For example:

    • 0 = No injury

    • 1 = Slight injury (<25% of the surface affected)

    • 2 = Moderate injury (25-50% of the surface affected)

    • 3 = Severe injury (>50% of the surface affected)

  • Calculate the Chilling Injury Index (CII) using the following formula: CII = Σ (CI level × number of fruit at that level) / (Total number of fruit × highest CI level)

Protocol 3: Measurement of Electrolyte Leakage

Objective: To determine the integrity of cell membranes by measuring the leakage of electrolytes.

Materials:

  • Fruit peel or pulp tissue

  • Cork borer

  • Deionized water

  • Conductivity meter

  • Water bath

Procedure:

  • From the equatorial region of the fruit, excise discs of peel or pulp tissue using a cork borer.

  • Rinse the discs with deionized water to remove any surface contaminants.

  • Place a known weight or number of discs into a test tube containing a specific volume of deionized water (e.g., 10 discs in 20 mL).

  • Incubate the tubes at room temperature for a set period (e.g., 3 hours).

  • Measure the initial electrical conductivity (EC1) of the solution using a conductivity meter.

  • Heat the test tubes in a boiling water bath for a specified time (e.g., 15 minutes) to induce maximum electrolyte leakage.

  • Cool the tubes to room temperature and measure the final electrical conductivity (EC2).

  • Calculate the relative electrolyte leakage (%) using the formula: Electrolyte Leakage (%) = (EC1 / EC2) × 100

Protocol 4: Determination of Antioxidant Enzyme Activity

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, POD).

Procedure (General Outline):

  • Enzyme Extraction:

    • Homogenize a known weight of fruit tissue in an ice-cold extraction buffer (specific composition varies depending on the enzyme).

    • Centrifuge the homogenate at a high speed and low temperature (e.g., 12,000 × g at 4°C).

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assays (Spectrophotometric):

    • Superoxide Dismutase (SOD): The assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

    • Catalase (CAT): The assay measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.

    • Peroxidase (POD): The assay is based on the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂, leading to the formation of a colored product that can be measured spectrophotometrically.

Signaling Pathways and Mechanisms

This compound treatment enhances chilling tolerance in fruits through a complex network of signaling pathways. The primary mechanism involves the mitigation of oxidative stress, which is a common consequence of chilling injury.

Epibrassinolide_Signaling_Pathway EBR This compound (EBR) Treatment BR_Signaling Brassinosteroid Signaling Pathway EBR->BR_Signaling PpHDT1 PpHDT1 Expression BR_Signaling->PpHDT1 enhances Antioxidant_System Enhanced Antioxidant System BR_Signaling->Antioxidant_System Phenolic_Metabolism Modulated Phenolic Metabolism BR_Signaling->Phenolic_Metabolism Proline_Metabolism Regulated Proline Metabolism BR_Signaling->Proline_Metabolism PpBZR1 PpBZR1 (Signal Transduction) Up-regulation PpHDT1->PpBZR1 up-regulates PpDWF4 PpDWF4 (BR Synthesis) Down-regulation PpHDT1->PpDWF4 down-regulates SOD SOD Activity Antioxidant_System->SOD CAT CAT Activity Antioxidant_System->CAT POD POD Activity Antioxidant_System->POD ROS_Scavenging ROS Scavenging Antioxidant_System->ROS_Scavenging ROS Reactive Oxygen Species (ROS) ROS_Scavenging->ROS scavenges Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress reduces Membrane_Integrity Maintained Membrane Integrity Oxidative_Stress->Membrane_Integrity Chilling_Injury Reduced Chilling Injury Membrane_Integrity->Chilling_Injury Phenolic_Metabolism->Chilling_Injury PAL PAL Activity Phenolic_Metabolism->PAL PPO PPO Activity Phenolic_Metabolism->PPO Proline_Metabolism->Chilling_Injury

Caption: Proposed signaling pathway of this compound in reducing chilling injury.

Mechanism of Action:

  • Activation of Brassinosteroid Signaling: Exogenous EBR application activates the endogenous brassinosteroid signaling pathway. In peaches, EBR treatment has been shown to enhance the expression of PpHDT1, which in turn up-regulates the brassinosteroid signal transduction gene PpBZR1 and down-regulates the brassinosteroid synthesis gene PpDWF4.

  • Enhancement of the Antioxidant System: EBR treatment boosts the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). These enzymes play a crucial role in scavenging reactive oxygen species (ROS), which are overproduced under chilling stress and cause oxidative damage to cellular components.

  • Maintenance of Membrane Integrity: By reducing oxidative stress, EBR helps to maintain the integrity and stability of cell membranes. This is evidenced by the lower electrolyte leakage observed in EBR-treated fruits.

  • Modulation of Phenolic and Proline Metabolism: EBR treatment can influence the metabolism of phenolic compounds and proline, which are known to be involved in plant stress responses. For instance, in flat peaches, EBR treatment reduced the consumption of total phenolics by inhibiting the activities of polyphenol oxidase (PPO) and phenylalanine ammonia-lyase (PAL). In pomegranates, EBR treatment regulated proline metabolism, which contributes to osmotic adjustment and ROS scavenging.

Experimental_Workflow Fruit_Selection Fruit Selection (Uniform, Healthy) Treatment_Groups Divide into Treatment Groups (Control, EBR Concentrations) Fruit_Selection->Treatment_Groups EBR_Application This compound Application (e.g., Dipping for 10 min) Treatment_Groups->EBR_Application Air_Drying Air Drying at Room Temperature EBR_Application->Air_Drying Cold_Storage Cold Storage (e.g., 4°C, 90% RH) Air_Drying->Cold_Storage Sampling Periodic Sampling (e.g., Day 0, 7, 14, 21, 28) Cold_Storage->Sampling Analysis Physiological & Biochemical Analysis Sampling->Analysis CI_Index Chilling Injury Index Analysis->CI_Index Electrolyte_Leakage Electrolyte Leakage Analysis->Electrolyte_Leakage Firmness Firmness & Weight Loss Analysis->Firmness Antioxidant_Enzymes Antioxidant Enzyme Assays (SOD, CAT, POD) Analysis->Antioxidant_Enzymes Data_Analysis Data Analysis and Interpretation CI_Index->Data_Analysis Electrolyte_Leakage->Data_Analysis Firmness->Data_Analysis Antioxidant_Enzymes->Data_Analysis

Caption: General experimental workflow for postharvest EBR treatment.

Conclusion

Postharvest application of this compound is a promising strategy to alleviate chilling injury and maintain the quality of various fruits during cold storage. The optimal concentration of EBR and the specific responses can vary depending on the fruit species, cultivar, and storage conditions. The protocols and data presented in this document provide a solid foundation for researchers to further investigate the potential of this compound as a natural and effective postharvest treatment. Future research should focus on optimizing application methods, understanding the detailed molecular mechanisms in different fruits, and evaluating its efficacy on a commercial scale.

References

Application Notes and Protocols for Studying Epibrassinolide-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common methodologies used to investigate epibrassinolide (B600385) (EBR)-induced gene expression in plants. The protocols outlined below are intended to serve as a guide for researchers in designing and executing experiments to understand the molecular mechanisms of brassinosteroid action.

Introduction

24-Epibrassinolide (EBR), a highly active synthetic brassinosteroid, plays a crucial role in regulating a wide array of physiological and developmental processes in plants, including gene expression.[1][2] Understanding how EBR modulates gene expression is fundamental to elucidating its mode of action and for its potential application in crop improvement and drug development. This document outlines key experimental approaches, from broad-scale transcriptomic analysis to targeted gene expression validation, and provides detailed protocols for their implementation.

Key Experimental Approaches

Several powerful techniques are employed to study EBR-induced gene expression:

  • RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome. It is ideal for discovering novel genes and transcript isoforms regulated by EBR.

  • Quantitative Real-Time PCR (qRT-PCR): A sensitive and specific method for quantifying the expression levels of targeted genes. It is often used to validate findings from genome-wide studies like RNA-Seq and microarray analysis.

  • Microarray Analysis: A hybridization-based technique that allows for the simultaneous measurement of the expression levels of thousands of genes. While less comprehensive than RNA-Seq for novel transcript discovery, it remains a robust tool for expression profiling.[3][4][5]

  • Protoplast Transient Expression Assays: A versatile in vitro system using plant cells without cell walls (protoplasts) to rapidly study gene function, protein localization, and signal transduction pathways.

This compound Signaling Pathway

This compound perception at the cell surface initiates a signaling cascade that culminates in the regulation of target gene expression in the nucleus. The core pathway involves the receptor kinase BRI1, its co-receptor BAK1, and a series of downstream kinases and phosphatases that ultimately regulate the activity of the BZR1 and BES1 families of transcription factors. These transcription factors then bind to the promoters of target genes to either activate or repress their transcription.

Epibrassinolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1 BRI1 (Receptor Kinase) EBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivates (Dephosphorylates) BZR1_P BZR1-P (Phosphorylated/Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation Gene Target Gene Expression BZR1->Gene Regulates

Caption: Simplified diagram of the this compound signaling pathway.

Experimental Protocols

RNA Sequencing (RNA-Seq)

This protocol outlines the general steps for performing RNA-Seq to identify differentially expressed genes in response to EBR treatment.

RNA_Seq_Workflow Plant_Material Plant Material (e.g., seedlings) EBR_Treatment EBR Treatment (e.g., 0.1 µM EBR vs. Control) Plant_Material->EBR_Treatment RNA_Extraction Total RNA Extraction EBR_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation (poly(A) selection, fragmentation, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, mapping, differential expression) Sequencing->Data_Analysis Validation Validation of DEGs (qRT-PCR) Data_Analysis->Validation

Caption: General workflow for an RNA-Seq experiment.

Protocol:

  • Plant Growth and Treatment:

    • Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

    • Apply EBR at a predetermined optimal concentration (e.g., 0.05 µM to 1 µM) via spraying or by adding to the growth media. A mock treatment (control) should be run in parallel.

    • Harvest tissue samples at various time points after treatment (e.g., 1, 3, 6, 12, 24 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction:

    • Extract total RNA from the frozen tissue using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves poly(A) mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Perform high-throughput sequencing on a platform such as Illumina.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between EBR-treated and control samples using software packages like DESeq2 or edgeR.

    • Perform functional annotation and pathway analysis of the DEGs.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for validating the expression of specific genes identified through RNA-Seq or microarray analysis.

Protocol:

  • Plant Growth, Treatment, and RNA Extraction: Follow steps 1 and 2 from the RNA-Seq protocol.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for your target genes and a stable reference gene (e.g., Actin, Tubulin).

    • Validate primer efficiency by running a standard curve.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green master mix.

    • Perform the reaction in a real-time PCR system. A typical thermal cycling profile is: 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 30s.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Microarray Analysis

This protocol describes the general steps for microarray analysis to profile EBR-regulated gene expression.

Protocol:

  • Plant Growth, Treatment, and RNA Extraction: Follow steps 1 and 2 from the RNA-Seq protocol.

  • cRNA Preparation and Labeling:

    • Synthesize biotin-labeled complementary RNA (cRNA) from total RNA.

  • Hybridization:

    • Hybridize the labeled cRNA to an Arabidopsis Genome Array chip (e.g., Affymetrix) for a defined period (e.g., 16 hours) at a specific temperature (e.g., 45°C).

  • Washing and Staining:

    • Wash the array to remove non-specifically bound cRNA and stain with a streptavidin-phycoerythrin conjugate.

  • Scanning and Data Analysis:

    • Scan the array to detect the fluorescent signal.

    • Analyze the raw data to identify genes with significant changes in expression between EBR-treated and control samples.

Protoplast Transient Expression Assay

This protocol allows for the rapid functional analysis of genes involved in the EBR signaling pathway.

Protoplast_Assay_Workflow Leaf_Tissue Leaf Tissue (e.g., Arabidopsis) Enzyme_Digestion Enzyme Digestion (Cellulase, Macerozyme) Leaf_Tissue->Enzyme_Digestion Protoplast_Isolation Protoplast Isolation Enzyme_Digestion->Protoplast_Isolation Transfection PEG-mediated Transfection (Plasmid DNA with gene of interest) Protoplast_Isolation->Transfection Incubation Incubation (with or without EBR) Transfection->Incubation Analysis Analysis (e.g., Luciferase assay, microscopy) Incubation->Analysis

Caption: Workflow for a protoplast transient expression assay.

Protocol:

  • Protoplast Isolation:

    • Harvest leaves from 3-4 week-old plants.

    • Cut the leaves into thin strips and incubate in an enzyme solution containing cellulase (B1617823) and macerozyme to digest the cell walls.

    • Isolate the protoplasts by centrifugation and wash them.

  • Transfection:

    • Transfect the protoplasts with plasmid DNA containing your gene of interest (e.g., a transcription factor) and a reporter gene (e.g., luciferase driven by an EBR-responsive promoter). Polyethylene glycol (PEG)-mediated transfection is a common method.

  • EBR Treatment and Incubation:

    • Incubate the transfected protoplasts in a suitable medium with or without EBR.

  • Analysis:

    • After incubation, lyse the protoplasts and measure the reporter gene activity (e.g., luciferase activity) to determine the effect of your gene of interest on the EBR response.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Example of RNA-Seq Data Summary for EBR-Treated Plants

Gene IDGene Descriptionlog2(Fold Change) (EBR/Control)p-valueFDR
AT1G12345Auxin-responsive protein2.51.2e-63.5e-5
AT2G54321Cell wall-modifying enzyme-1.85.6e-59.8e-4
AT3G98765Transcription factor BZR13.12.3e-87.1e-7
...............

Table 2: Example of qRT-PCR Validation Data

Gene IDTreatmentRelative Expression (normalized to Actin)Standard Deviation
AT1G12345Control1.000.12
AT1G12345EBR5.670.45
AT2G54321Control1.000.09
AT2G54321EBR0.380.05
AT3G98765Control1.000.15
AT3G98765EBR8.920.78

Conclusion

The methods described in these application notes provide a robust framework for investigating the molecular mechanisms underlying this compound-induced gene expression. A combination of genome-wide transcriptomic approaches and targeted gene analysis will provide a comprehensive understanding of how this important plant hormone regulates plant growth, development, and stress responses.

References

Application Notes and Protocols: Synthesis and Structure-Activity Studies of Epibrassinolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of epibrassinolide (B600385) analogs for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and biological evaluation are provided, along with a summary of quantitative SAR data and a depiction of the relevant signaling pathway.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The biological activity of this compound analogs is primarily assessed using the rice lamina inclination test (RLIT). The data presented below summarizes the activity of various analogs, with structural modifications in the side chain, compared to the natural brassinosteroid, brassinolide. The activity is represented by the angle of lamina inclination, where a larger angle indicates higher activity.

CompoundR (Side Chain Modification)Concentration (M)Lamina Inclination Angle (°)[1][2]Relative Activity to Brassinolide (%)
Brassinolide (1)Standard1 x 10⁻⁸~30100
1 x 10⁻⁷~55100
1 x 10⁻⁶~80100
Analog 822(S)-OH1 x 10⁻⁷~50~91
Analog 922(R)-OH1 x 10⁻⁷~35~64
Analog 1022-benzoate, o-F1 x 10⁻⁷~55~100
Analog 1122-benzoate, p-F1 x 10⁻⁷~45~82
Mixture 18/1923-benzoate1 x 10⁻⁸~40~133
1 x 10⁻⁷~60~109
1 x 10⁻⁶~75~94

Experimental Protocols

Protocol 1: Synthesis of 24-Epibrassinolide (B1217166) Analogs from a Steroidal Precursor (e.g., Ergosterol)

This protocol outlines a general synthetic strategy for preparing 24-epibrassinolide analogs, which often involves the modification of the B-ring and the side chain of a suitable steroidal starting material like ergosterol. A key intermediate in many syntheses is (22E,24R)-5α-ergosta-2,22-dien-6-one[3].

Materials:

  • Ergosterol

  • Methanesulfonyl chloride

  • Pyridine (B92270)

  • Potassium bicarbonate

  • Acetone (B3395972)

  • N-methylmorpholine-N-oxide (NMO)

  • Osmium tetroxide (OsO₄)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

  • Protection of the 3-hydroxyl group and isomerization of the Δ⁵ double bond: Ergosterol is treated with methanesulfonyl chloride in pyridine to form the 3-mesylate. Subsequent treatment with a weak base like potassium bicarbonate in aqueous acetone leads to the formation of the i-steroid.

  • Oxidation of the B-ring: The i-steroid is oxidized using an appropriate oxidizing agent to introduce a ketone at the C-6 position.

  • Rearrangement to the 3,6-dione: The 6-oxo-i-steroid is treated with an acid catalyst to induce rearrangement to the (22E,24R)-ergosta-2,22-diene-3,6-dione.

  • Reduction of the 3-keto group and isomerization of the Δ² double bond: The 3-keto group is selectively reduced, and the double bond is isomerized to the Δ² position to yield (22E,24R)-5α-ergosta-2,22-dien-6-one[3].

  • Dihydroxylation of the side chain: The C22-C23 double bond is dihydroxylated using NMO and a catalytic amount of OsO₄ in a mixture of acetone and water to introduce the vicinal diol characteristic of brassinosteroids.

  • Lactonization of the B-ring: A Baeyer-Villiger oxidation using an organic peracid like m-CPBA is performed to introduce the lactone functionality in the B-ring, yielding the final 24-epibrassinolide analog.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

For a more detailed synthetic route starting from hyodeoxycholic acid, refer to the procedures outlined in the literature for the synthesis of various analogs. This often involves modifications like oxidation, epoxidation, and esterification to build the desired functionalities on the steroid core and side chain[4].

Protocol 2: Rice Lamina Inclination Test (RLIT) for Bioactivity Assessment

The RLIT is a highly sensitive and specific bioassay for determining the biological activity of brassinosteroids and their analogs.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

  • Test compounds (this compound analogs)

  • Brassinolide (as a positive control)

  • Ethanol (B145695) (for dissolving test compounds)

  • Distilled water

  • Petri dishes or small vials

  • Filter paper

  • Growth chamber with controlled temperature and light

  • Protractor or imaging software for angle measurement

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 1% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on moist filter paper in petri dishes in the dark at 28-30°C for 3-4 days.

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds and brassinolide in ethanol.

    • Prepare serial dilutions of the test compounds in distilled water to achieve the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M). The final ethanol concentration should be kept low (e.g., <0.1%) to avoid affecting the assay.

  • Assay Setup:

    • From the etiolated seedlings, excise the second leaf sheath segments (approximately 2 cm long) containing the lamina joint.

    • Place the excised segments in small vials or wells of a microplate containing the test solutions.

  • Incubation:

    • Incubate the segments in a growth chamber under continuous light at 28-30°C for 48-72 hours.

  • Measurement of Lamina Inclination:

    • After the incubation period, carefully remove the segments and place them on a flat surface.

    • Measure the angle between the lamina and the sheath using a protractor or by capturing images and analyzing them with appropriate software.

  • Data Analysis:

    • Calculate the average inclination angle for each treatment.

    • Compare the activity of the this compound analogs to that of the brassinolide positive control.

Mandatory Visualizations

Brassinosteroid Signaling Pathway

The following diagram illustrates the signal transduction cascade initiated by the binding of brassinosteroids to their cell surface receptors.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Heterodimerization & Transphosphorylation BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_P BZR1-P BIN2->BZR1_P Phosphorylation (Inactivation) BZR1 BZR1 BZR1_P->BZR1 Dephosphorylation BZR1_nuc BZR1 BZR1->BZR1_nuc Nuclear Import PP2A PP2A DNA BR-responsive genes BZR1_nuc->DNA Gene Regulation Experimental_Workflow start Start: Select Steroidal Precursor (e.g., Ergosterol, Hyodeoxycholic Acid) synthesis Chemical Synthesis of Analogs (Multi-step reactions) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification bioassay Biological Activity Screening (Rice Lamina Inclination Test) purification->bioassay sar_analysis Structure-Activity Relationship (SAR) Analysis bioassay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end End: Identification of Potent Analogs lead_optimization->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Epibrassinolide Concentration for Root Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing epibrassinolide (B600385) (EBR), a potent brassinosteroid, in root growth inhibition assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical dose-response of plant roots to this compound?

A1: this compound exhibits a biphasic dose-response in root growth. Low concentrations, typically in the nanomolar (nM) range, can promote root elongation, while higher concentrations are inhibitory.[1][2][3] The specific concentrations for promotion and inhibition can vary depending on the plant species and experimental conditions.[4]

Q2: What is a good starting concentration range for an this compound root growth inhibition assay?

A2: A good starting point for a dose-response curve in a root growth inhibition assay is to test a broad range of concentrations, from 0.001 nM to 100 nM.[2] This range will likely capture both the potential stimulatory effects at lower concentrations and the inhibitory effects at higher concentrations.

Q3: Why am I not observing any root growth inhibition with this compound?

A3: There are several potential reasons for this:

  • Concentration is too low: You may be working in the concentration range that promotes root growth. Try increasing the concentration of this compound.

  • Plant species variability: Different plant species have varying sensitivities to brassinosteroids. What is inhibitory for one species may not be for another.

  • Experimental conditions: Factors such as the growth medium, light conditions, and temperature can influence the plant's response to this compound. Ensure these are consistent and optimal for your chosen plant species.

  • Compound stability: Ensure your this compound stock solution is properly prepared and stored to maintain its activity.

Q4: My control roots are not growing well. What could be the issue?

A4: Poor growth in the control group can be due to several factors:

  • Suboptimal growth medium: Ensure the Murashige and Skoog (MS) medium or other chosen medium is prepared correctly, with the appropriate pH and nutrient concentrations.

  • Improper sterilization: Contamination of the growth medium or seeds can inhibit root growth.

  • Environmental stress: Ensure appropriate light intensity, photoperiod, and temperature for your plant species.

  • Seed quality: Use high-quality, viable seeds.

Q5: How does this compound interact with other plant hormones in root development?

A5: this compound signaling interacts with other hormone pathways, particularly auxin. Brassinosteroids can influence auxin transport and signaling to regulate root development. However, some studies suggest that the root growth-stimulating effect of brassinosteroids can be largely independent of auxin action. This compound has also been shown to induce nitric oxide (NO) production, which is involved in regulating root architecture.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No root growth inhibition observed Concentration of this compound is too low.Increase the concentration of this compound in your assay. Test a wider range of concentrations (e.g., up to 1 µM).
Plant species is insensitive to the tested concentrations.Consult the literature for effective concentrations in your specific plant species or a closely related one.
Degradation of this compound.Prepare fresh stock solutions and store them appropriately (typically at -20°C in the dark).
High variability in root length within the same treatment group Inconsistent seed germination or seedling vigor.Use synchronized seeds (e.g., by vernalization) and select seedlings of uniform size for the assay.
Uneven application of the treatment.Ensure thorough mixing of this compound in the growth medium.
Environmental heterogeneity (e.g., light, temperature).Maintain uniform environmental conditions for all experimental plates.
Root growth is stimulated instead of inhibited The tested concentrations are in the growth-promoting range.This is an expected outcome at low concentrations. To observe inhibition, you must test higher concentrations.
Precipitation of this compound in the media Poor solubility of this compound in the aqueous media.Ensure the solvent used for the stock solution (e.g., DMSO) is at a final concentration that does not affect root growth and allows for complete dissolution of this compound.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound on Root Growth in Various Plant Species

Plant SpeciesEffectConcentration RangeReference
Arabidopsis thalianaPromotion0.05 nM - 0.1 nM
Arabidopsis thalianaInhibition≥ 1 nM
Arabidopsis thalianaInhibition10 nM (approx. 50% inhibition of primary root)
Capsicum annuum (Pepper)Promotion of Adventitious Roots20 nM - 100 nM
Pisum sativum (Pea)Inhibition (Hypocotyl Elongation)IC50: 1.86 x 10⁻⁵ M (18.6 µM)
Oryza sativa (Rice)Inhibition≥ 50 nM

Experimental Protocols

Key Experiment: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol outlines a standard method for assessing the effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • This compound (EBR)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Petri plates (square or round)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber or incubator

Methodology:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 70% ethanol (B145695) and vortex for 1 minute.

    • Remove ethanol and add a solution of 50% bleach and 0.05% Triton X-100.

    • Incubate for 5-10 minutes with occasional mixing.

    • Wash the seeds 4-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agarose (B213101) and store at 4°C for 2-3 days (vernalization) to synchronize germination.

  • Preparation of Growth Media:

    • Prepare 0.5X MS medium with 1% sucrose and adjust the pH to 5.7.

    • Add a gelling agent (e.g., 0.8% agar).

    • Autoclave the medium and let it cool to about 50-60°C.

    • Prepare a stock solution of this compound in DMSO.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments (including the control) and is non-toxic (typically ≤ 0.1%).

    • Pour the medium into sterile Petri plates and allow them to solidify.

  • Plating and Incubation:

    • Once the seeds are vernalized, plate them in a row on the surface of the agar plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a controlled light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 5-7 days), photograph the plates.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Compare the root lengths of the treated seedlings to the control to determine the percentage of inhibition or promotion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sterilize Seed Sterilization vernalize Vernalization (4°C) sterilize->vernalize plate_seeds Plate Seeds vernalize->plate_seeds prepare_media Prepare Growth Media with EBR prepare_media->plate_seeds incubate Vertical Incubation plate_seeds->incubate photograph Photograph Plates incubate->photograph measure Measure Root Length photograph->measure analyze Data Analysis measure->analyze signaling_pathway cluster_cell Plant Cell EBR This compound (EBR) BRI1 BRI1 (Receptor Kinase) EBR->BRI1 Signaling_Cascade Intracellular Signaling Cascade BRI1->Signaling_Cascade NO_Production Nitric Oxide (NO) Production Signaling_Cascade->NO_Production Auxin_Crosstalk Crosstalk with Auxin Signaling Signaling_Cascade->Auxin_Crosstalk Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Root_Growth Root Growth Regulation (Promotion/Inhibition) NO_Production->Root_Growth Auxin_Crosstalk->Root_Growth Gene_Expression->Root_Growth

References

stability of epibrassinolide in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of epibrassinolide (B600385) in various solvents and under different storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Stability of this compound: Summary

This compound, a potent brassinosteroid, requires careful handling and storage to maintain its biological activity. While specific degradation kinetics are not extensively published, the following tables summarize the available qualitative and semi-quantitative stability data.

Table 1: Stability of this compound in Different Solvents

SolventConcentrationStorage TemperatureStabilityRecommendations & Remarks
Solid (Crystalline) N/A-20°C≥ 4 years[1]Store in a tightly sealed container, protected from light and moisture.
Dimethyl Sulfoxide (DMSO) ~3 mg/mL[1]-20°CUp to 1 year[2]Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing.[1]
-80°CUp to 2 years[2]Preferred for long-term storage of stock solutions.
Ethanol (B145695) ~3 mg/mL-20°CGenerally stable, but long-term quantitative data is limited.May require gentle heating to fully dissolve. Prepare fresh or store for short periods.
Dimethylformamide (DMF) ~5 mg/mL-20°CSoluble, but long-term stability data is not readily available.Useful for preparing aqueous solutions by dilution.
Aqueous Buffers (e.g., PBS) Sparingly soluble (~0.25 mg/mL in 1:3 DMF:PBS, pH 7.2)4°CNot recommended for storage longer than one day.Prepare fresh before each experiment. Prone to degradation.

Table 2: Influence of Storage Conditions on this compound Stability

ConditionParameterEffect on StabilityRecommendations
Temperature Elevated TemperaturesLikely to accelerate degradation, especially in solution.Store stock solutions at -20°C or -80°C. Avoid repeated temperature fluctuations.
Freeze-Thaw CyclesMay lead to degradation of the compound in solution.Aliquot stock solutions into single-use volumes.
Light Exposure UV and Visible LightPotential for photodegradation.Store solid compound and solutions in light-protected containers (e.g., amber vials).
pH Acidic and Alkaline ConditionsStability is pH-sensitive; degradation can occur at non-neutral pH.When preparing aqueous solutions, use buffers close to neutral pH if possible and prepare fresh.
Oxygen Atmospheric OxygenPotential for oxidation.Purge the headspace of stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound. For a 10 mM stock solution (MW: 480.68 g/mol ), this would be 4.81 mg per 1 mL of DMSO.

  • Transfer the weighed this compound to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Purge the headspace of the vial with a stream of inert gas for a few seconds to displace oxygen.

  • Seal the vial tightly.

  • For ease of use, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: General Workflow for a Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound. This is a template and requires optimization for specific instrumentation and experimental conditions.

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Selection:

  • A mixture of acetonitrile (B52724) and water is a typical mobile phase for brassinosteroids.

  • Start with an isocratic elution (e.g., 55:45 acetonitrile:water) and transition to a gradient elution to improve the separation of degradation products.

  • The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

3. Forced Degradation (Stress Testing):

  • Prepare solutions of this compound in the chosen solvent (e.g., ethanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

  • Oxidative Degradation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.

  • Thermal Degradation: Incubate a solution of this compound at an elevated temperature.

  • Photodegradation: Expose a solution to a controlled light source (e.g., a photostability chamber).

  • Take samples at various time points and neutralize the acid/base-stressed samples before injection.

4. Method Development and Validation:

  • Inject the stressed samples into the HPLC system.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the parent this compound peak from all degradation product peaks.

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides and FAQs

Q1: My this compound won't dissolve in my aqueous buffer.

A1: this compound has very low solubility in aqueous solutions. To prepare an aqueous working solution, first dissolve the this compound in an organic solvent like DMSO or DMF to make a concentrated stock solution. Then, dilute the stock solution with your aqueous buffer of choice. Be aware that the final concentration of the organic solvent should be compatible with your experimental system. It is recommended not to store the final aqueous solution for more than a day.

Q2: I see precipitation in my this compound stock solution after taking it out of the freezer.

A2: This can happen due to temperature changes or if the solvent has absorbed moisture. Ensure your stock solution is completely thawed and vortexed thoroughly before use. To prevent this, use anhydrous solvents for preparing stock solutions and store them in tightly sealed vials with the headspace purged with an inert gas. Aliquoting the stock solution into single-use vials can also minimize this issue by reducing freeze-thaw cycles and exposure to atmospheric moisture.

Q3: My experimental results are inconsistent when using this compound.

A3: Inconsistent results can stem from the degradation of this compound in your working solutions. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. If using a stock solution in an organic solvent, ensure it has been stored correctly and has not exceeded its recommended storage duration. Repeated freeze-thaw cycles of the stock solution can also lead to degradation.

Q4: How should I handle solid this compound?

A4: Solid this compound should be stored at -20°C in a dark, dry environment. Before opening the container, allow it to warm to room temperature to prevent moisture condensation. Handle the solid in a clean, dry environment.

Q5: Can I store my this compound working solution in the fridge for a few days?

A5: It is strongly advised against storing aqueous working solutions for more than 24 hours, even in the refrigerator. For non-aqueous working solutions (e.g., diluted in ethanol), stability may be better, but it is best practice to prepare them fresh to ensure consistent results.

Visualizations

Epibrassinolide_Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_stability_test Stability Testing A Weigh Solid this compound B Dissolve in Organic Solvent (e.g., DMSO) A->B Anhydrous Solvent C Create Aliquots B->C Single-use volumes D Store at -20°C or -80°C C->D Protect from light E Prepare Working Solution D->E Thaw & Vortex F Apply Stress Conditions (Heat, Light, pH) E->F G Analyze by HPLC at Time Points F->G H Assess Degradation G->H

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

Brassinosteroid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus BR This compound (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerizes BKI1 BKI1 BRI1->BKI1 Releases BSK BSK BAK1->BSK Activates BSU1 BSU1 BSK->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inactivates BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates PP2A PP2A BZR1_BES1 BZR1/BES1 (Active) PP2A->BZR1_BES1 Dephosphorylates Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression (Growth, Stress Response) Nucleus->Gene_Expression

Caption: Simplified brassinosteroid signaling pathway initiated by this compound.

References

overcoming inconsistent results in epibrassinolide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome challenges and achieve consistent, reliable results in epibrassinolide (B600385) bioassays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays in a question-and-answer format, offering potential causes and solutions to help you troubleshoot your experiments effectively.

Issue Potential Causes Solutions
High Variability Between Replicates Inconsistent pipetting, especially with small volumes of potent this compound solutions.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of stock and working solutions before each use.
Non-uniform plant material (e.g., seeds of different sizes, seedlings at different developmental stages).Use seeds of a uniform size and from the same lot. Select seedlings that are visually similar in size and developmental stage for the assay.
Edge effects in multi-well plates leading to evaporation and temperature differences.Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or media to maintain humidity.
Inconsistent environmental conditions (light, temperature, humidity) across the experimental setup.Ensure all plates or plant containers are placed in a controlled environment with uniform conditions. Rotate the position of plates or containers within the growth chamber or incubator periodically.
Low Sensitivity or No Response to this compound Degraded this compound stock solution due to improper storage or repeated freeze-thaw cycles.Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
Suboptimal concentration range for the specific plant species or bioassay.Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working range for your specific experimental system.
Incorrect solvent or solvent concentration affecting this compound solubility and plant health.Use a solvent that effectively dissolves this compound, such as DMSO or ethanol (B145695), at a final concentration that is not phytotoxic. Always include a solvent control in your experimental design.
Insufficient incubation time for the biological response to manifest.Consult literature for recommended incubation times for the specific bioassay and plant species. Consider performing a time-course experiment to determine the optimal endpoint.
Unexpected or Contradictory Results Use of a different plant cultivar or ecotype that has a different sensitivity to brassinosteroids.Be consistent with the plant cultivar or ecotype used in your experiments. If changing, perform a new dose-response curve to establish the sensitivity. The bioactivities of brassinosteroids can be influenced by different varieties/cultivars.[2]
Interaction with other phytohormones or components in the growth media.Be aware of the composition of your growth media and any potential interactions. The effect of this compound can be influenced by other hormones like auxins.
pH of the assay medium is not optimal for this compound activity or plant growth.Ensure the pH of the growth medium or assay buffer is within the optimal range for the plant species being tested.
Contamination (microbial or chemical) of reagents, media, or plant material.Use sterile techniques throughout the experimental process. Ensure all reagents and containers are free from contaminants.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing this compound bioassays.

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] To prepare a stock solution, dissolve the solid in an organic solvent such as DMSO, ethanol, or DMF.[1] For example, the solubility is approximately 5 mg/mL in DMF and 3 mg/mL in ethanol and DMSO.[1] It is recommended to prepare a concentrated stock solution (e.g., 1 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: My this compound is not dissolving well in aqueous solutions. What should I do?

A2: this compound is sparingly soluble in aqueous buffers. To achieve better solubility in aqueous media, first dissolve the compound in a small amount of an organic solvent like DMF, and then dilute this solution with the aqueous buffer of your choice. It is not recommended to store the aqueous solution for more than one day.

Q3: What is a suitable solvent control for my this compound bioassay?

A3: The solvent control should contain the same final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound in your experimental treatments. This is crucial to ensure that any observed effects are due to the this compound and not the solvent itself.

Q4: How do I choose the right concentration range for my experiment?

A4: The optimal concentration of this compound is highly dependent on the bioassay and the plant species being used. It is always recommended to perform a preliminary dose-response experiment with a broad range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal working concentration for your specific system. Exogenous application of brassinosteroids has a dose-dependent effect, with lower concentrations often promoting growth and higher concentrations being inhibitory.

Q5: Can I use different bioassays to compare the activity of different brassinosteroids?

A5: While different bioassays can be used, it is important to be aware that the relative activities of brassinosteroids can vary depending on the type of bioassay used. For a consistent comparison, it is best to use the same bioassay under standardized conditions.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for common this compound bioassays. Note that these are representative values and should be optimized for your specific experimental conditions.

Table 1: Optimal this compound Concentration Ranges for Common Bioassays

BioassayPlant SpeciesTypical Concentration RangeReference
Rice Leaf Lamina Inclination TestOryza sativa10⁻⁹ M to 10⁻⁶ M
Bean Second Internode BioassayPhaseolus vulgaris10⁻⁸ M to 10⁻⁶ M
Arabidopsis Root Growth Inhibition AssayArabidopsis thaliana0.01 nM to 100 nM

Table 2: Typical Incubation Conditions for this compound Bioassays

BioassayParameterTypical ConditionsReference
Rice Leaf Lamina Inclination TestIncubation Time48 - 72 hours
Temperature28 - 30°C
Light ConditionsDark
Bean Second Internode BioassayIncubation Time4 - 7 days
Temperature25 - 28°C
Light ConditionsContinuous light
Arabidopsis Root Growth Inhibition AssayIncubation Time7 - 10 days
Temperature22°C
Light ConditionsLong day (16h light / 8h dark)

Experimental Protocols

Detailed methodologies for key this compound bioassays are provided below.

Rice Leaf Lamina Inclination Test

This bioassay is a highly sensitive and specific method for determining brassinosteroid activity, measuring the angle of inclination of the leaf blade away from the sheath.

Materials:

  • Rice seeds (Oryza sativa)

  • This compound

  • Ethanol or DMSO

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

  • Protractor or image analysis software

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 20-30 minute wash in a 2.5% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water.

    • Place the sterilized seeds on moist filter paper in Petri dishes and germinate them in the dark at 28-30°C for 3-4 days.

  • Seedling Growth:

    • Transfer the germinated seeds to a container with fresh water or a hydroponic solution.

    • Grow the seedlings in the dark at 28-30°C for 5-7 days, or until the second leaf has emerged.

  • Explant Preparation:

    • Select uniform seedlings and excise the second leaf segments, each containing the lamina joint, a portion of the leaf blade (approx. 2 cm), and the leaf sheath (approx. 2 cm).

  • Incubation:

    • Prepare a series of this compound working solutions at the desired concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M) in distilled water. Include a solvent control.

    • Float the excised leaf segments on the test solutions in Petri dishes.

    • Incubate the Petri dishes in the dark at 28-30°C for 48-72 hours.

  • Measurement:

    • After incubation, carefully remove the segments and place them on a flat surface.

    • Measure the angle between the lamina and the leaf sheath using a protractor or by capturing digital images and using image analysis software.

Bean Second Internode Bioassay

This assay measures the elongation of the second internode of bean seedlings in response to this compound application.

Materials:

  • Bean seeds (Phaseolus vulgaris)

  • This compound

  • Lanolin paste

  • Ethanol or DMSO

  • Pots with sterile soil or vermiculite

  • Growth chamber

  • Ruler or calipers

Procedure:

  • Seed Germination and Seedling Growth:

    • Sow bean seeds in pots containing moist, sterile soil or vermiculite.

    • Grow the seedlings in a growth chamber under controlled conditions (e.g., 25°C, 16h light / 8h dark photoperiod) for 7-9 days, or until the second internode is clearly visible and beginning to elongate.

  • Preparation of this compound Paste:

    • Prepare a series of this compound concentrations in ethanol or DMSO.

    • Mix a small volume of each concentration with lanolin paste to achieve the final desired concentration. Prepare a solvent control paste as well.

  • Application:

    • Select uniform seedlings and gently apply a small, consistent amount of the this compound-lanolin paste to the second internode of each seedling.

  • Incubation:

    • Return the treated seedlings to the growth chamber and continue to grow them under the same conditions for 4-7 days.

  • Measurement:

    • After the incubation period, measure the length of the second internode of each seedling using a ruler or calipers.

    • Compare the elongation of the internodes in the this compound-treated plants to the control plants.

Arabidopsis Root Growth Inhibition Assay

This bioassay assesses the effect of this compound on the primary root elongation of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type or relevant mutants)

  • This compound

  • Ethanol or DMSO

  • Murashige and Skoog (MS) medium with agar (B569324)

  • Petri plates

  • Growth chamber or incubator

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Prepare MS agar plates containing the desired range of this compound concentrations (e.g., 0.01 nM to 100 nM) and a solvent control.

    • Pipette the stratified seeds in a line at the top of each agar plate.

  • Incubation:

    • Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at approximately 22°C.

  • Measurement:

    • After 7-10 days, or when the roots have grown sufficiently, scan the plates at a high resolution.

    • Use image analysis software, such as ImageJ, to measure the length of the primary root for each seedling.

    • Compare the root lengths of the this compound-treated seedlings to the control seedlings.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for a bioassay.

Epibrassinolide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BIN2_active BIN2 (Active) BSK1->BIN2_active Inhibits BZR1_p BZR1/BES1-P BIN2_active->BZR1_p Phosphorylates BIN2_inactive BIN2 (Inactive) BZR1 BZR1/BES1 BZR1_p->BZR1 Dephosphorylation BZR1_nucleus BZR1/BES1 BZR1->BZR1_nucleus Translocates DNA DNA BZR1_nucleus->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates EBR This compound EBR->BRI1 Binds Bioassay_Workflow start Start prep_solutions Prepare this compound and Control Solutions start->prep_solutions prep_plants Prepare Plant Material (Germination, Seedling Selection) start->prep_plants treatment Apply Treatment prep_solutions->treatment prep_plants->treatment incubation Incubate under Controlled Conditions treatment->incubation measurement Measure Biological Response incubation->measurement analysis Data Analysis and Statistical Evaluation measurement->analysis end End analysis->end

References

improving the uptake and translocation of foliar-applied epibrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the uptake and translocation of foliar-applied epibrassinolide (B600385) (EBR). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 24-epibrassinolide (B1217166) (EBR) and why is it used in plant studies? A1: 24-epibrassinolide (EBR) is a biologically active brassinosteroid (BR), a class of plant steroidal hormones that regulate a wide array of physiological processes.[1][2] It is involved in cell elongation and division, vascular differentiation, reproductive development, and responses to environmental stresses.[3][4][5] Exogenous application of EBR is widely studied to enhance plant growth, improve tolerance to abiotic stresses like drought, salinity, and heat, and increase crop productivity.

Q2: Why is foliar application a common method for applying EBR? A2: Foliar application, or foliar spray, is a common method because it allows for rapid absorption of the compound through the leaves and stems. This direct application to the plant's aerial parts can lead to a quicker physiological response compared to soil drenching. However, brassinosteroids are not readily transported over long distances within the plant, making effective foliar application crucial for localized and systemic effects.

Q3: What are the typical concentrations of EBR used for foliar spray? A3: The optimal concentration of EBR is dose-dependent and varies significantly based on the plant species, developmental stage, and the specific stress being investigated. Concentrations can range from as low as 10⁻⁸ M (nanomolar) to 10⁻⁵ M (micromolar). For example, concentrations around 0.1 µM to 1 µM are frequently reported to be effective in mitigating stress in various crops. It is critical to perform a dose-response study to determine the optimal concentration for your specific experimental conditions, as excessively high concentrations can be detrimental.

Q4: What are the expected physiological responses after EBR application? A4: Application of EBR can trigger a wide range of beneficial responses, particularly under stress conditions. These include enhanced photosynthetic capacity, improved antioxidant defense systems (e.g., increased activity of SOD, CAT, POD enzymes), accumulation of osmoprotectants like proline, and maintenance of cellular water balance. These changes collectively contribute to improved plant growth, biomass, and yield.

Troubleshooting Guides

This section addresses common issues encountered during experiments with foliar-applied this compound.

Issue 1: Inconsistent or No Observed Plant Response

Q: I have applied EBR via foliar spray but am not observing the expected physiological or growth improvements. What could be the cause?

A: This is a common issue that can stem from several factors related to application, formulation, and environmental conditions.

  • Possible Cause 1: Sub-optimal Concentration

    • Troubleshooting: The effect of EBR is highly concentration-dependent. An insufficient dose will not elicit a response, while an excessive dose can be inhibitory or even toxic.

    • Solution: Conduct a dose-response experiment using a range of concentrations (e.g., 0.05 µM, 0.1 µM, 0.5 µM, 1.0 µM) to identify the optimal level for your specific plant species and experimental setup.

  • Possible Cause 2: Poor Uptake and Translocation

    • Troubleshooting: The waxy cuticle of plant leaves can be a barrier to EBR absorption. Poor spreading of the spray solution can also limit the surface area for uptake.

    • Solution: Improve the formulation by including an adjuvant. Surfactants (wetting agents) reduce surface tension, allowing droplets to spread more evenly across the leaf surface. Penetrants can enhance absorption through the cuticle. A common and effective surfactant used in research is Tween-20 (typically at 0.05% v/v).

  • Possible Cause 3: Environmental Conditions

    • Troubleshooting: Environmental factors at the time of application can significantly influence uptake. High temperatures or low humidity can cause spray droplets to evaporate quickly, reducing the time for absorption.

    • Solution: Apply foliar sprays during periods of high humidity and moderate temperature, such as early morning or late evening. Avoid application during windy conditions to minimize drift and ensure uniform coverage.

  • Possible Cause 4: Application Timing and Plant Stage

    • Troubleshooting: The plant's developmental stage can influence its responsiveness to EBR. Applications may be more effective at specific growth stages, such as the seedling, flowering, or silking stage.

    • Solution: Review literature relevant to your plant species to determine the most responsive growth stage for EBR application. Consider multiple applications at key developmental points, for instance, at 40, 55, and 70 days after sowing as has been done in maize studies.

Issue 2: Symptoms of Phytotoxicity

Q: After applying EBR, my plants are showing signs of stress, such as leaf scorching, chlorosis, or stunted growth. What went wrong?

A: Phytotoxicity symptoms usually indicate that the concentration of EBR or a component of the spray solution was too high.

  • Possible Cause 1: Excessive EBR Concentration

    • Troubleshooting: While EBR is beneficial at optimal doses, high concentrations can disrupt hormonal balance and cause stress.

    • Solution: Immediately discontinue the current treatment. Refer to your dose-response experiment to select a lower, non-toxic concentration. If a dose-response was not performed, reduce your concentration by at least one order of magnitude for subsequent trials.

  • Possible Cause 2: Solvent or Adjuvant Toxicity

    • Troubleshooting: The solvent used to dissolve EBR (e.g., ethanol (B145695), DMSO) or the adjuvant itself can be phytotoxic at high concentrations.

    • Solution: Ensure the final concentration of the organic solvent in your spray solution is minimal (typically well below 1%). Always include a "vehicle control" in your experimental design, where plants are sprayed with the solution containing only the solvent and adjuvant (without EBR), to distinguish its effects from that of the EBR.

Logical Flowchart for Troubleshooting

The following diagram provides a logical workflow for diagnosing a lack of response to EBR treatment.

start Start: No/Inconsistent Plant Response q1 Was a dose-response experiment performed? start->q1 p1 Action: Perform dose-response study (e.g., 0.01 to 5 µM) to find optimal concentration. q1->p1 No q2 Was an adjuvant (e.g., surfactant) used? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate Experiment p1->end_node p2 Action: Add a non-ionic surfactant (e.g., Tween-20 at 0.05%) to the spray solution to improve uptake. q2->p2 No q3 What were the environmental conditions during application? q2->q3 Yes a2_yes Yes a2_no No p2->end_node p3 Action: Adjust application time to early morning or evening to ensure high humidity and low evaporation. q3->p3 Sub-optimal q4 Was the plant developmental stage appropriate? q3->q4 Optimal a3_good Optimal (High humidity, low wind) a3_bad Sub-optimal (Hot, dry, or windy) p3->end_node p4 Action: Review literature for optimal application timing relative to plant growth stage. q4->p4 No q4->end_node Yes a4_yes Yes a4_no No p4->end_node

Caption: Troubleshooting workflow for lack of EBR response.

Data Summary Tables

Table 1: Recommended EBR Concentrations and Effects Under Stress
Plant SpeciesStress TypeEBR ConcentrationObserved EffectsCitation
Tobacco (Nicotiana tabacum)Drought0.05 mMImproved antioxidant defense, increased proline and soluble sugars.
Brown Mustard (Brassica juncea)Cadmium (200 µM)10⁻⁷ M (0.1 µM)Increased shoot/root length, enhanced antioxidant enzymes (SOD, CAT).
Cotton (Gossypium hirsutum)Cold (4°C)0.2 mg/LIncreased proline content and net photosynthesis rate.
Maize (Zea mays)Salinity (120 mM NaCl)0.2 µMImproved plant height, biomass, and relative water content.
Strawberry (Fragaria x ananassa)Postharvest Storage1 µMEnhanced antioxidant activity, phenolics, and anthocyanins; reduced decay.
Waxy MaizeHeat Stress0.25 mg/LAlleviated effects on photosynthetic performance.
Table 2: Impact of Foliar EBR Application on Plant Physiological Parameters
ParameterPlant SpeciesStress ConditionEBR Treatment% Change vs. Stressed ControlCitation
Growth & Biomass
Shoot LengthBrassica junceaCadmium10⁻⁷ M+57.3%
Plant Dry WeightBrassica junceaCadmium10⁻⁷ MReplenished significantly
Plant HeightZea maysSalinity0.2 µM+18%
Photosynthesis
Total ChlorophyllBrassica junceaCadmium10⁻⁷ M+48% (vs. Cd only)
Net Photosynthesis Rate (Pn)CottonCold0.2 mg/LIncreased significantly
Antioxidant Enzymes
Superoxide Dismutase (SOD)Nicotiana tabacumDrought0.05 mM+22%
Catalase (CAT)Nicotiana tabacumDrought0.05 mM+5%
Peroxidase (POD)Nicotiana tabacumDrought0.05 mM+11%
Stress Markers
Proline ContentNicotiana tabacumDrought0.05 mM+29%
H₂O₂ ContentBrassica junceaCadmium10⁻⁷ M-41.5%
Malondialdehyde (MDA)Brassica junceaCadmium10⁻⁷ M-27.5%

Experimental Protocols

Protocol 1: Preparation and Foliar Application of this compound Solution

Objective: To prepare a stable EBR solution and apply it uniformly to plant foliage.

Materials:

  • 24-Epibrassinolide (EBR) powder

  • Ethanol (or DMSO)

  • Non-ionic surfactant (e.g., Tween-20)

  • Deionized water

  • Volumetric flasks and pipettes

  • Handheld atomizer/sprayer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of EBR powder to prepare a high-concentration stock solution (e.g., 1 mM).

    • Dissolve the EBR powder in a small volume of ethanol or DMSO. EBR has low solubility in water.

    • Once fully dissolved, bring the solution to the final volume with deionized water in a volumetric flask. Store the stock solution at 4°C in the dark.

  • Working Solution Preparation:

    • On the day of application, prepare the final working solution by diluting the stock solution with deionized water to the desired final concentration (e.g., 0.2 µM).

    • Add a surfactant, such as Tween-20, to the final solution at a concentration of 0.05% (v/v) to ensure proper wetting of the leaf surface.

    • Mix the solution thoroughly.

  • Foliar Application:

    • Use a fine-mist atomizer to spray the solution onto the plants.

    • Ensure complete and uniform coverage by spraying both the upper (adaxial) and lower (abaxial) surfaces of the leaves until droplets are just about to run off.

    • Spray an equal volume of a vehicle control solution (water + solvent + surfactant, without EBR) onto control plants.

    • Perform the application during early morning or late evening to maximize absorption.

Protocol 2: Quantification of EBR in Plant Tissues via UPLC-MS/MS

Objective: To extract, purify, and accurately quantify EBR from plant samples. This protocol is adapted from methods described for trace hormone analysis.

Materials:

  • Plant tissue (leaves, roots, etc.), flash-frozen in liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solution: Methanol (B129727)/formic acid (99:1, v/v), pre-cooled to 4°C

  • Solid-Phase Extraction (SPE) columns (e.g., ODS C18)

  • Centrifuge

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Homogenization and Extraction:

    • Grind 0.5 g of frozen plant tissue to a fine powder in liquid nitrogen.

    • Transfer the powder to a tube and add 10 mL of pre-cooled methanol/formic acid solution.

    • Sonicate for 3 minutes at 40 Hz and then leave overnight at 4°C to allow for complete extraction.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes. Collect the supernatant.

  • Purification by SPE:

    • Activate a C18 SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering compounds.

    • Elute the EBR fraction using an appropriate solvent (e.g., methanol).

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for analysis.

  • UPLC-MS/MS Analysis:

    • Separation: Use a C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 mm × 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water is typically used.

    • Detection: Operate the mass spectrometer in positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for EBR.

    • Quantification: Create a calibration curve using EBR standards of known concentrations. The use of an internal standard (e.g., deuterated brassinolide) is highly recommended for accurate quantification.

Workflow for EBR Analysis

This diagram illustrates the key stages from sample collection to data interpretation.

cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis cluster_result Result a 1. Collect & Flash-Freeze Plant Tissue b 2. Homogenize in Liquid Nitrogen a->b c 3. Extract with Methanol/Formic Acid b->c d 4. Centrifuge to Collect Supernatant c->d e 5. Solid-Phase Extraction (C18 SPE Column) d->e f 6. Dry & Reconstitute Sample e->f g 7. Inject into UPLC-MS/MS System f->g h 8. Quantify using MRM and Calibration Curve g->h i EBR Concentration (ng/g FW) h->i

Caption: Experimental workflow for quantifying EBR in tissue.

Signaling Pathway

Brassinosteroid Signaling Cascade

Upon binding to its cell surface receptor, this compound initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors, altering the expression of growth- and stress-related genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1 BRI1 (Receptor) EBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerizes BIN2 BIN2 (Kinase) [Active] BAK1->BIN2 Inhibits BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates (maintains inactivation) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation (Activation) DNA BR-Responsive Genes BZR1->DNA Binds & Regulates Transcription

Caption: Simplified brassinosteroid signaling pathway.

References

minimizing off-target effects of high concentrations of epibrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of epibrassinolide (B600385) (EBR), with a specific focus on understanding and minimizing the off-target effects associated with high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (EBR) is a biologically active brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones essential for plant growth, development, and stress responses.[1][2][3] Its primary mechanism involves binding to the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1). This binding event triggers a signaling cascade that ultimately leads to the activation of transcription factors like BZR1 and BES1, which regulate the expression of thousands of genes involved in cell elongation, division, and differentiation.[2][4]

Q2: What are the typical optimal concentrations for this compound application?

A2: The optimal concentration of EBR is highly dependent on the plant species, the developmental stage, and the desired physiological outcome. Generally, for growth promotion and stress mitigation in plants, concentrations in the nanomolar (nM) to low micromolar (µM) range are most effective. For example, concentrations around 0.1 µM have been found to be optimal for enhancing drought tolerance in Prunella vulgaris and for mitigating low-temperature stress in cucumber seedlings. In tomato plants, a concentration of 10⁻⁸ M (10 nM) proved most effective for increasing growth and photosynthetic rate.

Q3: What are the known off-target or adverse effects of high concentrations of this compound?

A3: High concentrations of this compound can lead to several adverse effects that are contrary to its growth-promoting properties at low concentrations. These include:

  • Growth Inhibition: In etiolated pea seedlings, EBR concentrations higher than 2 µM caused a dose-dependent inhibition of hypocotyl elongation.

  • Induction of Ethylene (B1197577) Production: High concentrations of EBR (≥ 500 nM) have been shown to strongly enhance the production of ethylene, a hormone often associated with senescence and stress responses. This can influence the ethylene signaling pathway.

  • Apoptosis Induction: In non-plant systems, particularly in cancer cell lines, EBR has been identified as a potent inducer of apoptosis (programmed cell death) in a dose-dependent manner. This effect is being explored for its therapeutic potential.

  • Accelerated Senescence: High doses of EBR can accelerate leaf senescence in excised wheat leaf segments, marked by increased chlorophyll (B73375) degradation.

Q4: How does the brassinosteroid signaling pathway function?

A4: The brassinosteroid (BR) signaling pathway is initiated at the cell membrane. In the absence of BRs, the kinase BIN2 phosphorylates and inactivates the transcription factors BZR1 and BES1. When a brassinosteroid like EBR binds to its receptor BRI1, it triggers a series of phosphorylation events with its co-receptor BAK1. This activated complex inhibits BIN2, allowing BZR1 and BES1 to become dephosphorylated and active. These active transcription factors then move into the nucleus to regulate gene expression, controlling plant growth and development.

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1 BRI1 (Receptor) EBR->BRI1 Binds BRI1_BAK1 BRI1-BAK1 Active Complex BRI1->BRI1_BAK1 BAK1 BAK1 (Co-receptor) BAK1->BRI1_BAK1 BIN2_active BIN2 (Active) BRI1_BAK1->BIN2_active Inhibits BZR1_p BZR1/BES1-P (Inactive) BIN2_active->BZR1_p Phosphorylates BIN2_inactive BIN2 (Inactive) BZR1_active BZR1/BES1 (Active) BZR1_p->BZR1_active Dephosphorylation Gene_Expression Target Gene Expression BZR1_active->Gene_Expression Regulates Growth_Response Growth & Development Gene_Expression->Growth_Response

Caption: Simplified brassinosteroid signaling pathway.

Troubleshooting Guides

Problem 1: Observed growth inhibition, yellowing, or other signs of phytotoxicity after EBR application.

  • Question: Why is my experiment showing signs of stress or growth inhibition after applying this compound?

  • Answer: This is a classic sign of excessive concentration. While low doses of EBR are growth-promoting, high doses can inhibit growth and induce stress responses, partly by triggering excessive ethylene production.

  • Recommended Solutions:

    • Perform a Dose-Response Curve: Conduct a preliminary experiment using a wide range of EBR concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration for your specific plant species and experimental conditions.

    • Review Literature: Check published studies for your specific or related species to find established effective concentration ranges.

    • Control Application Method: Ensure a uniform application. For foliar sprays, use a fine mist to avoid pooling of the solution on leaf surfaces, which can lead to localized high concentrations.

Dose_Optimization_Workflow start Start: Define Experimental Goal lit_review 1. Literature Review for Established Concentrations start->lit_review dose_response 2. Design Dose-Response Experiment (e.g., 1 nM to 10 µM) lit_review->dose_response application 3. Prepare and Apply EBR Solutions Uniformly dose_response->application data_collection 4. Collect Phenotypic and Biochemical Data application->data_collection analysis 5. Analyze Data to Find Optimal Concentration Window data_collection->analysis select_concentration 6. Select Optimal Concentration for Future Experiments analysis->select_concentration end End: Proceed with Optimized Protocol select_concentration->end

Caption: Workflow for optimizing this compound concentration.

Problem 2: Inconsistent or non-reproducible results between experiments.

  • Question: I am getting different results each time I run my experiment with this compound. What could be the cause?

  • Answer: Inconsistency often arises from variations in EBR solution preparation, storage, or application, as well as subtle differences in environmental conditions or plant material.

  • Recommended Solutions:

    • Standardize Solution Preparation: Always prepare fresh EBR stock solutions in a solvent like ethanol (B145695) or DMSO and make final dilutions in water or your buffer immediately before use. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Control Environmental Conditions: Maintain consistent light intensity, temperature, and humidity, as these factors can influence a plant's response to hormonal treatments.

    • Use Uniform Biological Material: Use plants of the same age, developmental stage, and genetic background for all replicates and experiments.

    • Include Proper Controls: Always include a "mock" control (vehicle solvent only) to ensure the observed effects are due to EBR and not the solvent. A positive control, if available, is also recommended.

Problem 3: Suspected off-target effects are confounding gene expression or metabolomic data.

  • Question: My RNA-seq or metabolomics data shows unexpected pathway changes. How can I confirm if these are off-target effects of a high EBR concentration?

  • Answer: High concentrations of EBR can cause crosstalk with other hormone signaling pathways, such as those for auxins, abscisic acid (ABA), and ethylene. This can lead to broad changes in gene expression and metabolism that are not directly related to the primary brassinosteroid pathway.

  • Recommended Solutions:

    • Concentration-Dependent Analysis: Analyze samples treated with both an optimal (low) concentration and a supra-optimal (high) concentration of EBR. Compare the gene expression or metabolite profiles. Genes differentially expressed only at the high concentration are likely candidates for off-target or stress-related effects.

    • Inhibit Downstream Pathways: Use chemical inhibitors for suspected cross-regulated pathways. For example, if you suspect ethylene pathway activation, co-treat with an ethylene signaling inhibitor to see if the unexpected phenotype is rescued.

    • Analyze Pathway Markers: Use qRT-PCR or targeted metabolomics to specifically measure known markers of other hormone or stress pathways (e.g., key genes in ABA or ethylene biosynthesis) to confirm their activation.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound in Plants

Plant SpeciesEBR ConcentrationObserved EffectReference
Tomato (Lycopersicon esculentum)10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M10⁻⁸ M was optimal for increasing growth, photosynthesis, and antioxidant activity.
Pea (Pisum sativum)> 2 µMDose-dependent inhibition of hypocotyl elongation.
Pea (Pisum sativum)≥ 500 nMStrong enhancement of ethylene production.
Maize (Zea mays)0.1 µM, 1.0 µM, 10.0 µM1.0 µM significantly increased plant height and biomass under cold stress.
Tobacco (Nicotiana tabacum)0.05 mMIncreased leaf thickness and conferred drought tolerance.
Barley (Hordeum vulgare)0.01 µM - 0.1 µMImproved growth parameters under salinity stress. Higher concentrations (1 µM) were inhibitory.
Wheat (Triticum aestivum)0.4 µMAlleviated drought-induced oxidative stress.
Prunella vulgaris0.1 µmol L⁻¹ (0.1 µM)Optimal concentration for mitigating drought stress.

Table 2: Apoptotic Effects of this compound in Cancer Cell Lines

Cell LineEBR ConcentrationObserved EffectReference
LNCaP & DU145 (Prostate Cancer)0 - 100 µMInduced dose- and time-dependent loss of cell viability.
PC3 (Prostate Cancer)Not specifiedInduced mitochondria-mediated and caspase-dependent apoptosis.
SK-N-AS (Neuroblastoma)1 µM and 10 µMIncreased cleaved caspase-3 and caspase-7, confirming apoptosis.
Hepatocarcinoma (HCC) CellsNot specifiedInduced apoptosis and caused energy restriction.

Experimental Protocols

Protocol 1: Preparation and Application of this compound for Plant Studies

  • Objective: To prepare and apply EBR solutions to plants for physiological analysis.

  • Materials:

    • 24-Epibrassinolide (powder form)

    • Absolute Ethanol or DMSO

    • Sterile deionized water

    • Tween 20 (or other suitable surfactant)

    • Volumetric flasks and pipettes

    • Foliar sprayer or equipment for soil drench

  • Methodology:

    • Stock Solution Preparation: Dissolve a precise weight of EBR powder in a small volume of absolute ethanol or DMSO to create a concentrated stock solution (e.g., 1 mM). Mix thoroughly until fully dissolved. Store this stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

    • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the final working concentrations by diluting the stock solution with sterile deionized water. For example, to make a 0.1 µM solution from a 1 mM stock, perform a 1:10,000 dilution.

    • Surfactant Addition (for foliar spray): If applying as a foliar spray, add a surfactant like Tween 20 to the final working solution (typically at 0.01-0.05% v/v) to ensure even spreading on the leaf surface and to improve absorption.

    • Application:

      • Foliar Spray: Spray the solution evenly onto the plant foliage until runoff is just about to occur. Ensure both adaxial and abaxial leaf surfaces are covered. Spray control plants with a mock solution (water + solvent + surfactant).

      • Seed Soaking: Seeds can be soaked in the EBR solution for a defined period (e.g., 8 hours) before sowing.

      • Root Application/Hydroponics: Add the final concentration of EBR directly to the hydroponic medium.

    • Post-Application: Place plants back into their controlled growth environment and observe for the predetermined experimental duration.

Protocol 2: Assessing Cell Viability and Apoptosis (MTT Assay)

  • Objective: To determine the cytotoxic and apoptotic effects of EBR on cultured cells. This protocol is adapted from studies on cancer cell lines.

  • Materials:

    • Cultured cells (e.g., LNCaP, DU145)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO or ethanol)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

    • EBR Treatment: Prepare serial dilutions of EBR in complete culture medium to achieve the desired final concentrations (e.g., 0 to 100 µM). Remove the old medium from the cells and replace it with the EBR-containing medium. Include wells with medium and the vehicle (solvent) as a control.

    • Incubation: Incubate the cells with EBR for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This data can be used to determine the IC50 (the concentration of EBR that inhibits 50% of cell growth). Further assays like Annexin V-PI staining can be used to specifically confirm apoptosis.

References

Technical Support Center: Epibrassinolide (EBL) Solution Sterilization for In Vitro Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper sterilization methods for epibrassinolide (B600385) (EBL) solutions intended for in-vitro culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound (EBL) solutions?

A1: The recommended method for sterilizing EBL solutions is filter sterilization .[1][2] EBL, like many plant growth regulators, is potentially heat-labile.[1][2] Heat-based methods such as autoclaving can risk degrading the compound and reducing its biological activity. Filter sterilization removes microbial contaminants without the use of heat.[1]

Q2: Can I autoclave my EBL solution along with the culture medium?

A2: It is strongly advised not to autoclave EBL solutions. While EBL has a high melting point, the high temperatures and pressure of an autoclave (typically 121°C) can lead to the degradation of complex organic molecules. To ensure the efficacy of your EBL, it should be added to the culture medium after the medium has been autoclaved and cooled.

Q3: What type of filter should I use for filter sterilization of EBL solutions?

A3: For filter sterilization of EBL solutions, a sterile syringe filter with a pore size of 0.22 µm is recommended. This pore size is small enough to remove most common microbial contaminants, including bacteria.

Q4: What solvent should I use to dissolve EBL powder before preparing a stock solution?

A4: EBL powder is soluble in Dimethyl sulfoxide (B87167) (DMSO). For preparing a stock solution, dissolve the EBL powder in a small amount of a suitable solvent like DMSO or ethanol (B145695) before diluting it to the final concentration with sterile distilled water.

Troubleshooting Guide

Issue Possible Cause Solution
Contamination in culture after adding EBL. 1. Non-sterile filtration equipment. 2. Contamination during addition to the medium. 3. Filter membrane is compromised.1. Ensure the syringe filter and all other equipment are sterile. 2. Perform the filtration and addition of EBL in a laminar flow hood. 3. Inspect the filter for any damage before use.
EBL solution appears cloudy or has precipitates after preparation. 1. EBL did not fully dissolve in the initial solvent. 2. The concentration of the stock solution is too high. 3. Interaction with the solvent.1. Ensure the EBL powder is completely dissolved in the initial solvent (e.g., DMSO) before adding water. 2. Prepare a more dilute stock solution. 3. Use a minimal amount of the initial solvent.
Inconsistent or no biological effect of EBL in culture. 1. Degradation of EBL due to improper sterilization (autoclaving). 2. Inaccurate concentration of the stock solution. 3. Improper storage of the stock solution.1. Always use filter sterilization for EBL solutions. 2. Carefully weigh the EBL powder and measure the solvent volumes. 3. Store the EBL stock solution at -20°C for long-term stability.

Comparison of Sterilization Methods for EBL Solutions

Sterilization MethodPrincipleTemperaturePressureRecommendation for EBLRationale
Autoclaving Moist heat sterilization121°C~15 psiNot Recommended High risk of thermal degradation of EBL, leading to loss of biological activity.
Dry Heat (Hot Air Oven) Dry heat sterilization160-180°CAmbientNot Recommended Even higher temperatures than autoclaving, which would likely degrade the EBL.
Filter Sterilization Physical removal of microbesAmbientN/AHighly Recommended Avoids heat and pressure, preserving the chemical integrity and biological activity of the EBL.

Experimental Protocols

Protocol for Preparation and Filter Sterilization of a 1 mg/mL this compound (EBL) Stock Solution

Materials:

  • This compound (EBL) powder

  • Dimethyl sulfoxide (DMSO) or 70% Ethanol

  • Sterile, distilled, deionized water

  • Sterile volumetric flask (e.g., 10 mL)

  • Sterile syringe (e.g., 10 mL)

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile storage vials

  • Laminar flow hood

Procedure:

  • Work in a sterile environment: Perform all steps in a laminar flow hood to prevent contamination.

  • Weigh EBL: Accurately weigh 10 mg of EBL powder.

  • Dissolve EBL: Transfer the EBL powder to the sterile 10 mL volumetric flask. Add a small amount (e.g., 200-500 µL) of DMSO or 70% ethanol to dissolve the powder completely. Gently swirl the flask to ensure complete dissolution.

  • Dilute to final volume: Once the EBL is fully dissolved, add sterile distilled water to the flask to bring the total volume to 10 mL. Mix the solution thoroughly.

  • Prepare for filtration: Draw the EBL solution into the sterile syringe.

  • Filter sterilize: Attach the sterile 0.22 µm syringe filter to the syringe. Dispense the EBL solution through the filter into sterile storage vials.

  • Label and store: Label the vials with the name of the solution (EBL), concentration (1 mg/mL), and the date of preparation. Store the stock solution at -20°C.

Visualizations

SterilizationMethodWorkflow start Start: Need to sterilize a plant growth regulator (PGR) solution is_heat_labile Is the PGR known to be heat-labile or is its heat stability unknown? start->is_heat_labile filter_sterilize Use Filter Sterilization (0.22 µm filter) is_heat_labile->filter_sterilize Yes / Unknown autoclave Autoclaving may be an option (Proceed with caution, verify efficacy) is_heat_labile->autoclave No end_node End: Sterile PGR solution filter_sterilize->end_node autoclave->end_node

Caption: Decision workflow for choosing a sterilization method.

EBL_Prep_Workflow start Start: Prepare Sterile EBL Stock step1 1. Weigh EBL powder start->step1 step2 2. Dissolve in minimal DMSO or Ethanol step1->step2 step3 3. Dilute to final volume with sterile water step2->step3 step4 4. Draw solution into a sterile syringe step3->step4 step5 5. Attach 0.22 µm sterile syringe filter step4->step5 step6 6. Filter into sterile storage vials step5->step6 step7 7. Label and store at -20°C step6->step7 end_node End: Sterile EBL stock solution ready step7->end_node

References

Technical Support Center: Optimizing Epibrassinolide Application for Flowering Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the application of epibrassinolide (B600385) (EBR) for flowering induction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating EBR into your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EBR) and how does it influence flowering?

A1: this compound is a highly active brassinosteroid, a class of polyhydroxylated steroid phytohormones that regulate various aspects of plant growth and development.[1] Brassinosteroids are involved in the transition to flowering.[1] Studies on Arabidopsis have shown that mutants with defects in brassinosteroid biosynthesis or signaling exhibit delayed flowering, indicating that EBR plays a crucial role in promoting the floral transition.[1]

Q2: At which developmental stage should I apply EBR for optimal flowering induction?

A2: The optimal timing for EBR application is species-dependent and can be critical for achieving the desired outcome. Application at multiple stages may be beneficial. For example, in pepper plants, spraying with 10⁻⁶ M of 24-epibrassinolide (B1217166) at the vegetative, bud formation, and early fruiting stages improved flower and fruit numbers.[2] In grapevines, the most significant positive effects on yield and quality were observed with applications at the post-bloom and veraison stages.[3] For pistachio cultivars, application at both bud swelling and two weeks after full bloom resulted in the maximum fruit set.

Q3: What is the effective concentration range for EBR application?

A3: The optimal concentration of EBR varies significantly among plant species. It is crucial to perform a dose-response experiment to determine the best concentration for your specific plant and experimental conditions. Concentrations can range from nanomolar (nM) to micromolar (µM). For instance, a concentration of 0.5 µM was found to be optimal for increasing the number of flowers in Calendula officinalis. In tobacco, a 0.05 mM EBR solution was used to improve drought tolerance, which can indirectly affect flowering. For Prunella vulgaris under drought stress, 0.1 μmol·L⁻¹ was the optimal concentration.

Q4: Can EBR be used to overcome stress-induced flowering delays?

A4: Yes, EBR has been shown to enhance plant tolerance to various abiotic stresses, such as salinity, drought, and heat, which can in turn alleviate stress-induced delays in flowering. For example, in pepper plants grown under salt stress, EBR application improved flower and fruit production.

Q5: How does EBR interact with other plant hormones to regulate flowering?

A5: Brassinosteroids interact with other key phytohormones involved in the regulation of flowering time, including gibberellins (B7789140) (GAs), which are known to promote flowering, and abscisic acid (ABA), which can delay it. The signaling pathways of these hormones are interconnected, and EBR can influence the biosynthesis and signaling of these other hormones.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on flowering time. - Incorrect Concentration: The applied concentration of EBR may be too low to elicit a response or too high, causing an inhibitory effect. - Inappropriate Application Timing: Application may have occurred at a non-receptive developmental stage. - Plant Species Insensitivity: The specific plant species or cultivar may have low sensitivity to exogenous EBR. - Degraded EBR Solution: EBR solutions can lose activity over time if not stored properly.- Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM). - Apply EBR at different key developmental stages, such as seedling, vegetative, and pre-floral initiation. - Review literature for responsiveness of your specific plant species. - Prepare fresh EBR solutions before each experiment and store the stock solution at -20°C in the dark.
Inconsistent results between experiments. - Variable Environmental Conditions: Fluctuations in light intensity, temperature, or photoperiod can influence flowering time and interact with EBR effects. - Inconsistent Application Method: Uneven spraying or different volumes of solution applied can lead to variability. - Plant Health and Vigor: Differences in the initial health and developmental stage of the plants.- Maintain consistent and controlled environmental conditions for all experimental replicates. - Standardize the application protocol, ensuring uniform coverage and volume for each plant. - Use healthy, uniform plants at the same developmental stage for all treatments.
Negative effects observed (e.g., stunted growth, leaf discoloration). - EBR Overdose: The concentration of EBR applied is likely in the toxic range for the plant species. - Solvent Toxicity: If using a solvent like DMSO or ethanol (B145695) to dissolve EBR, the final concentration of the solvent may be too high.- Immediately reduce the concentration of EBR in subsequent experiments. - Ensure the final concentration of the solvent in the working solution is minimal and non-toxic to the plants. Include a solvent-only control in your experimental design.
Difficulty in dissolving EBR powder. - Low Solubility in Water: this compound has low solubility in water.- Dissolve the EBR powder in a small amount of dimethyl sulfoxide (B87167) (DMSO) or ethanol before diluting with water to the final concentration. A small amount of a surfactant like Tween 20 can also be added to the final solution to improve solubility and leaf surface adhesion during foliar application.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Flowering Induction in Various Plant Species

Plant SpeciesEffective EBR ConcentrationObserved Effect
Calendula officinalis0.5 µMMaximum number of flowers.
Pepper (Capsicum annuum)10⁻⁶ M (1 µM)Improved flower and fruit number under salt stress.
Grape (Vitis vinifera)0.6 mg·L⁻¹Increased yield, bunch and berry size.
Prunella vulgaris0.1 µmol·L⁻¹Optimal enhancement of growth under drought stress during the flowering stage.
Tobacco (Nicotiana tabacum)0.05 mMImproved drought tolerance, which can indirectly promote healthier flowering.
Jasminum sambac2 µMIncreased number of flowers per plant.
African Marigold (Tagetes erecta)10⁻⁸ MIncreased number and diameter of flowers.

Table 2: Optimal Application Timing of this compound for Enhanced Flowering and Yield

Plant SpeciesOptimal Application Stage(s)
Pepper (Capsicum annuum)Vegetative, bud formation, and early fruiting stages.
Grape (Vitis vinifera)Post-bloom and veraison stages.
PistachioBud swelling and two weeks after full bloom.

Experimental Protocols

General Protocol for Foliar Application of this compound to Induce Flowering
  • Preparation of EBR Stock Solution:

    • Dissolve high-purity 24-epibrassinolide powder in a small volume of 100% dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1 mM).

    • Store the stock solution in a dark, airtight container at -20°C.

  • Preparation of Working Solution:

    • On the day of application, dilute the stock solution with deionized water to the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 5.0 µM).

    • Add a surfactant (e.g., 0.01-0.05% Tween 20) to the final solution to ensure even coverage on the leaf surface.

    • Prepare a mock control solution containing the same concentration of DMSO or ethanol and surfactant as the treatment solutions.

  • Plant Material and Growth Conditions:

    • Use healthy, uniform plants of the same age and developmental stage.

    • Maintain plants in a controlled environment with consistent photoperiod, light intensity, temperature, and humidity.

  • Application Procedure:

    • Apply the EBR working solution as a fine foliar spray until the leaves are thoroughly wetted, but before runoff occurs. Ensure both the adaxial and abaxial leaf surfaces are covered.

    • Spray plants during a period of low light intensity (e.g., early morning or late evening) to minimize rapid evaporation and enhance absorption.

    • Apply the mock solution to the control group in the same manner.

  • Post-Application Care:

    • Return plants to their controlled growth environment.

    • Continue standard watering and fertilization regimes.

  • Data Collection and Analysis:

    • Record the time to the appearance of the first flower bud and the first open flower for each plant.

    • Quantify the total number of flowers and/or inflorescences per plant.

    • Measure other relevant parameters such as plant height, number of nodes, and biomass.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_growth Phase 3: Incubation & Observation cluster_data Phase 4: Data Collection & Analysis prep_stock Prepare EBR Stock Solution (e.g., 1 mM in DMSO) prep_work Prepare Working Solutions (Dilute stock, add surfactant) prep_stock->prep_work apply_treat Foliar Spray Application of EBR and Mock Control prep_work->apply_treat prep_plants Select Uniform Plant Material prep_plants->apply_treat maintain Maintain in Controlled Environment apply_treat->maintain observe Monitor for Phenological Changes maintain->observe collect Record Flowering Time, Flower Number, etc. observe->collect analyze Statistical Analysis collect->analyze

Caption: Experimental workflow for this compound application.

br_signaling_flowering cluster_perception Signal Perception (Cell Membrane) cluster_transduction Signal Transduction Cascade (Cytoplasm to Nucleus) cluster_response Flowering Response (Nucleus) EBR This compound (EBR) BRI1 BRI1 (Receptor Kinase) EBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BIN2 BIN2 (Kinase - Negative Regulator) BAK1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors - Inactive) BIN2->BZR1_BES1 Phosphorylates (Inactivates) BZR1_BES1_active BZR1/BES1 (Active) BIN2->BZR1_BES1_active Inhibition leads to dephosphorylation Flowering_Genes Flowering-related Genes (e.g., potential interaction with FT pathway) BZR1_BES1_active->Flowering_Genes Regulates Expression Flowering Flowering Induction Flowering_Genes->Flowering

Caption: Brassinosteroid signaling pathway in flowering induction.

References

how to control for epibrassinolide degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for epibrassinolide (B600385). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing and storing this compound stock solutions?

A1: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.

  • Solvent Selection: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] The choice of solvent may depend on the experimental system's tolerance.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the crystalline this compound in the chosen solvent.[1] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before adding it to the this compound to minimize oxidation.

  • Storage of Stock Solutions: Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to air and light. When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1]

Q2: How stable is this compound in aqueous solutions and culture media?

A2: this compound has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[1] For experiments requiring aqueous buffers or culture media, it is best to prepare the working solution fresh from a concentrated stock solution immediately before use.

Q3: What are the main factors that cause this compound degradation?

A3: The primary factors contributing to the degradation of this compound in experimental settings are:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound in solution.

  • Oxidation: As a steroidal compound, this compound can be susceptible to oxidation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or weaker-than-expected biological effects.

Potential Cause Troubleshooting Step Recommended Action
Degradation of Stock Solution Verify the integrity of your stock solution.Prepare a fresh stock solution from a new vial of solid this compound. Aliquot and store properly at -20°C or -80°C, protected from light.
Degradation in Working Solution This compound degrades in aqueous media.Prepare working solutions fresh for each experiment by diluting the stock solution immediately before use. Avoid storing working solutions.
Incorrect Solvent Concentration High concentrations of organic solvents (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in your experimental setup is at a non-toxic level (typically <0.5% for DMSO). Run a solvent control to check for any effects on your system.

Issue 2: High variability between experimental replicates.

Potential Cause Troubleshooting Step Recommended Action
Uneven Exposure to Light Inconsistent light exposure across replicates can lead to differential degradation.Conduct experiments under controlled and minimized light conditions. Use amber-colored tubes or wrap plates in aluminum foil.
Temperature Fluctuations Temperature gradients across an incubator or plate can affect degradation rates.Ensure uniform temperature distribution in your experimental setup. Allow plates to equilibrate to the experimental temperature before adding cells or reagents.
Pipetting Inaccuracies Errors in pipetting can lead to variations in the final concentration of this compound.Calibrate pipettes regularly. Use reverse pipetting for viscous stock solutions to ensure accurate dispensing.

Issue 3: Complete loss of this compound activity.

Potential Cause Troubleshooting Step Recommended Action
Improper Long-Term Storage Storing solid this compound at room temperature or in a non-airtight container.Always store solid this compound at -20°C in a desiccator to protect it from moisture and degradation.
Contaminated Solvents or Reagents Contaminants can accelerate the degradation of this compound.Use high-purity, sterile-filtered solvents and reagents for all experiments.

Quantitative Data on this compound Stability

While specific degradation kinetics for this compound under a wide range of experimental conditions are not extensively published, the following table summarizes available information and general stability considerations for brassinosteroids.

Condition Parameter Value/Recommendation Reference
Solid State Storage Temperature-20°C[1]
Stability≥ 4 years
Aqueous Solution Storage Recommended Duration≤ 1 day
Photostability (Aqueous) pH 7Stable

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing this compound solutions to minimize degradation.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh solid this compound dissolve 2. Dissolve in high-purity organic solvent (e.g., DMSO) weigh->dissolve aliquot 3. Aliquot into small volumes dissolve->aliquot store_stock 4. Store at -20°C or -80°C, protected from light aliquot->store_stock thaw 5. Thaw a single aliquot of stock solution store_stock->thaw For each experiment dilute 6. Dilute to final concentration in aqueous buffer or media thaw->dilute use 7. Use immediately in experiment dilute->use G cluster_incubation Incubation prep_solution 1. Prepare this compound working solution in your experimental buffer time_zero 2. Take a sample at Time 0 prep_solution->time_zero incubate 3. Incubate under experimental conditions (light, temp) time_points 4. Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) incubate->time_points analysis 5. Analyze samples by a validated analytical method (e.g., UHPLC-MS/MS) time_points->analysis plot 6. Plot concentration vs. time to determine degradation rate analysis->plot G cluster_degradation Degradation Factors cluster_control Control Measures Light Light Epi This compound in Solution Light->Epi Temperature Temperature Temperature->Epi pH pH pH->Epi Oxygen Oxygen Oxygen->Epi Degradation Degradation Products Epi->Degradation Protect_Light Protect from Light Protect_Light->Light Control_Temp Control Temperature Control_Temp->Temperature Buffer_pH Use Stable pH Buffer Buffer_pH->pH Inert_Atmosphere Use Inert Gas Inert_Atmosphere->Oxygen Fresh_Solutions Prepare Fresh Solutions Fresh_Solutions->Epi Antioxidants Consider Antioxidants Antioxidants->Epi

References

Validation & Comparative

A Comparative Analysis of Epibrassinolide and 28-Homobrassinolide on Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of two popular brassinosteroid analogues, Epibrassinolide (EBL) and 28-Homobrassinolide (B109705) (HBL), reveals distinct impacts on plant photosynthetic machinery. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biological pathways.

Two of the most extensively studied brassinosteroids, 24-epibrassinolide (B1217166) (EBL) and 28-homobrassinolide (HBL), are known to play crucial roles in a wide array of plant physiological and developmental processes, including photosynthesis.[1][2] Emerging comparative studies indicate that while both analogues can enhance photosynthetic efficiency, EBL consistently demonstrates a superior effect compared to HBL.[1][2][3] This guide synthesizes findings from key research to provide a clear comparison of their performance.

Quantitative Data Summary

The following table summarizes the comparative effects of EBL and HBL on key photosynthetic parameters in Lycopersicon esculentum (tomato) at 60 days after sowing. The optimal concentration for both brassinosteroids was found to be 10⁻⁸ M.

Photosynthetic ParameterControl (Water Spray)28-Homobrassinolide (10⁻⁸ M)24-Epibrassinolide (10⁻⁸ M)Unit
Net Photosynthetic Rate (Pɴ)12.517.820.2µmol(CO₂) m⁻² s⁻¹
Stomatal Conductance (gₛ)0.410.630.70mol(H₂O) m⁻² s⁻¹
Intercellular CO₂ Concentration (Cᵢ)253285301µmol(CO₂) mol⁻¹
Transpiration Rate (E)4.86.36.9mmol(H₂O) m⁻² s⁻¹
SPAD Chlorophyll (B73375) (Chl)35.045.748.1SPAD units
Carbonic Anhydrase (CA) Activity2.12.62.8mol(CO₂) kg⁻¹(FM) s⁻¹

Data sourced from Hayat et al. (2011) in Photosynthetica.

The data clearly indicates that while both HBL and EBL significantly improve all measured photosynthetic parameters compared to the control, EBL consistently yields higher values than HBL. For instance, EBL increased the net photosynthetic rate by 61.6% over the control, whereas HBL showed a 42.4% increase. Similar trends are observed for stomatal conductance, intercellular CO₂ concentration, transpiration rate, chlorophyll content, and carbonic anhydrase activity.

Experimental Protocols

The following is a detailed methodology for a representative experiment comparing the effects of EBL and HBL on photosynthesis in tomato plants.

Plant Material and Growth Conditions:

  • Plant Species: Lycopersicon esculentum L. cv. K-21.

  • Growth Medium: Seeds were sown in earthenware pots filled with a mixture of soil and farmyard manure (5:1).

  • Environmental Conditions: Plants were grown under natural conditions in a net house.

  • Watering: Plants were watered as needed.

Brassinosteroid Treatment:

  • Hormones: 28-homobrassinolide (HBL) and 24-epibrassinolide (EBL).

  • Concentrations: Aqueous solutions of 10⁻⁶ M, 10⁻⁸ M, and 10⁻¹⁰ M were prepared. A control group was sprayed with deionized water.

  • Application: The respective solutions were applied as a foliar spray at 44 days after sowing (DAS).

Measurement of Photosynthetic Parameters:

  • Timing: Measurements were taken at 60 DAS.

  • Instrumentation: A portable photosynthesis system (e.g., IRGA) was used to measure the net photosynthetic rate (Pɴ), stomatal conductance (gₛ), intercellular CO₂ concentration (Cᵢ), and transpiration rate (E).

  • Chlorophyll Content: A SPAD meter was used to estimate the chlorophyll content.

  • Carbonic Anhydrase Activity: The activity of carbonic anhydrase was assayed using the method described by Dwivedi and Randhawa (1974).

Statistical Analysis:

  • The data was analyzed using statistical software, and the significance of the differences between treatments was determined using a multiple range test, such as Duncan's multiple range test.

Visualizing the Processes

To better understand the experimental design and the biological context, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Phase 1: Plant Preparation cluster_treatment Phase 2: Treatment Application cluster_measurement Phase 3: Data Collection (at 60 DAS) cluster_analysis Phase 4: Analysis start Sow Tomato Seeds growth Grow Plants for 44 Days start->growth treatment Foliar Spray Application growth->treatment control Control (Water) treatment->control hbl HBL (10⁻⁸ M) treatment->hbl ebl EBL (10⁻⁸ M) treatment->ebl measure Measure Photosynthetic Parameters pn Net Photosynthetic Rate measure->pn gs Stomatal Conductance measure->gs ci Intercellular CO₂ measure->ci e Transpiration Rate measure->e chl Chlorophyll Content measure->chl analysis Comparative Data Analysis measure->analysis

Caption: Experimental workflow for comparing the effects of EBL and HBL on photosynthesis.

Brassinosteroids exert their influence on photosynthesis through a complex signaling cascade that ultimately regulates gene expression related to growth and stress responses. While a direct comparative signaling pathway for EBL and HBL on photosynthesis is not yet fully elucidated, the general brassinosteroid signaling pathway provides a foundational understanding.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus br Brassinosteroid (EBL/HBL) bri1 BRI1 (Receptor Kinase) br->bri1 Binds bak1 BAK1 (Co-receptor) bri1->bak1 Associates bsk BSK (Kinase) bak1->bsk Activates bsu1 BSU1 (Phosphatase) bsk->bsu1 Activates bin2 BIN2 (Kinase) bsu1->bin2 Inhibits bzr1_bes1_p BZR1/BES1-P (Inactive) bsu1->bzr1_bes1_p Dephosphorylates bin2->bzr1_bes1_p Phosphorylates bzr1_bes1 BZR1/BES1 (Active) bzr1_bes1_p->bzr1_bes1 gene_expression Gene Expression (Growth, Photosynthesis, Stress Response) bzr1_bes1->gene_expression Regulates

Caption: Generalized brassinosteroid signaling pathway leading to changes in gene expression.

References

Validating Epibrassinolide's Role in Drought Tolerance: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of plant performance under drought stress, focusing on the role of epibrassinolide (B600385) (EBR). We delve into the effects of genetic modifications in the brassinosteroid (BR) signaling pathway, comparing knockout and gain-of-function mutants to wild-type counterparts. This guide also presents EBR's performance alongside alternative drought tolerance-enhancing compounds and includes detailed experimental protocols to support your research.

Performance Under Drought Stress: Wild-Type vs. Knockout Mutants

Brassinosteroids, including the highly active this compound, are plant steroid hormones that play a crucial role in growth, development, and stress responses.[1] However, their role in drought tolerance is complex, with evidence suggesting both positive and negative regulatory functions depending on the context and the specific signaling components involved.[2][3] Genetic studies using knockout and gain-of-function mutants in the BR signaling pathway have been instrumental in dissecting these roles.

Loss-of-function mutations in the BR receptor gene BRI1 (BRASSINOSTEROID-INSENSITIVE 1) have been shown to enhance drought tolerance. For instance, the bri1-5 mutant of Arabidopsis thaliana exhibited a significantly higher survival rate after prolonged water withholding compared to its wild-type counterpart.[4] Similarly, loss-of-function mutants of bak1 also display increased resistance to drought.[2] This suggests that a fully active BR signaling pathway can, in some circumstances, be detrimental to surviving drought conditions.

Conversely, gain-of-function mutations in key downstream components of the BR signaling pathway tend to decrease drought tolerance. The bes1-D mutant, which has a constitutively active form of the transcription factor BES1 (BRI1-EMS-SUPPRESSOR 1), is notably more sensitive to drought than wild-type plants. This hypersensitivity is linked to BES1's role in repressing drought-responsive genes. These findings highlight the delicate balance of BR signaling required for an effective drought stress response.

Table 1: Quantitative Comparison of Drought Tolerance in Wild-Type and Brassinosteroid Signaling Mutants of Arabidopsis thaliana

GenotypeGenetic ModificationParameterWild-Type ValueMutant ValueReference(s)
bri1-5Weak loss-of-function mutation in the BRI1 receptorSurvival Rate16%50%
bes1-DGain-of-function mutation in the BES1 transcription factorSurvival Rate100% (EN2 background)22%
bri1-301Loss-of-function mutation in the BRI1 receptorPlant Area under DroughtReduced growthMore pronounced reduction in growth
bes1-DGain-of-function mutation in the BES1 transcription factorPlant Area under DroughtReduced growthMore pronounced reduction in growth

Comparison with Alternative Phytohormones

This compound is not the only phytohormone implicated in drought stress responses. Abscisic acid (ABA) is widely recognized as the primary hormone mediating drought tolerance through mechanisms like stomatal closure. Comparative studies on tomato plants subjected to water stress have shown that both exogenously applied EBR and ABA can mitigate drought effects, though their efficacy and modes of action differ. In one study, ABA treatment was generally more effective than EBR in reducing proline accumulation, a marker of stress, under prolonged drought. However, EBR was observed to increase the levels of certain cytokinins during the initial phase of dehydration, which could contribute to stress adaptation. The interplay between BRs and other hormones like ABA is complex, often involving antagonistic interactions in signaling pathways.

Experimental Protocols

Reproducible and standardized experimental protocols are critical for validating the role of compounds like this compound in drought tolerance. Below are detailed methodologies for key experiments.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana is a common model organism. Wild-type (e.g., Col-0, Ws, En-2) and mutant lines (bri1-5, bes1-D, etc.) should be used.

  • Growth Medium: Plants can be grown on Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324), or in a soil mixture (e.g., soil:vermiculite:perlite at a 3:1:1 ratio).

  • Growth Conditions: Maintain plants in a controlled growth chamber with a 16-hour light/8-hour dark photoperiod, a temperature of 22-24°C, and a relative humidity of 60-70%.

Drought Stress Induction
  • Water Withholding (Soil-grown plants):

    • Grow plants under well-watered conditions for 3-4 weeks.

    • Initiate drought stress by completely withholding water.

    • Monitor the plants daily for wilting and other stress symptoms.

    • After a defined period (e.g., 14-20 days), re-water the plants and assess their survival rate after a recovery period of 5-7 days.

  • Polyethylene Glycol (PEG) Treatment (Plate-based assay):

    • Germinate and grow seedlings on MS agar plates for a specified time (e.g., 7-10 days).

    • Transfer seedlings to MS agar plates supplemented with PEG 6000 or PEG 8000 to induce osmotic stress. The concentration of PEG will determine the severity of the water stress.

    • Measure parameters like root elongation, fresh weight, and survival rate after the treatment period.

Physiological and Biochemical Measurements
  • Relative Water Content (RWC):

    • Excise a fully expanded leaf and immediately record its fresh weight (FW).

    • Float the leaf in deionized water in a petri dish for 4-6 hours in the dark to achieve full turgor.

    • Gently blot the leaf dry and record its turgid weight (TW).

    • Dry the leaf in an oven at 70-80°C for 24-48 hours until a constant weight is achieved to determine the dry weight (DW).

    • Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

  • Malondialdehyde (MDA) Content (Lipid Peroxidation Assay):

    • Homogenize 0.1-0.5 g of fresh plant tissue in 5 ml of 0.1% trichloroacetic acid (TCA).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • Mix 1 ml of the supernatant with 4 ml of 20% TCA containing 0.5% thiobarbituric acid (TBA).

    • Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

    • Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹) after subtracting the non-specific absorbance at 600 nm.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative RT-PCR: Perform qPCR using gene-specific primers for drought-responsive marker genes (e.g., RD29A, RD26, P5CS) and BR signaling genes (BES1, BZR1). Use a suitable reference gene (e.g., ACTIN2, UBQ10) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizing Pathways and Workflows

To better understand the molecular interactions and experimental processes, the following diagrams are provided.

Brassinosteroid_Drought_Signaling EBR This compound (EBR) BRI1 BRI1/BAK1 Receptor Complex EBR->BRI1 Binds to BIN2 BIN2 (GSK3-like Kinase) BRI1->BIN2 Inhibits BZR1_BES1 BZR1 / BES1 (Transcription Factors) BIN2->BZR1_BES1 Inhibits (Phosphorylation) Growth_Genes Growth-Promoting Genes BZR1_BES1->Growth_Genes Activates RD26 RD26 (Drought-Responsive TF) BZR1_BES1->RD26 Represses Drought_Stress Drought Stress ABA Abscisic Acid (ABA) Drought_Stress->ABA Induces Growth_Inhibition Growth Inhibition Drought_Stress->Growth_Inhibition ABA->RD26 Induces RD26->BZR1_BES1 Antagonizes Drought_Genes Drought-Responsive Genes RD26->Drought_Genes Activates Drought_Tolerance Drought Tolerance Drought_Genes->Drought_Tolerance

Caption: Brassinosteroid and drought signaling crosstalk.

Drought_Tolerance_Workflow start Plant Growth (WT vs. Mutant) drought Drought Stress Induction (e.g., Water Withholding) start->drought phenotyping Phenotypic Analysis (Survival Rate, Wilting) drought->phenotyping sampling Sample Collection drought->sampling data Data Analysis & Comparison phenotyping->data phys_biochem Physiological & Biochemical Measurements (RWC, MDA) sampling->phys_biochem molecular Molecular Analysis (qRT-PCR) sampling->molecular phys_biochem->data molecular->data

Caption: Experimental workflow for drought tolerance assay.

References

A Comparative Analysis of Epibrassinolide and Commercial Biostimulants: Efficacy in Enhancing Crop Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable agricultural practices has intensified the focus on biostimulants as a means to enhance crop yield, improve stress resilience, and promote overall plant health. Among the diverse array of available biostimulants, epibrassinolide (B600385), a potent brassinosteroid, has garnered significant attention. This guide provides an objective comparison of the efficacy of this compound with two other widely used commercial biostimulants: seaweed extracts and humic acids. The comparative analysis is based on experimental data from various scientific studies, focusing on key performance indicators such as crop yield and root development in major crops like maize and tomato.

Data Presentation: Quantitative Comparison of Biostimulant Efficacy

The following tables summarize the quantitative effects of this compound, seaweed extract, and humic acid on the yield of maize and the root development of tomato, as reported in various studies. It is important to note that the data presented are derived from separate studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Comparative Effects of Biostimulants on Maize (Zea mays L.) Yield

BiostimulantApplication Method & DoseCrop VarietyKey Findings% Increase in Yield (approx.)Citation
This compound Foliar spray (5 μM)Not SpecifiedMitigated drought stress and improved grain yield-related traits.Not directly specified, but enhanced crop water productivity.[1]
Foliar spray (EBR)Vivek hybrid 9 and Bio 9637Enhanced tolerance to drought and increased grain yield.Not directly specified, but overcame adverse effects of drought.[2]
Foliar spray (0.96 L/ha of a biostimulant containing amino acids, vitamins, and minerals)SC-30k8Significantly exceeded the control.81.53%[3]
Seaweed Extract Foliar spray (10% Sargassum sp. sap)VLMH-57Significantly enhanced growth and grain yield.Not directly specified, but yield reached 5427.59 kg/ha .[4]
Foliar spray (4 ml L-1) with N+P fertilizerNot SpecifiedSignificantly improved grain yield.Not directly specified, but yield reached 201.46 g plant-1.[5]
Foliar spray (15% Gracilaria sap + RDF)Sweet cornHighest green cob yield.Not directly specified, but yield reached 189.97 q ha-1.
Foliar spray (Goemar GA 14)Not SpecifiedIncreased total fresh matter production.15-25% (fresh matter)
Humic Acid Added to controlled-release fertilizer (3%)Not SpecifiedIncreased grain yield.5.0% (compared to CRF alone)
Foliar application (30 L/ha of humic and fulvic acid mixture)KawsHighest 1000-seed weight and grain yield.Not directly specified, but yield reached 8.089 t/ha.
Soil application (20 kg/ha ) with 100% RDFNot SpecifiedHighest grain yield.Not specified.
Micronized humic product (3 L/ha split application)Not SpecifiedIncreased grain yield under drought.9%

Table 2: Comparative Effects of Biostimulants on Tomato (Solanum lycopersicum L.) Root Development

BiostimulantApplication Method & DoseCrop VarietyKey Findings% Increase in Root Parameter (approx.)Citation
This compound Foliar applicationNot SpecifiedMitigated salinity stress and enhanced growth parameters.Not specified for roots.
Not SpecifiedNot SpecifiedInhibited blossom-end rot and increased fruit size.Not specified for roots.
Seaweed Extract Soil application of seaweed powder (Ulva ohnoi)Not SpecifiedSignificantly promoted root growth.40% (root length), 79% (fresh weight), 60% (dry weight)
Application of Padina gymnospora extractNot SpecifiedIncreased root length and area under control and salinity stress.Not specified as a percentage increase over control.
Soil application of seaweed gelCOTH 2Increased root length and shoot length.Not specified as a percentage increase over control.
Humic Acid Soil applicationNot SpecifiedStimulated growth and root development.Not specified as a percentage increase.
Hydroponic applicationNot SpecifiedInfluenced the length of roots and shoots.Not specified as a percentage increase.
Soil applicationCherry tomatoMarkedly increased the number of fibrous roots, root tips, and root forks.Not specified as a percentage increase.
Soil application (240 mg a.i plant)Not SpecifiedSignificant root fresh weight increment.Not specified as a percentage increase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols for evaluating the efficacy of biostimulants.

General Protocol for Evaluating Biostimulant Efficacy on Crop Yield (Maize Example)
  • Experimental Design: A randomized complete block design (RCBD) with a split-plot arrangement is often used. The main plots could be different irrigation levels (e.g., well-watered, moderate drought, severe drought), and the sub-plots could be the different biostimulant treatments (e.g., Control, this compound, Seaweed Extract, Humic Acid).

  • Plant Material and Growth Conditions: Maize seeds of a chosen cultivar are sown in pots or field plots. Standard agricultural practices for the region, including fertilization and pest control, are followed.

  • Biostimulant Application:

    • This compound: Applied as a foliar spray at a specific concentration (e.g., 5 μM) at a key developmental stage, such as pre-anthesis.

    • Seaweed Extract: Applied as a foliar spray at various concentrations (e.g., 5%, 7.5%, 10% v/v) at different growth stages.

    • Humic Acid: Applied to the soil as a granular formulation mixed with fertilizer or as a liquid foliar spray.

  • Data Collection:

    • Growth Parameters: Plant height, leaf area, and biomass are measured at regular intervals.

    • Physiological Parameters: Photosynthetic rate, stomatal conductance, and relative water content can be measured, especially under stress conditions.

    • Yield Components: At maturity, ears are harvested to determine the number of grains per ear, 100-grain weight, and total grain yield per plant or per unit area.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the significance of the effects of the biostimulants and their interactions with other factors. Mean comparisons are often performed using tests like Tukey's HSD or Duncan's multiple range test.

Protocol for Evaluating Biostimulant Effect on Root Development (Tomato Example)
  • Experimental Setup: Tomato seedlings are grown in pots with a suitable substrate (e.g., peat, perlite, or a soil mix) or in a hydroponic system.

  • Biostimulant Treatments:

    • This compound: Applied to the foliage or rooting medium at defined concentrations.

    • Seaweed Extract: Applied as a drench to the substrate or incorporated as a powder.

    • Humic Acid: Incorporated into the growing medium or applied as a liquid solution.

  • Root System Analysis:

    • After a specific growth period (e.g., 30-45 days), plants are carefully removed from the substrate.

    • The root system is washed to remove any adhering particles.

    • Morphological Parameters: Root length, root surface area, average root diameter, and the number of root tips and forks are measured. This can be done using image analysis software (e.g., WinRHIZO) after scanning the roots.

    • Biomass: The fresh weight of the roots is recorded. The roots are then oven-dried at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Statistical Analysis: As with yield trials, ANOVA and mean comparison tests are used to analyze the data and determine the statistical significance of the observed differences in root parameters among the treatments.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The efficacy of biostimulants is underpinned by their ability to modulate various physiological and molecular processes within the plant. The following diagrams illustrate the generalized signaling pathways of this compound, seaweed extracts, and humic acids.

Epibrassinolide_Signaling_Pathway EBR This compound (EBR) BRI1 BRI1/BRLs (Receptor Kinase) EBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK BSK (Kinase) BAK1->BSK Phosphorylates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase - Negative Regulator) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates (Inactivates) Growth_Stress Cell Elongation, Division, Stress Tolerance BZR1_BES1->Growth_Stress Regulates Gene Expression

Caption: this compound signaling pathway.

Seaweed_Extract_Signaling_Pathway SeaweedExtract Seaweed Extract (Polysaccharides, Phytohormones, etc.) Receptors Cell Surface Receptors SeaweedExtract->Receptors Binds Signaling_Cascade Intracellular Signaling Cascade (ROS, Ca2+, MAPKs) Receptors->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Responses Hormone Biosynthesis, Stress-responsive Genes, Nutrient Uptake Transcription_Factors->Responses Regulates Gene Expression

Caption: Generalized mode of action of seaweed extracts.

Humic_Acid_Signaling_Pathway HumicAcid Humic Acids Plasma_Membrane Plasma Membrane H+-ATPase HumicAcid->Plasma_Membrane Stimulates Hormone_Pathways Auxin & Cytokinin Signaling Pathways Plasma_Membrane->Hormone_Pathways Influences Gene_Expression Gene Expression (Nutrient Transporters, Growth Regulators) Hormone_Pathways->Gene_Expression Modulates Root_Development Enhanced Root Growth & Nutrient Uptake Gene_Expression->Root_Development

Caption: Proposed mechanism of action for humic acids.

Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of biostimulants.

Biostimulant_Experimental_Workflow Start Experimental Design (e.g., RCBD) Setup Pot/Field Setup (Maize or Tomato) Start->Setup Treatments Application of Biostimulants - this compound - Seaweed Extract - Humic Acid - Control Setup->Treatments Data_Collection Data Collection - Growth Parameters - Physiological Data - Yield/Root Data Treatments->Data_Collection Analysis Statistical Analysis (ANOVA, Mean Comparison) Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for biostimulant comparison.

References

Crosstalk Between Epibrassinolide and Auxin Signaling in Root Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of hormonal signaling pathways governs every aspect of plant growth and development. Among these, the interplay between brassinosteroids (BRs), such as epibrassinolide (B600385) (EBR), and auxin is a critical determinant of root architecture. Understanding this crosstalk is paramount for developing strategies to enhance plant growth, improve stress resilience, and engineer more productive crops. This guide provides a comparative analysis of the signaling pathways of EBR and auxin in root development, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of this compound and Auxin Effects on Root Architecture

The interaction between this compound and auxin is complex, exhibiting both synergistic and antagonistic effects on root growth depending on their concentrations. The following tables summarize the quantitative impact of these hormones on primary root elongation and lateral root formation in the model organism Arabidopsis thaliana.

Table 1: Effect of this compound (EBR) and Indole-3-acetic acid (IAA) on Primary Root Length

TreatmentConcentrationPrimary Root Length (relative to control)Reference
This compound (EBL)0.05 nM~1.5x increase in wild-type[1]
0.1 nMTendency to promote growth in wild-type[1]
1 nMInhibitory in wild-type, stimulatory in cbb3 mutant[1]
10 nM~50% inhibition in wild-type[2]
500 nMStill stimulatory in cbb3 mutant[1]
2,4-D (Auxin analog)5 nMInhibitory in wild-type

Table 2: Synergistic Effect of Brassinolide (BL) and IAA on Lateral Root Density

IAA ConcentrationTreatmentRelative Lateral Root Density (ratio to 1 nM BL)Reference
0 nMControl1.00
+ 1 nM BL1.60
1 nMIAA alone0.61
+ 1 nM BL1.61
5 nMIAA alone0.92
+ 1 nM BL1.91
20 nMIAA alone1.03
+ 1 nM BL2.01
50 nMIAA alone3.28
+ 1 nM BL4.30

Signaling Pathways and Their Crosstalk

This compound and auxin signaling pathways are distinct, yet they converge at multiple nodes to co-regulate root development. BRs are perceived at the cell surface, triggering a phosphorylation cascade that ultimately leads to the activation of BZR1 and BZR2 transcription factors. Auxin, on the other hand, is perceived by the TIR1/AFB receptors within the nucleus, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs).

The crosstalk between these two pathways is multifaceted. Brassinosteroids can enhance acropetal auxin transport in the root, thereby promoting lateral root initiation. Furthermore, BR signaling can modulate the expression of auxin-responsive genes. Conversely, auxin can influence the biosynthesis of brassinosteroids.

This compound Signaling Pathway

Epibrassinolide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1 BRI1 (Receptor Kinase) EBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK BSK BAK1->BSK Phosphorylates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_P BZR1/BZR2 (Phosphorylated/Inactive) BSU1->BZR1_P Dephosphorylates BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BZR2 (Active) BZR1_P->BZR1 Gene_Expression BR-Responsive Gene Expression BZR1->Gene_Expression Regulates

This compound signaling pathway in root cells.

Auxin Signaling Pathway

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Promotes interaction Ubiquitin Ubiquitination & Degradation TIR1_AFB->Ubiquitin ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Aux_IAA->Ubiquitin Targets for Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Auxin signaling pathway in root cells.

Crosstalk between this compound and Auxin Signaling

Crosstalk_Signaling cluster_BR This compound Signaling cluster_Auxin Auxin Signaling cluster_response Root Development EBR EBR BRI1 BRI1 EBR->BRI1 Auxin Auxin EBR->Auxin Promotes Auxin Transport BIN2 BIN2 BRI1->BIN2 BZR1 BZR1/BZR2 BIN2->BZR1 ARF ARF BZR1->ARF Regulates expression LR_Formation Lateral Root Formation BZR1->LR_Formation PR_Elongation Primary Root Elongation BZR1->PR_Elongation TIR1 TIR1/AFB Auxin->TIR1 Aux_IAA Aux/IAA TIR1->Aux_IAA Aux_IAA->ARF ARF->BZR1 Regulates expression ARF->LR_Formation ARF->PR_Elongation

Crosstalk between EBR and auxin signaling in root development.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key experiments used to investigate the interplay between this compound and auxin in root development.

Arabidopsis Root Growth Assay

This protocol is used to quantify the effects of hormonal treatments on primary root length and lateral root density.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Murashige and Skoog (MS) medium, pH 5.7

  • Agar (B569324)

  • Sucrose

  • Petri plates (square or round)

  • This compound (EBR) stock solution (in DMSO)

  • Indole-3-acetic acid (IAA) stock solution (in ethanol (B145695) or NaOH)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Incubate for 10 minutes.

    • Wash seeds five times with sterile distilled water.

    • Resuspend seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of EBR, IAA, or a combination of both. Ensure the final concentration of the solvent (DMSO or ethanol) is consistent across all plates, including the control.

    • Pipette the sterilized seeds onto the surface of the agar plates.

    • Seal the plates with parafilm.

  • Vernalization and Growth:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Grow seedlings under a long-day photoperiod (16 h light / 8 h dark) at 22°C for the desired duration (typically 7-10 days).

  • Data Acquisition and Analysis:

    • Remove the plates from the growth chamber and scan them using a flatbed scanner.

    • Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).

    • Calculate lateral root density (number of lateral roots per unit length of the primary root).

    • Perform statistical analysis to determine the significance of the observed differences.

DR5::GUS Reporter Assay for Auxin Response

This histochemical assay is used to visualize the spatial and temporal patterns of auxin response in roots.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

  • GUS staining solution:

    • 100 mM sodium phosphate (B84403) buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

    • 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

  • 90% (v/v) acetone (B3395972) (ice-cold)

  • 70% (v/v) ethanol

  • Microtiter plates or small petri dishes

  • Microscope with differential interference contrast (DIC) optics

Procedure:

  • Seedling Growth and Treatment:

    • Grow DR5::GUS seedlings as described in the root growth assay protocol with the desired hormonal treatments.

  • Fixation:

    • Carefully transfer the seedlings to a microtiter plate well containing ice-cold 90% acetone.

    • Incubate on ice for 20-30 minutes.

  • Staining:

    • Remove the acetone and wash the seedlings twice with 100 mM sodium phosphate buffer (pH 7.0).

    • Add the GUS staining solution to cover the seedlings completely.

    • Incubate the seedlings at 37°C in the dark for 2-16 hours, depending on the desired staining intensity.

  • Destaining and Visualization:

    • Remove the staining solution and add 70% ethanol to destain the chlorophyll. Change the ethanol solution several times until the tissues are clear.

    • Mount the seedlings on a microscope slide with a drop of 50% glycerol.

    • Observe the blue precipitate, indicating GUS activity and thus auxin response, under a microscope.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of genes involved in the EBR and auxin signaling pathways.

Materials:

  • Arabidopsis thaliana root tissue, flash-frozen in liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent.

  • DNase I, RNase-free.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green qPCR master mix.

  • qPCR instrument.

  • Gene-specific primers for target and reference genes.

Procedure:

  • RNA Extraction:

    • Grind the frozen root tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a commercial kit or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 3-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt curve analysis to check for primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., ACTIN2, UBQ10).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the crosstalk between this compound and auxin in root development.

Experimental_Workflow start Hypothesis Formulation growth_assay Root Growth Assay (Wild-type & Mutants) start->growth_assay gus_assay DR5::GUS Staining start->gus_assay qpcr Gene Expression Analysis (qPCR) start->qpcr data_analysis Data Analysis & Interpretation growth_assay->data_analysis gus_assay->data_analysis qpcr->data_analysis conclusion Conclusion & Model Refinement data_analysis->conclusion

A typical experimental workflow for studying hormone crosstalk.

References

Validating the Downstream Target Genes of the Epibrassinolide Signaling Cascade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating the downstream target genes of the epibrassinolide (B600385) (EBR) signaling cascade. Understanding the direct targets of the central transcription factors in this pathway, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), is crucial for elucidating the molecular mechanisms of brassinosteroid action and for potential applications in crop improvement and drug development.

The this compound Signaling Pathway: An Overview

This compound, a highly active brassinosteroid, triggers a signaling cascade that culminates in the regulation of gene expression by the master transcription factors BZR1 and BES1. When EBR binds to its cell surface receptor BRI1, a series of phosphorylation and dephosphorylation events leads to the dephosphorylation and activation of BZR1 and BES1. These transcription factors then translocate to the nucleus and bind to specific DNA motifs (E-boxes and BRREs) in the promoters of their target genes, thereby activating or repressing their transcription. This regulation ultimately governs a wide range of physiological responses, including cell elongation, division, and stress tolerance.[1][2][3][4][5]

Epibrassinolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1 BRI1 EBR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Association BIN2 BIN2 BAK1->BIN2 Inhibition BZR1_P BZR1-P BIN2->BZR1_P Phosphorylation BES1_P BES1-P BIN2->BES1_P Phosphorylation BZR1 BZR1 BZR1_P->BZR1 BES1 BES1 BES1_P->BES1 BZR1_n BZR1 BZR1->BZR1_n BES1_n BES1 BES1->BES1_n PP2A PP2A PP2A->BZR1_P Dephosphorylation PP2A->BES1_P Dephosphorylation DNA Target Gene Promoters (E-box, BRRE) BZR1_n->DNA Binding BES1_n->DNA Binding Gene_Expression Gene Expression (Activation/Repression) DNA->Gene_Expression

This compound signaling pathway.

Methods for Target Gene Identification and Validation

Several techniques can be employed to identify and validate the direct downstream targets of BZR1 and BES1. These methods can be broadly categorized into genome-wide screening approaches and targeted validation techniques.

Genome-Wide Screening Methods

These methods are used to identify a large number of potential target genes simultaneously.

MethodPrincipleAdvantagesDisadvantages
RNA-sequencing (RNA-seq) Compares the transcriptomes of plants with altered brassinosteroid signaling (e.g., mutants, EBR-treated plants) to identify differentially expressed genes.Provides a comprehensive view of all transcriptionally regulated genes, both direct and indirect targets.Does not distinguish between direct and indirect targets of transcription factors.
Chromatin Immunoprecipitation sequencing (ChIP-seq) Identifies the genome-wide binding sites of a specific transcription factor (e.g., BZR1 or BES1) by immunoprecipitating chromatin with an antibody against the factor and sequencing the associated DNA.Identifies direct physical binding sites of the transcription factor across the entire genome.Binding does not always correlate with transcriptional regulation. Can have a higher rate of false positives.
Targeted Validation Methods

These methods are used to confirm the findings from genome-wide screens and to investigate the interaction between a specific transcription factor and a single target gene in more detail.

MethodPrincipleAdvantagesDisadvantages
Quantitative Real-Time PCR (qRT-PCR) Measures the expression level of a specific gene in response to altered brassinosteroid signaling.Highly sensitive and quantitative method for validating changes in gene expression.Does not confirm direct binding of the transcription factor to the gene promoter.
Yeast One-Hybrid (Y1H) Assay Tests for the direct interaction between a transcription factor (prey) and a specific DNA sequence (bait) in yeast.Relatively simple and high-throughput method for testing direct protein-DNA interactions.Interactions observed in yeast may not reflect the in vivo situation in plants.
Electrophoretic Mobility Shift Assay (EMSA) Detects the binding of a protein to a specific DNA fragment by observing the slower migration of the protein-DNA complex in a non-denaturing gel.Provides direct evidence of in vitro protein-DNA binding.In vitro binding does not guarantee in vivo relevance. Can be technically challenging.
Transient Assay Reporting Genome-wide Effects of Transcription factors (TARGET) System Uses plant protoplasts to transiently express a transcription factor and identify its direct targets by RNA-seq before secondary effects can occur.Allows for rapid identification of direct targets in a plant system without the need for stable transgenic lines.Requires efficient protoplast isolation and transformation protocols.

Experimental Workflows and Protocols

The following sections provide detailed workflows and protocols for the key experimental techniques used in validating EBR signaling target genes.

Validation_Workflow cluster_discovery Discovery Phase cluster_candidate_selection Candidate Gene Selection cluster_validation Validation Phase cluster_confirmation Confirmation RNA_seq RNA-seq (EBR treatment vs. control) Candidate_Genes Candidate Target Genes RNA_seq->Candidate_Genes ChIP_seq ChIP-seq (anti-BZR1/BES1) ChIP_seq->Candidate_Genes qRT_PCR qRT-PCR Candidate_Genes->qRT_PCR Expression Validation Y1H Yeast One-Hybrid Candidate_Genes->Y1H In Vivo Interaction EMSA EMSA Candidate_Genes->EMSA In Vitro Interaction TARGET TARGET System Candidate_Genes->TARGET Direct Target ID Validated_Targets Validated Direct Targets qRT_PCR->Validated_Targets Y1H->Validated_Targets EMSA->Validated_Targets TARGET->Validated_Targets

Workflow for target gene validation.
Chromatin Immunoprecipitation (ChIP-seq) Protocol for Arabidopsis thaliana

This protocol outlines the key steps for performing ChIP-seq to identify BZR1/BES1 binding sites.

  • Cross-linking: Treat Arabidopsis seedlings with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Extraction and Sonication: Isolate nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BZR1 or BES1. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify enriched binding sites.

RNA-sequencing (RNA-seq) Protocol for Plant Hormone Responses

This protocol describes the general steps for RNA-seq analysis of EBR-responsive genes.

  • Plant Material and Treatment: Grow Arabidopsis seedlings and treat with a mock solution or a specific concentration of EBR for a defined period.

  • RNA Extraction: Harvest the plant tissue and extract total RNA using a suitable method.

  • Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Process the raw sequencing reads (quality control, trimming), align them to the reference genome, and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by EBR treatment.

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol is for validating the differential expression of candidate target genes.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from control and EBR-treated plant samples and synthesize first-strand cDNA.

  • Primer Design: Design and validate primers specific to the candidate target genes and a reference gene for normalization.

  • Real-Time PCR: Perform the qRT-PCR reaction using a qPCR machine and a suitable fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.

Yeast One-Hybrid (Y1H) Assay Protocol

This protocol tests the direct interaction between a transcription factor and a promoter fragment.

  • Bait and Prey Vector Construction: Clone the promoter fragment of the candidate target gene into a "bait" vector containing a reporter gene. Clone the coding sequence of the transcription factor (BZR1 or BES1) into a "prey" vector that expresses the transcription factor fused to a transcriptional activation domain.

  • Yeast Transformation: Co-transform the bait and prey vectors into a suitable yeast strain.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media. Interaction between the transcription factor and the promoter fragment will activate the reporter gene, allowing for growth on the selective medium or a colorimetric change.

Electrophoretic Mobility Shift Assay (EMSA) Protocol

This protocol provides direct evidence of in vitro protein-DNA binding.

  • Probe Labeling: Synthesize and label a short DNA probe corresponding to the putative binding site in the target gene's promoter with a radioactive or non-radioactive tag.

  • Protein Expression and Purification: Express and purify the BZR1 or BES1 protein.

  • Binding Reaction: Incubate the labeled probe with the purified protein in a binding buffer.

  • Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the labeled DNA probe. A "shifted" band, representing the protein-DNA complex, will migrate slower than the free probe. Competition assays with unlabeled specific and non-specific DNA can be used to confirm the specificity of the interaction.

Conclusion

The validation of downstream target genes of the this compound signaling cascade requires a multi-faceted approach. Genome-wide screening methods like RNA-seq and ChIP-seq are powerful tools for generating lists of candidate target genes. However, these initial findings must be rigorously validated using targeted approaches such as qRT-PCR, Y1H, and EMSA to confirm both the transcriptional regulation and the direct physical interaction between the transcription factors BZR1/BES1 and their target gene promoters. The TARGET system offers a promising alternative for rapid in vivo validation. By combining these methodologies, researchers can build a comprehensive and accurate picture of the gene regulatory networks controlled by brassinosteroids, paving the way for a deeper understanding of plant growth and development.

References

Unveiling the Molecular Blueprint: A Comparative Transcriptomic Analysis of Epibrassinolide's Influence on Plant Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscape of plants treated with epibrassinolide (B600385) (EBR), a potent brassinosteroid, reveals a complex network of gene regulation pivotal for growth, development, and stress responses. This guide provides a comparative overview of transcriptomic changes induced by EBR, supported by experimental data and detailed protocols for researchers in plant biology and drug development.

Brassinosteroids, a class of plant steroid hormones, are instrumental in a wide array of physiological processes.[1] this compound (EBR), a synthetic brassinosteroid analog, has garnered significant attention for its ability to enhance plant growth and confer tolerance to various environmental stresses.[2] Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), has become an indispensable tool to elucidate the molecular mechanisms underpinning these effects.[3] This guide synthesizes findings from multiple studies to present a comparative analysis of gene expression in EBR-treated versus control plants, offering insights into the signaling cascades and metabolic pathways modulated by this phytohormone.

Quantitative Overview of Transcriptomic Changes

The application of EBR triggers a significant reprogramming of the plant transcriptome. The number of differentially expressed genes (DEGs) varies depending on the plant species, experimental conditions, and the specific stress applied. Here's a summary of findings from various studies:

Plant SpeciesStress ConditionEBR TreatmentTotal DEGsUp-regulated DEGsDown-regulated DEGsReference
Cotton (Gossypium hirsutum)Cold (4°C)0.2 mg/L EBR4,0012,5911,409
Tall Fescue (Festuca arundinacea)Salt StressNot Specified10,537 (vs. control)Not SpecifiedNot Specified
Potato (Solanum tuberosum)Drought Stress0.5 µmol/L EBR1,330Not SpecifiedNot Specified
Quinoa (Chenopodium quinoa)Drought StressNot Specified2,761 (vs. control)1,4501,311
Arabidopsis (Arabidopsis thaliana)No StressBrassinolide4,498Not SpecifiedNot Specified

Key Signaling Pathways and Metabolic Processes Modulated by this compound

Transcriptomic studies consistently highlight the influence of EBR on several key pathways crucial for plant function:

  • Plant Hormone Signal Transduction: EBR treatment significantly impacts the expression of genes involved in the signaling of other phytohormones, including auxin, abscisic acid (ABA), ethylene, and gibberellins. This crosstalk is fundamental to coordinating growth and stress responses.

  • Biosynthesis of Secondary Metabolites: Genes involved in the production of various secondary metabolites, which play roles in defense and signaling, are often differentially expressed.

  • Stress Response Pathways: A large number of DEGs are associated with stress-responsive pathways, including those related to antioxidant defense (e.g., glutathione (B108866) metabolism), heat shock proteins, and proline biosynthesis.

  • Photosynthesis: EBR has been shown to positively regulate genes related to photosynthesis, which can contribute to enhanced growth and stress tolerance.

  • Carbon and Starch/Sucrose Metabolism: Changes in the expression of genes involved in carbon and sugar metabolism indicate a redirection of metabolic resources to support growth and defense.

Experimental Protocols: A Generalized Workflow for Comparative Transcriptomic Analysis

The following protocol outlines the key steps for conducting a comparative transcriptomic analysis of EBR-treated and control plants using RNA-seq. This represents a synthesis of methodologies reported in various studies.

Plant Growth and Treatment
  • Plant Material: Select the plant species and cultivar of interest.

  • Growth Conditions: Grow plants under controlled environmental conditions (e.g., temperature, photoperiod, light intensity) to minimize variability.

  • EBR Application: Determine the optimal concentration of EBR and the method of application (e.g., foliar spray, root drenching) based on preliminary experiments or literature. Apply EBR to the treatment group and a mock solution (e.g., water with the same solvent concentration as the EBR stock) to the control group.

  • Sampling: Harvest plant tissues (e.g., leaves, roots) at specific time points after treatment. Flash-freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction. Ensure adequate biological replication for statistical power.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Isolate total RNA from the collected plant tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • Library Construction: Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq instrument, to generate raw sequencing reads.

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Remove low-quality bases and adapter sequences from the reads using software like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene or transcript using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes between the EBR-treated and control groups using packages like DESeq2 or edgeR in R. These tools normalize the count data and perform statistical tests to identify genes with significant changes in expression.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes, molecular functions, and metabolic pathways.

Visualizing the Molecular Landscape

To better understand the complex interactions and workflows, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_wet_lab Wet Lab Experiments cluster_dry_lab Bioinformatic Analysis PlantGrowth Plant Growth & Treatment (EBR vs. Control) Sampling Sample Collection PlantGrowth->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control (FastQC) Sequencing->QC Trimming Read Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (HISAT2/STAR) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts/HTSeq) Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Functional_Analysis Functional Annotation & Enrichment (GO/KEGG) DEA->Functional_Analysis

Caption: A generalized workflow for comparative transcriptomic analysis.

Epibrassinolide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBR This compound (EBR) BRI1 BRI1 (Receptor Kinase) EBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK BSK (Kinase) BAK1->BSK Activates BIN2 BIN2 (Kinase) BSK->BIN2 Inhibits BZR1_BES1_P Phosphorylated BZR1/BES1 BIN2->BZR1_BES1_P Phosphorylates (Inactivates) PP2A PP2A (Phosphatase) BZR1_BES1_P->PP2A BZR1_BES1 BZR1/BES1 (Transcription Factors) PP2A->BZR1_BES1 Dephosphorylates (Activates) DNA Target Gene Promoters BZR1_BES1->DNA Binds Gene_Expression Regulation of Gene Expression (Growth, Stress Response) DNA->Gene_Expression Regulates

Caption: A simplified model of the this compound signaling pathway.

References

Epibrassinolide: A Comparative Guide to its Efficacy in Enhancing Plant Growth and Stress Resilience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epibrassinolide (B600385) (EBL), a synthetic brassinosteroid, has emerged as a potent plant growth regulator with significant potential to enhance crop performance, particularly under adverse environmental conditions. This guide provides a comprehensive comparison of its effectiveness across various plant species and cultivars, supported by experimental data. We delve into the underlying signaling pathways and provide detailed experimental protocols to facilitate further research and application.

Comparative Efficacy of this compound Across Plant Species

The application of this compound has demonstrated a wide range of positive effects on plant growth, development, and stress tolerance. The extent of these effects, however, can vary depending on the plant species, cultivar, and the specific environmental challenges. The following tables summarize the quantitative outcomes of this compound application from various studies.

Table 1: Effects of this compound on Plant Growth and Yield
Plant Species (Cultivar)This compound ConcentrationApplication MethodGrowth ConditionsKey FindingsReference
Maize (Zea mays L.)0.2 µMFoliar SpraySaline Stress (60 mM & 120 mM NaCl)Under 120 mM NaCl stress, 0.2 µM EBL increased plant height by 18%, biomass by 19%, and grain yield by 47% compared to untreated stressed plants.[1][1]
Wheat (Triticum aestivum L., cv. Chakwal-50)Not specifiedFoliar ApplicationDrought StressEBL application improved plant height, spike length, and the dry weights of roots, shoots, and grains under drought conditions.[2][2]
Wheat (Triticum aestivum L., cv. E70 - tolerant)0.4 µMSeed Pre-treatmentDehydration (PEG-6000)Increased seed germination by about 11% and fresh and dry weight by 17% and 18%, respectively, in 5-day-old seedlings.[3]
Wheat (Triticum aestivum L., cv. Zauralskaya Zhemchuzhina - sensitive)0.4 µMSeed Pre-treatmentDehydration (PEG-6000)No significant growth-promoting effect was observed in this cultivar.
Rice (Oryza sativa L., cv. IRGA 424RI)0.1 µMFoliar SprayWater DeficitMaintained the total dry weight of grains under water stress, while control plants showed a 63.9% reduction.
Bean (Phaseolus vulgaris L., cv. Kusha)2 µMFoliar SprayDrought StressThe highest seed yield was achieved with 2 µM EBL, averaging 2068.2 kg/ha under drought conditions.
Grape (Vitis vinifera L., 'Thompson Seedless')0.6 mg·L⁻¹Foliar SprayField ConditionsIncreased yield, with the highest values obtained when applied at the post-bloom and veraison stages.
Tomato (Lycopersicon esculentum, cv. K-21)10⁻⁸ MFoliar SprayNatural ConditionsEBL was more effective than 28-homobrassinolide (B109705) in improving growth parameters, with 10⁻⁸ M being the optimal concentration.
Indian Mustard (Brassica juncea L.)10⁻⁸ MFoliar SprayPot CultureEBL application enhanced various photosynthetic parameters more effectively than 28-homobrassinolide.
Table 2: Effects of this compound on Physiological and Biochemical Parameters under Stress
Plant Species (Cultivar)This compound ConcentrationStress ConditionKey Physiological/Biochemical ImprovementsReference
Cucumber (Cucumis sativus)0.1 µMLow TemperatureAmeliorated endogenous hormone levels.
Tobacco (Nicotiana tabacum)0.05 mMDrought StressIncreased leaf thickness by 28%, enhanced antioxidant enzyme activities (SOD by 22%, POD by 11%, CAT by 5%), and increased proline (29%) and soluble sugars (14%).
Maize (Zea mays L.)0.2 µMSaline Stress (120 mM NaCl)Improved SPAD value (+32%), Fv/Fm (+28%), rate of photosynthesis (+11%), and activities of SOD (+14%), CAT (+18%), and APX (+20%). Reduced Na⁺ accumulation by 23%.
Wheat (Triticum aestivum L.)Not specifiedDrought StressMinimized oxidative stress by reducing electrolyte leakage, malondialdehyde, and hydrogen peroxide content, while enhancing antioxidant enzyme activities (CAT, SOD, POD).
Rice (Oryza sativa L., cv. IRGA 424RI)0.01 µMWater DeficitDoubled the contents of chlorophyll (B73375) a, b, and total chlorophyll, and decreased stomatal conductance by 41.1%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on this compound.

Protocol 1: Alleviation of Drought Stress in Tobacco
  • Plant Material: Tobacco (Nicotiana tabacum) seedlings.

  • Growth Conditions: Greenhouse conditions.

  • Treatments:

    • Well-watered (WW).

    • Drought stress (DS).

    • Drought stress + 0.05 mM this compound (DSB).

  • This compound Application: Foliar spray of 0.05 mM EBL solution (10 mL per plant) applied every three days to the adaxial side of the leaves. DS plants were sprayed with double-distilled water.

  • Parameters Measured: Leaf thickness, antioxidant enzyme activities (SOD, POD, CAT), proline and soluble sugar content, and expression of genes related to cell expansion and hormone signaling.

Protocol 2: Mitigation of Salinity Stress in Maize
  • Plant Material: Maize (Zea mays L.) plants.

  • Growth Conditions: Hydroponic system.

  • Treatments:

    • Salinity Levels: S1 (control, no NaCl), S2 (60 mM NaCl), S3 (120 mM NaCl).

    • This compound Levels: Control (no EBL), 0.1 µM EBL, 0.2 µM EBL.

  • This compound Application: Foliar spray applied three times at 40, 55, and 70 days after sowing.

  • Experimental Design: Split-plot in a randomized complete block design, with saline stress as the main factor and EBL treatment as the sub-factor.

  • Parameters Measured: Plant height, biomass, SPAD value, Fv/Fm, photosynthetic rate, antioxidant enzyme activities (SOD, CAT, APX), ion (Na⁺, K⁺) content, and grain yield.

Protocol 3: Enhancing Drought Tolerance in Wheat Cultivars
  • Plant Material: Two wheat (Triticum aestivum L.) cultivars with contrasting drought tolerance: Ekada 70 (tolerant) and Zauralskaya Zhemchuzhina (sensitive).

  • This compound Application: Pre-sowing seed treatment with 0.4 µM 24-epibrassinolide (B1217166).

  • Stress Conditions: Dehydration induced by PEG-6000 or soil drought.

  • Parameters Measured: Seed germination percentage, fresh and dry weight of seedlings, and membrane damage.

Signaling Pathways and Experimental Workflows

To understand the mechanisms through which this compound exerts its effects, it is essential to visualize the involved signaling pathways and the general workflow of experiments designed to test its efficacy.

Epibrassinolide_Signaling_Pathway EBR This compound (EBR) Receptor BRI1/BAK1 Receptor Complex EBR->Receptor Binds to BIN2 BIN2 (Negative Regulator) Receptor->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates & Inactivates Gene_Expression Target Gene Expression BZR1_BES1->Gene_Expression Activates Stress_Response Stress Tolerance (Drought, Salinity, Cold) Gene_Expression->Stress_Response Growth_Development Growth & Development (Cell Elongation, Yield) Gene_Expression->Growth_Development ROS_Scavenging ROS Scavenging (SOD, CAT, APX) Gene_Expression->ROS_Scavenging Hormone_Crosstalk Hormone Crosstalk (Auxin, ABA, SA) Gene_Expression->Hormone_Crosstalk

Caption: this compound signaling pathway leading to stress tolerance and growth.

The binding of this compound to its cell surface receptor complex (BRI1/BAK1) initiates a signaling cascade that leads to the inhibition of BIN2, a negative regulator. This allows for the accumulation of active, dephosphorylated transcription factors BZR1 and BES1 in the nucleus. These transcription factors then regulate the expression of a multitude of genes involved in plant growth, development, and stress responses. This compound signaling also engages in crosstalk with other hormone pathways, such as auxin, abscisic acid (ABA), and salicylic (B10762653) acid (SA), to synergistically enhance stress tolerance.

Experimental_Workflow Plant_Selection Plant Material Selection (Species, Cultivar) Experimental_Design Experimental Design (Treatments, Concentrations, Controls) Plant_Selection->Experimental_Design EBR_Application This compound Application (Foliar, Seed, Root) Experimental_Design->EBR_Application Stress_Induction Stress Induction (Drought, Salinity, etc.) EBR_Application->Stress_Induction Data_Collection Data Collection Stress_Induction->Data_Collection Physiological Physiological Measurements (Growth, Yield, Photosynthesis) Data_Collection->Physiological Biochemical Biochemical Assays (Antioxidants, Osmolytes) Data_Collection->Biochemical Molecular Molecular Analysis (Gene Expression) Data_Collection->Molecular Analysis Data Analysis & Interpretation Physiological->Analysis Biochemical->Analysis Molecular->Analysis

Caption: General experimental workflow for evaluating this compound effectiveness.

Conclusion

The evidence strongly supports the role of this compound as a potent biostimulant and stress-protectant in a variety of plant species. Its application, particularly through foliar spray, can significantly enhance growth, improve yield, and bolster tolerance to abiotic stresses such as drought, salinity, and extreme temperatures. The effectiveness of this compound is cultivar-dependent, highlighting the importance of targeted studies for specific crops. The underlying mechanism involves a complex signaling network that modulates gene expression and interacts with other phytohormone pathways to orchestrate adaptive responses. Future research should continue to explore optimal application strategies for different crop varieties and environmental conditions to fully harness the potential of this promising plant growth regulator.

References

confirming the role of epibrassinolide in plant immunity against pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Epibrassinolide (B600385) (EBR), a highly active brassinosteroid, is emerging as a significant player in bolstering plant defense mechanisms against a variety of pathogens. This guide provides an objective comparison of EBR's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mode of action.

Performance Comparison: this compound vs. Key Plant Defense Inducers

This compound enhances plant immunity through a multi-pronged approach, often involving the potentiation of the plant's antioxidant defense system and the activation of secondary metabolic pathways. Its performance in conferring disease resistance is comparable, and in some instances, synergistic with well-established defense hormones like Salicylic Acid (SA) and Jasmonic Acid (JA). While SA is traditionally associated with resistance to biotrophic pathogens and JA with necrotrophic pathogens, EBR demonstrates a broader spectrum of activity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound in reducing disease severity and pathogen growth.

Table 1: Effect of this compound (EBR) on Fungal Pathogen Infection

Plant SpeciesPathogenTreatmentDisease Index Reduction (%)Pathogen Biomass Reduction (%)Reference
Oat (Avena sativa)Drechslera avenae1 mg·L⁻¹ EBRSignificant decreaseNot specified[1]
Tea (Camellia sinensis)Colletotrichum fructicolaEBR pretreatmentNot specifiedSignificant decrease in ITS/Cs18SrDNA expression[2]
Table Grapes (Vitis vinifera)Botrytis cinereaEBR treatmentEnhanced resistanceNot specified[1]

Table 2: Comparative Effects of this compound (EBR), Salicylic Acid (SA), and Jasmonic Acid (JA) on Plant Defense Markers under Stress

Plant SpeciesStress ConditionTreatmentParameterObservationReference
Soybean (Glycine max)Salt Stress0.5 µM JALipid Peroxidation22.0% decrease[3]
10⁻⁶ M SALipid Peroxidation13.9% decrease[3]
10⁻⁷ M EBRLipid Peroxidation11.6% decrease
0.5 µM JAProline Content92.4% increase
10⁻⁶ M SAProline Content118.6% increase
10⁻⁷ M EBRProline Content69.7% increase
Linum usitatissimumCadmium StressSA, EBR, SNPAntioxidant Enzymes (SOD, POX, CAT)EBR was most effective individually; combination of all three was best

Signaling Pathways and Experimental Workflows

This compound-Mediated Defense Signaling Pathway

This compound treatment triggers a signaling cascade that enhances the plant's immune response. This involves the perception of EBR at the cell surface, leading to a phosphorylation cascade that ultimately activates transcription factors. These transcription factors then upregulate the expression of defense-related genes, including those involved in the antioxidant system and the phenylpropanoid pathway, which produces antimicrobial compounds and reinforces the cell wall.

EBR_Signaling_Pathway cluster_nucleus Cellular Response EBR This compound (EBR) Receptor BRI1/BAK1 Receptor Complex EBR->Receptor Phos_Cascade Phosphorylation Cascade Receptor->Phos_Cascade activates BIN2 BIN2 (inactive) Phos_Cascade->BIN2 inhibits TFs BZR1/BES1 Transcription Factors (active) Nucleus Nucleus Defense_Genes Defense Gene Expression Nucleus->Defense_Genes upregulates Antioxidant Antioxidant System (SOD, CAT, APX) Defense_Genes->Antioxidant Phenylpropanoid Phenylpropanoid Pathway (Lignin) Defense_Genes->Phenylpropanoid Immunity Enhanced Plant Immunity Antioxidant->Immunity Phenylpropanoid->Immunity

Caption: this compound signaling pathway leading to enhanced plant immunity.

Experimental Workflow for Assessing EBR-Induced Pathogen Resistance

A typical experimental workflow to investigate the role of this compound in plant immunity involves several key stages, from plant treatment to data analysis.

Experimental_Workflow Plant_Growth 1. Plant Cultivation Treatment 2. EBR Application (e.g., foliar spray) Plant_Growth->Treatment Inoculation 3. Pathogen Inoculation (e.g., spore suspension) Treatment->Inoculation Incubation 4. Incubation (controlled environment) Inoculation->Incubation Data_Collection 5. Data Collection Incubation->Data_Collection Disease_Assay Disease Severity (lesion size, disease index) Data_Collection->Disease_Assay Pathogen_Quant Pathogen Biomass (qRT-PCR) Data_Collection->Pathogen_Quant Biochem_Assay Biochemical Analysis (antioxidant enzymes) Data_Collection->Biochem_Assay Gene_Expression Gene Expression (qRT-PCR of defense genes) Data_Collection->Gene_Expression Data_Analysis 6. Data Analysis (statistical comparison) Disease_Assay->Data_Analysis Pathogen_Quant->Data_Analysis Biochem_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion 7. Conclusion Data_Analysis->Conclusion

Caption: Standard experimental workflow for evaluating EBR's role in plant immunity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's role in plant immunity.

Pathogen Bioassay on EBR-Treated Plants

This protocol outlines the steps for assessing the effect of EBR on disease development.

Materials:

  • Plant seedlings of uniform size and developmental stage.

  • This compound (EBR) solution at the desired concentration (e.g., 1 mg·L⁻¹).

  • Pathogen inoculum (e.g., fungal spore suspension or bacterial cell suspension) at a known concentration.

  • Control solution (e.g., water with the same solvent concentration as the EBR solution).

  • Sterile water.

  • Growth chambers with controlled temperature, humidity, and light conditions.

Procedure:

  • Plant Treatment: Randomly divide the plants into control and EBR-treated groups. Apply the respective solutions to the leaves using a fine sprayer until runoff. Allow the plants to dry completely.

  • Pathogen Inoculation: After a set period post-treatment (e.g., 24 hours), inoculate the plants with the pathogen. This can be done by spraying the inoculum onto the leaves or by drop-inoculating specific leaf areas.

  • Incubation: Place the inoculated plants in a growth chamber with conditions optimal for disease development (e.g., high humidity).

  • Disease Assessment: At regular intervals (e.g., 2, 4, 6 days post-inoculation), assess disease severity. This can be done by:

    • Measuring lesion diameter: Use a caliper to measure the diameter of the necrotic or chlorotic lesions.

    • Calculating disease index: Score the disease severity on a scale (e.g., 0-5) based on the percentage of leaf area affected.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between control and EBR-treated plants.

Measurement of Antioxidant Enzyme Activity

This protocol describes a spectrophotometric method to measure the activity of key antioxidant enzymes.

Materials:

  • Plant leaf tissue (from control and treated plants).

  • Extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

  • Spectrophotometer.

  • Reagents for specific enzyme assays (e.g., nitroblue tetrazolium for SOD, hydrogen peroxide for CAT and POD, ascorbate (B8700270) for APX).

Procedure:

  • Enzyme Extraction: Homogenize a known weight of leaf tissue (e.g., 0.5 g) in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration in the enzyme extract using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Enzyme Assays:

    • Superoxide Dismutase (SOD): The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

    • Catalase (CAT): The assay measures the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.

    • Peroxidase (POD): The assay measures the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂, monitored by the increase in absorbance at a specific wavelength.

    • Ascorbate Peroxidase (APX): The assay measures the H₂O₂-dependent oxidation of ascorbate by monitoring the decrease in absorbance at 290 nm.

  • Calculation and Analysis: Calculate the specific activity of each enzyme (units per mg of protein) and compare the activities between control and EBR-treated samples.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol details the steps for quantifying the expression levels of defense-related genes.

Materials:

  • Plant leaf tissue (from control and treated plants).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcription kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for target defense genes and a reference gene.

  • Real-time PCR system.

Procedure:

  • RNA Extraction: Immediately freeze leaf tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of a reference gene (e.g., actin or ubiquitin) to obtain the ΔCt. Calculate the relative gene expression using the 2-ΔΔCt method. Compare the expression levels between control and EBR-treated samples.

References

Epibrassinolide's Efficacy in Boosting Crop Yield Under Stress: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research reveals that the application of epibrassinolide (B600385) (EBR), a type of brassinosteroid plant hormone, consistently mitigates the adverse effects of various abiotic stresses on crop yield. When compared to other brassinosteroid analogues like 28-homobrassinolide (B109705) (HBR), EBR generally demonstrates comparable or superior performance in enhancing plant resilience and productivity under stressful conditions. This guide provides a meta-analysis of the effects of this compound on crop yield under drought, salinity, heat, and heavy metal stress, presenting a comparative overview with supporting experimental data and detailed protocols.

Comparative Analysis of this compound and 28-Homobrassinolide on Crop Yield under Stress

While a comprehensive meta-analysis directly comparing this compound (EBR) and 28-homobrassinolide (HBR) across a wide range of crops and stress conditions is not yet available in existing literature, several studies provide valuable insights into their relative efficacy.

In a study on tomato plants under non-stress conditions, 24-epibrassinolide (B1217166) was found to be more effective than 28-homobrassinolide in enhancing plant growth and photosynthetic rates.[1][2] For instance, foliar application of 10⁻⁸ M EBR resulted in a 29.5% increase in the net photosynthetic rate, compared to a 23.8% increase with the same concentration of HBR.[3] Similarly, under salt stress, both EBR and HBR were shown to improve physiological parameters in maize seedlings, with nuanced differences in their effects on ion homeostasis and antioxidant enzyme activity.[4]

The available data suggests that both EBR and HBR are potent in alleviating abiotic stress in crops. However, the optimal choice may depend on the specific crop, the nature and severity of the stress, and the desired physiological outcome.

Data Summary: this compound's Impact on Crop Yield Under Various Stresses

The following tables summarize quantitative data from multiple studies on the effects of this compound on crop yield and related physiological parameters under different abiotic stresses.

Table 1: Effect of this compound (EBR) on Crop Yield under Drought Stress

CropStress ConditionEBR ConcentrationApplication MethodYield Increase (%)Reference
WheatReduced irrigation0.4 µMSeed pretreatmentGrowth parameters enhanced[5]
MaizeWater deficit5 µMFoliar sprayNot specified, but physiological parameters improved
Common BeanDrought at flowering4 µMFoliar sprayMinimized yield loss
RiceWater deficit0.1 µMFoliar sprayMaintained grain weight (Control reduced by 63.9%)

Table 2: Effect of this compound (EBR) on Crop Yield under Salinity Stress

CropStress ConditionEBR ConcentrationApplication MethodYield Increase (%)Reference
Maize60 mM & 120 mM NaCl0.2 µMFoliar spray47% (under 120 mM NaCl)
Rice0.3% Salt0.5 mg L⁻¹Foliar spray (transplanting + heading)94.4%
Tomato300 mM NaCl0.01 µMCo-applied with MelatoninNot specified, but growth parameters improved

Table 3: Effect of this compound (EBR) on Crop Yield under Heat Stress

CropStress ConditionEBR ConcentrationApplication MethodYield Increase (%)Reference
Rice40/30°C (day/night)1 nMFoliar sprayIncreased number of filled seeds
WheatLate-sown (heat stress)1.0 µMFoliar sprayNot specified, but photosynthetic parameters improved

Table 4: Effect of this compound (EBR) on Crop Performance under Heavy Metal Stress

CropStress ConditionEBR ConcentrationApplication MethodEffectReference
TomatoLead (Pb) stressNot specifiedNot specifiedMitigated damages to leaves and roots
WatermelonZinc (Zn) stress0.05 µMPre-treatmentIncreased shoot and root fresh weight by 14.4% and 30.8% respectively

Experimental Protocols

This section provides a synthesis of methodologies employed in the cited studies for applying brassinosteroids and inducing stress conditions.

Brassinosteroid Application
  • Stock Solution Preparation: Brassinosteroids (e.g., 24-Epibrassinolide) are typically dissolved in a small amount of ethanol (B145695) to create a stock solution (e.g., 20 mM).

  • Working Solution Preparation: The stock solution is then diluted with distilled water to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). A surfactant (e.g., Tween 20) is often added to the final solution to ensure even coverage when applied as a foliar spray.

  • Application Methods:

    • Foliar Spray: The working solution is evenly sprayed onto the plant foliage until runoff, typically using a backpack sprayer or a handheld atomizer. Applications are often repeated at specific growth stages (e.g., vegetative, flowering, grain filling).

    • Seed Priming/Soaking: Seeds are soaked in the brassinosteroid solution for a specified duration (e.g., 6 hours) in the dark at room temperature before sowing.

    • Root Drenching: The brassinosteroid solution is applied directly to the soil or growing medium around the plant's root zone.

Stress Induction Methods
  • Drought Stress:

    • Controlled Watering: Irrigation is withheld for a specific period, or the soil moisture content is maintained at a reduced field capacity (e.g., 60% FC) by daily weighing of the pots.

    • Polyethylene Glycol (PEG): Plants are grown in hydroponic or agar-based systems where PEG is added to the nutrient solution to induce osmotic stress, simulating drought conditions.

  • Salinity Stress:

    • Salt Application: Sodium chloride (NaCl) is added to the irrigation water or nutrient solution at desired concentrations (e.g., 60 mM, 120 mM, 300 mM) to induce salt stress. The application is typically gradual to avoid osmotic shock.

  • Heat Stress:

    • Controlled Environment Chambers: Plants are moved to growth chambers or phytotrons where the temperature is maintained at a high level (e.g., 40/30°C day/night) for a specific duration.

    • Late Sowing: In field experiments, crops are sown later than the optimal date to ensure that their critical growth stages (e.g., flowering, grain filling) coincide with naturally high summer temperatures.

  • Heavy Metal Stress:

    • Contaminated Soil: Plants are grown in soil artificially contaminated with a specific heavy metal (e.g., lead, zinc) at a known concentration.

    • Hydroponic System: The heavy metal is added to the hydroponic nutrient solution at a specific concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of brassinosteroids in mitigating abiotic stress and a typical experimental workflow for studying their effects.

Brassinosteroid Signaling Pathway in Abiotic Stress Mitigation Abiotic_Stress Abiotic Stress (Drought, Salinity, Heat, etc.) BRI1 BRI1/BAK1 (Receptor Complex) Abiotic_Stress->BRI1 Perceived by Plant BRs This compound (EBR) / 28-Homobrassinolide (HBR) BRs->BRI1 Binds to Signal_Transduction Signal Transduction Cascade (Phosphorylation Relay) BRI1->Signal_Transduction Activates Transcription_Factors Transcription Factors (e.g., BZR1/BES1) Signal_Transduction->Transcription_Factors Regulates Stress_Responsive_Genes Stress-Responsive Gene Expression Transcription_Factors->Stress_Responsive_Genes Activates/Represses Antioxidant_System Enhanced Antioxidant System (SOD, CAT, POD) Stress_Responsive_Genes->Antioxidant_System Osmolyte_Accumulation Osmolyte Accumulation (Proline, Soluble Sugars) Stress_Responsive_Genes->Osmolyte_Accumulation Photosynthesis Improved Photosynthesis Stress_Responsive_Genes->Photosynthesis Stress_Tolerance Enhanced Stress Tolerance & Improved Crop Yield Antioxidant_System->Stress_Tolerance Osmolyte_Accumulation->Stress_Tolerance Photosynthesis->Stress_Tolerance Typical Experimental Workflow Seed_Selection Seed Selection & Sterilization Germination Germination & Seedling Growth Seed_Selection->Germination Treatment_Groups Establishment of Treatment Groups (Control, Stress, Stress + EBR/HBR) Germination->Treatment_Groups Stress_Induction Stress Induction (Drought, Salinity, etc.) Treatment_Groups->Stress_Induction BR_Application Brassinosteroid Application (Foliar, Seed, etc.) Treatment_Groups->BR_Application Data_Collection Data Collection (Physiological & Morphological) Stress_Induction->Data_Collection BR_Application->Data_Collection Yield_Measurement Yield & Yield Component Measurement Data_Collection->Yield_Measurement Data_Analysis Statistical Data Analysis Yield_Measurement->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Epibrassinolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for epibrassinolide (B600385), a brassinosteroid plant growth regulator. Adherence to these procedures is vital for environmental protection and workplace safety.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area to avoid inhalation of dust particles.[1] In case of a spill, use dry clean-up procedures and avoid generating dust.[1] The spilled material should be swept or vacuumed up and placed in a clean, dry, sealable, and labeled container for disposal.

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department and local waste management authority for specific guidance.

Key Disposal Steps:

  • Containerization: Place waste this compound in a clearly labeled, sealed container. The container should be in good condition, free from leaks or damage.

  • Waste Characterization: The waste must be properly characterized. This compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, but it is crucial to check local regulations as waste disposal requirements can vary.

  • Disposal Method: Incineration at an approved facility is a recommended disposal method for this compound residue. Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.

  • Empty Containers: Empty containers of this compound should be managed as hazardous waste unless thoroughly decontaminated. The first rinse of the container should be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected. Afterward, containers may be recycled if possible, or disposed of in an authorized landfill.

Accidental Release Measures

In the event of a major spill, the following steps should be taken:

  • Evacuate and clear the area of all personnel.

  • Move upwind from the spill.

  • Alert emergency responders and inform them of the location and nature of the hazard.

  • Control personal contact by using protective equipment and a dust respirator.

  • Prevent the spillage from entering drains, sewers, or water courses.

Experimental Protocol: General Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble, such as ethanol (B145695) or methanol. Collect this initial rinse as chemical waste.

  • Washing: Wash the glassware with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Epibrassinolide_Disposal_Workflow cluster_0 Preparation cluster_1 Consultation & Compliance cluster_2 Disposal Path cluster_3 Container Management A Waste this compound (Solid or Contaminated Materials) B Wear Appropriate PPE (Gloves, Safety Glasses) A->B Step 1 C Place in a Labeled, Sealed Container B->C Step 2 D Consult Institutional EHS & Local Regulations C->D Step 3 H Decontaminate Empty Containers (Collect First Rinse as Waste) C->H For Empty Containers E Arrange for Professional Waste Disposal Service D->E Step 4 F Transport to an Approved Waste Management Facility E->F Step 5 G Incineration at an Approved Site F->G Step 6 I Recycle or Dispose of Decontaminated Containers in Authorized Landfill H->I

Caption: Logical workflow for the proper disposal of this compound.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or other numerical thresholds for this compound. Disposal procedures are guided by regulatory compliance rather than specific quantitative measures. Researchers should consult their local and institutional guidelines for any quantitative reporting requirements.

References

Personal protective equipment for handling Epibrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Epibrassinolide, a brassinosteroid used in plant biology and potentially in cancer research.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, observing good occupational work practices and using personal protective equipment is essential to minimize exposure.[4] The recommended PPE for handling this compound, particularly in its solid, powdered form, is summarized below.

PPE CategoryItemSpecifications & Recommendations
Eye Protection Safety glasses with side shields or chemical gogglesContact lenses can absorb irritants and should be used with caution.[4]
Hand Protection Chemical-resistant glovesNitrile rubber, polychloroprene, butyl rubber, or polyvinyl chloride (PVC) are suitable materials. Glove thickness and breakthrough time should be considered based on the duration of handling. Always wash hands after removing gloves.
Body Protection Laboratory coat or overallsTo be worn when there is a risk of exposure.
Respiratory Protection Particulate respirator (e.g., N95, P1/P2/P3)Recommended when handling the powder and there is a risk of generating dust. The type of respirator and filter should be selected based on the potential exposure level.

Occupational Exposure Limits

This compound is often treated as "inert or nuisance dust." The following occupational exposure limits for total and respirable dust should be observed:

JurisdictionExposure Limit TypeValue (mg/m³)
US OSHA (PELs - Table Z3)TWA (Respirable fraction)5
US OSHA (PELs - Table Z3)TWA (Total dust)15
US - HawaiiTWA (Respirable fraction)5
US - HawaiiTWA (Total dust)10
US - Oregon (Z-3)TWA (Respirable fraction)5
US - Oregon (Z-3)TWA (Total dust)10

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Procedural Guidance: Handling and Disposal

Handling and Storage:

  • Ventilation: Use in a well-ventilated area to minimize dust or aerosol exposure.

  • Personal Hygiene: Do not eat, drink, or smoke when handling. Always wash hands with soap and water after handling.

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container. Recommended storage temperature is often -20°C. Keep away from ignition sources and incompatible materials such as strong oxidizing agents.

  • Solution Preparation: this compound is a crystalline solid with solubility in organic solvents like DMSO, ethanol, and DMF. When preparing stock solutions, work in a well-ventilated area or chemical fume hood. Aqueous solutions are not stable and should be prepared fresh.

Spill Management:

  • Minor Spills: For small spills of the solid, avoid generating dust. Clean up immediately using dry procedures such as sweeping or vacuuming with an explosion-proof vacuum. Wear impervious gloves and safety glasses. Place the spilled material into a clean, dry, labeled, and sealable container for disposal.

  • Major Spills: In the event of a large spill, clear the area of all personnel and move upwind. Alert emergency responders and indicate the location and nature of the hazard. Control personal contact by using the appropriate PPE, including a dust respirator. Prevent the spillage from entering drains or water courses.

Disposal:

  • Dispose of waste material at an approved waste disposal facility. Do not allow the chemical or its container to contaminate water, food, or feed. Empty containers may be recycled if possible, or disposed of in an authorized landfill after being triple-rinsed. Always follow local, state, and federal regulations for chemical waste disposal.

Safety Workflows and Concepts

To visualize the operational and safety logic, the following diagrams illustrate the safe handling workflow for this compound and the hierarchy of control measures.

Epibrassinolide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Review SDS B Don PPE A->B C Weigh Solid in Ventilated Area B->C D Prepare Stock Solution C->D E Clean Work Area D->E H Segregate Waste D->H F Doff PPE E->F G Wash Hands F->G I Dispose per Regulations H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Gloves, Goggles, etc.)

Caption: Hierarchy of control measures for chemical safety, with the most effective at the top.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.